molecular formula C43H62O11 B12365705 Doramectin monosaccharide

Doramectin monosaccharide

Katalognummer: B12365705
Molekulargewicht: 754.9 g/mol
InChI-Schlüssel: HFDCQUOZPUMCSE-SWAPENPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Doramectin monosaccharide is a useful research compound. Its molecular formula is C43H62O11 and its molecular weight is 754.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C43H62O11

Molekulargewicht

754.9 g/mol

IUPAC-Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-cyclohexyl-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C43H62O11/c1-24-11-10-14-30-23-49-40-36(44)27(4)19-33(43(30,40)47)41(46)51-32-20-31(16-15-25(2)38(24)52-35-21-34(48-6)37(45)28(5)50-35)53-42(22-32)18-17-26(3)39(54-42)29-12-8-7-9-13-29/h10-11,14-15,17-19,24,26,28-29,31-40,44-45,47H,7-9,12-13,16,20-23H2,1-6H3/b11-10+,25-15+,30-14+/t24-,26-,28-,31+,32-,33-,34-,35-,36+,37-,38-,39-,40+,42+,43+/m0/s1

InChI-Schlüssel

HFDCQUOZPUMCSE-SWAPENPXSA-N

Isomerische SMILES

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3O)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C7CCCCC7)C)O

Kanonische SMILES

CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C7CCCCC7)C)O

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical structure, properties, and relevant experimental methodologies associated with doramectin (B1670889) monosaccharide. As a primary degradation product of the potent anthelmintic agent doramectin, understanding its structure and formation is critical for stability studies, metabolite identification, and impurity profiling in drug development.

Core Chemical Structure and Nomenclature

Doramectin monosaccharide is a macrocyclic lactone and a member of the avermectin (B7782182) family of compounds. Structurally, it is an intermediate degradation product formed via the acid-catalyzed hydrolysis of the terminal L-oleandrose sugar from its parent compound, doramectin.[1][2][3] The formal chemical name for this compound is 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a .[2]

The core structure consists of a complex 16-membered pentacyclic lactone aglycone, which is characteristic of the avermectins. Key structural features include:

  • A spiroketal system formed by two fused tetrahydrofuran (B95107) rings.

  • A cyclohexyl group at the C-25 position, which distinguishes doramectin and its derivatives from ivermectin.

  • A single L-oleandrose sugar moiety attached via a glycosidic bond at the C-13 position. The removal of the second, terminal oleandrose (B1235672) from the disaccharide chain of doramectin results in the formation of the monosaccharide.

Further hydrolysis of this remaining sugar unit leads to the formation of doramectin aglycone.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. While detailed public records of its specific NMR spectral assignments are scarce, the properties of the parent compound and related avermectins are well-documented.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 165108-44-1[1][2]
Molecular Formula C₄₃H₆₂O₁₁[1][2]
Formula Weight 755.0 g/mol [2]
Purity (Typical) >95% by HPLC[4][5]
Appearance Solid[2]
Solubility Soluble in ethanol, methanol (B129727), DMF, DMSO[4]
Storage Temperature -20°C[1][4]
Spectroscopic Data

Formation and Analysis: Experimental Protocols

This compound is not produced biosynthetically but is rather a product of chemical degradation. The following sections detail representative protocols for its formation and analysis.

Synthesis via Acid-Catalyzed Hydrolysis of Doramectin

This protocol is adapted from established methods for the controlled hydrolysis of avermectins to generate degradation products, including the monosaccharide.[6]

Objective: To selectively cleave the terminal oleandrose unit from doramectin to yield this compound.

Materials:

Protocol:

  • Dissolution: Dissolve a known quantity of doramectin (e.g., 500 mg) in HPLC-grade acetonitrile.

  • Acid Treatment: Add an equal volume of 0.5 M HCl to the doramectin solution.

  • Incubation: Allow the reaction mixture to stir at room temperature for a controlled period (e.g., 12-24 hours). The reaction progress should be monitored periodically by analytical HPLC to maximize the yield of the monosaccharide and minimize the formation of the aglycone.

  • Neutralization: Carefully add 0.5 M NaOH to neutralize the solution to approximately pH 7.0.

  • Purification: Purify the resulting mixture using a preparative reverse-phase HPLC system (e.g., using a C18 column). A gradient elution with water and acetonitrile is typically employed.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak, as identified by a UV detector (e.g., at 245 nm) and confirmed by mass spectrometry.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions under reduced pressure to yield the purified this compound solid.

Analytical Methodology for Separation and Quantitation

This method describes a stability-indicating HPLC approach for separating doramectin from its related substances, including the monosaccharide.[7][8]

Objective: To resolve and quantify doramectin and its degradation products.

Instrumentation & Columns:

  • HPLC system with UV detector

  • Column: HALO C8 (100 mm × 4.6 mm, 2.7 µm particle size) or equivalent reverse-phase column.[7]

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30, v/v).[7]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C[7]

  • Detection Wavelength: 245 nm[7][8]

  • Injection Volume: 10 µL

  • Sample Diluent: Methanol[7]

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Dissolve the test sample (e.g., from a forced degradation study) in methanol to a known concentration.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantitation: Identify the this compound peak based on its retention time relative to the standard. Quantify the amount present using the calibration curve derived from the reference standard.

Key Pathways and Relationships

The following diagrams illustrate the critical relationships involving this compound, from the biosynthesis of its parent compound to its formation and biological relevance.

Biosynthesis Workflow of Parent Compound: Doramectin

The parent compound, doramectin, is not a natural product but is derived from the engineered biosynthesis pathway of avermectin in Streptomyces avermitilis.[9][10] The key modification involves swapping the native polyketide synthase (PKS) loading module with one that utilizes cyclohexanecarboxylic acid (CHC) as a starter unit, which is supplied exogenously during fermentation.[11]

G cluster_0 Engineered S. avermitilis Fermentation CHC Cyclohexanecarboxylic Acid (CHC) Precursor PKS Engineered Polyketide Synthase (PKS) CHC->PKS Starter Unit Aglycone Doramectin Aglycone (Polyketide Core) PKS->Aglycone Chain Assembly Glycosylation Glycosylation Steps (aveB genes) Aglycone->Glycosylation Substrate Doramectin Doramectin (Disaccharide) Glycosylation->Doramectin Final Product

Caption: Engineered biosynthesis of doramectin in S. avermitilis.

Chemical Degradation Pathway

This compound is a direct product of the chemical degradation of doramectin, typically under acidic conditions. This represents the primary pathway for its formation outside of biological metabolism.

G Dora Doramectin (Disaccharide) Mono This compound Dora->Mono  Acid Hydrolysis (- Oleandrose) Aglycone Doramectin Aglycone Mono->Aglycone  Acid Hydrolysis (- Oleandrose) G cluster_0 Biological Target & Activity cluster_1 Degradation Product Activity Dora Doramectin (Disaccharide) Channels Glutamate- & GABA-gated Chloride Channels Dora->Channels Potentiates Opening Mono Doramectin Monosaccharide Paralysis Nematode Paralysis (Anthelmintic Effect) Channels->Paralysis Leads to LarvalDev Inhibition of Nematode Larval Development Mono->LarvalDev NoParalysis No Paralytic Activity Mono->NoParalysis

References

Synthesis of the Doramectin Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the doramectin (B1670889) monosaccharide, a critical component of the potent anthelmintic agent, doramectin. Doramectin is a macrocyclic lactone disaccharide, and the targeted monosaccharide for this guide is the 3-O-demethyl-2-deoxy-L-rhamnose unit, which is crucial for its biological activity. This document details both the degradation method to obtain the monosaccharide from doramectin and a proposed chemical synthesis route based on analogous reactions for related deoxy sugars. Furthermore, it covers the final glycosylation step to couple the monosaccharide with the doramectin aglycone.

Introduction to the Doramectin Monosaccharide

The this compound, chemically known as 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a, is a key structural motif of doramectin.[1] It is an acid degradation product of doramectin, where the terminal oleandrose (B1235672) unit is cleaved off.[1][2][3][4] The synthesis of this monosaccharide and its subsequent attachment to the doramectin aglycone are pivotal steps in the semi-synthesis and analogue development of this important veterinary drug.

Chemical Profile:

ParameterValueReference
Chemical Name 25-cyclohexyl-4'-O-de(2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl)-5-O-demethyl-25-de(1-methylpropyl)-avermectin A1a[1]
CAS Number 165108-44-1[1][2][][6]
Molecular Formula C43H62O11[1][2][3][]
Molecular Weight 755.0 g/mol [1]
Purity (typical) >95%[1][3][6]
Storage Temperature -20°C[2][3][6]
Solubility Soluble in ethanol (B145695), methanol (B129727), DMF, or DMSO[3]

Preparative Method: Acid Hydrolysis of Doramectin

The most direct method to obtain the this compound is through the selective acid-catalyzed hydrolysis of the terminal saccharide unit from doramectin.[3]

Experimental Protocol: Acid Hydrolysis

Objective: To selectively cleave the terminal oleandrose unit from doramectin to yield the this compound.

Materials:

  • Doramectin

  • Dilute sulfuric acid (e.g., 0.1 N) or other suitable acid

  • Organic solvent (e.g., methanol, ethanol)

  • Sodium bicarbonate solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve doramectin in a suitable organic solvent.

  • Add dilute sulfuric acid to the solution. The reaction progress should be monitored closely by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to maximize the yield of the monosaccharide and minimize degradation of the aglycone.

  • Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the this compound.

Expected Outcome: The this compound is obtained as a solid with a purity of >95% as determined by HPLC.[3][6]

Proposed Chemical Synthesis of 3-O-demethyl-2-deoxy-L-rhamnose

While acid hydrolysis provides a route to the this compound, a de novo chemical synthesis allows for greater control and the potential for analogue creation. The following is a proposed synthetic pathway based on established methods for the synthesis of deoxy sugars, such as L-rhamnose derivatives.[7]

Synthetic Strategy Overview

The proposed synthesis starts from a readily available L-rhamnose precursor and involves protection, selective deoxygenation at the C-2 position, and deprotection to yield the target monosaccharide.

Synthesis_Pathway A L-Rhamnose B Protected L-Rhamnose (e.g., Methyl glycoside, acetonide) A->B Protection C C-2 Keto Intermediate B->C Oxidation (e.g., PCC, Swern) D C-2 Thiono Intermediate C->D Thionation (e.g., Lawesson's reagent) E 2-Deoxy-L-rhamnose Derivative D->E Reductive Desulfurization (e.g., Raney Nickel) F Activated Glycosyl Donor (e.g., Trichloracetimidate) E->F Activation G 3-O-demethyl-2-deoxy-L-rhamnose E->G Deprotection

Caption: Proposed chemical synthesis pathway for 3-O-demethyl-2-deoxy-L-rhamnose.

Detailed Experimental Protocols (Proposed)

Step 1: Protection of L-Rhamnose

  • Methodology: L-rhamnose is converted to its methyl glycoside by reaction with methanol under acidic catalysis. Subsequently, the 3- and 4-hydroxyl groups are protected, for instance, as an acetonide using 2,2-dimethoxypropane.

  • Quantitative Data (Analogous Reactions): Yields for such protection steps are typically high, often exceeding 90%.

Step 2: Oxidation at C-2

  • Methodology: The free hydroxyl group at the C-2 position is oxidized to a ketone using an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

  • Quantitative Data (Analogous Reactions): Swern oxidation generally provides yields in the range of 85-95%.

Step 3: Thionation and Deoxygenation

  • Methodology: The C-2 ketone is converted to a thioketone using Lawesson's reagent. Subsequent reductive desulfurization with Raney nickel affords the 2-deoxy sugar derivative.

  • Quantitative Data (Analogous Reactions): This two-step process can have variable yields, typically in the range of 60-80%.

Step 4: Deprotection

  • Methodology: The protecting groups are removed under appropriate conditions. For example, the acetonide can be removed with acid, and the methyl glycoside can be hydrolyzed.

  • Quantitative Data (Analogous Reactions): Deprotection yields are generally high, often >90%.

Step 5: Activation for Glycosylation

  • Methodology: The resulting 2-deoxy-L-rhamnose is then activated for the glycosylation reaction. A common method is the formation of a trichloroacetimidate (B1259523) glycosyl donor by reacting the hemiacetal with trichloroacetonitrile (B146778) in the presence of a base like DBU.

  • Quantitative Data (Analogous Reactions): Formation of the glycosyl donor typically proceeds in high yield (>85%).

Glycosylation of the Doramectin Aglycone

The final step in the synthesis of doramectin is the glycosylation of the doramectin aglycone with the activated monosaccharide donor. Both chemical and enzymatic methods can be employed for this transformation. Enzymatic glycosylation is often preferred due to its high stereoselectivity and milder reaction conditions.[8][9][10]

Glycosylation_Workflow cluster_reactants Reactants cluster_process Process A Doramectin Aglycone E Glycosylation Reaction A->E B Activated Monosaccharide Donor (e.g., dTDP-sugar, Glycosyl Halide) B->E C Glycosyltransferase Enzyme C->E D Reaction Buffer (e.g., pH 7.5, MgCl2) D->E F Purification (HPLC) E->F G This compound Product F->G

Caption: Workflow for the enzymatic glycosylation of the doramectin aglycone.

Experimental Protocol: Enzymatic Glycosylation

Objective: To couple the activated 3-O-demethyl-2-deoxy-L-rhamnose to the doramectin aglycone using a suitable glycosyltransferase.

Materials:

  • Doramectin aglycone

  • Activated monosaccharide donor (e.g., dTDP-3-O-demethyl-2-deoxy-L-rhamnose)

  • Glycosyltransferase enzyme

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Divalent cations (e.g., MgCl2), if required by the enzyme

  • Quenching solution (e.g., cold ethanol)

  • HPLC system for purification

Procedure:

  • In a reaction vessel, dissolve the doramectin aglycone and the activated monosaccharide donor in the reaction buffer.

  • Initiate the reaction by adding the glycosyltransferase enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.

  • Monitor the reaction progress by HPLC.

  • Once the reaction is complete, quench it by adding cold ethanol to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • Purify the supernatant containing the this compound product by preparative HPLC.

Quantitative Data (from analogous enzymatic glycosylations):

ParameterValueReference
Yield Can be as high as 92% for two-step, one-pot glycosylations.[8][10]
Reaction Time Typically several hours to 24 hours.[8]
Scale Can be performed on scales ranging from milligrams to grams.[8][10]

Conclusion

The synthesis of the this compound can be achieved through both degradation of the parent molecule and a proposed multi-step chemical synthesis. While acid hydrolysis offers a straightforward route, chemical synthesis provides greater flexibility for analogue development. The subsequent enzymatic glycosylation of the doramectin aglycone with the activated monosaccharide is a highly efficient method to obtain the final product. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the synthesis and modification of doramectin and related avermectins.

References

A Technical Guide to the Mechanism of Action of Doramectin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Doramectin (B1670889), a potent endectocide from the avermectin (B7782182) family, exerts its primary antiparasitic effect by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) specific to invertebrates. Structurally, it is a 16-membered macrocyclic lactone linked to a disaccharide of the deoxysugar L-oleandrose.[1] Its binding to an allosteric site on the GluCl transmembrane domain induces a nearly irreversible channel opening, leading to a sustained influx of chloride ions.[2][3] This influx causes hyperpolarization of neuronal and pharyngeal muscle cell membranes, resulting in flaccid paralysis and the eventual death of the parasite.[4] A secondary mechanism involves interaction with GABA-gated chloride channels.[5] This guide provides an in-depth examination of these molecular interactions, supported by quantitative data, descriptions of key experimental methodologies, and detailed pathway diagrams.

Introduction to Doramectin

Doramectin is a second-generation avermectin, a class of compounds produced by the soil actinomycete Streptomyces avermitilis.[1] It is widely used in veterinary medicine to treat and control infections by ectoparasites and endoparasites, including gastrointestinal roundworms, lungworms, and mites.[6][7] The core structure is a polyketide-derived, 16-membered lactone ring, which is glycosylated with a disaccharide of L-oleandrose.[1][8] This glycosylation is a critical step in the biosynthesis of the final, active compound.[9] The selective toxicity of doramectin and other avermectins against invertebrates is primarily due to their high affinity for invertebrate-specific glutamate-gated chloride channels (GluCls), which are absent in vertebrates.[2]

Primary Mechanism of Action: Glutamate-Gated Chloride Channels (GluCls)

The principal target of doramectin is the family of glutamate-gated chloride channels, which are ligand-gated ion channels exclusive to protostome invertebrates like nematodes and arthropods.[10] These channels are key components of the invertebrate nervous system, mediating inhibitory neurotransmission.[10][11]

2.1 Molecular Target and Binding Site

GluCls are members of the Cys-loop superfamily of pentameric ligand-gated ion channels. Doramectin does not bind to the glutamate (B1630785) binding site (the orthosteric site) but rather to an allosteric site located in the transmembrane domain, at the interface between adjacent subunits.[10][12] Crystallographic studies of the homologous protein from Caenorhabditis elegans with ivermectin show the drug wedged between the M3 helix of one subunit and the M1 helix of the adjacent subunit.[10][12]

2.2 Channel Gating and Physiological Effect

Unlike the endogenous agonist glutamate, which causes rapid and transient channel opening, doramectin binding induces a very slow but practically irreversible activation of the channel.[3] This prolonged open state leads to a massive and sustained influx of chloride ions (Cl⁻) down their electrochemical gradient.[4] The resulting increase in intracellular negative charge hyperpolarizes the cell membrane of neurons and pharyngeal muscle cells. This hyperpolarization makes the cells unresponsive to excitatory stimuli, inhibiting neuronal signal transmission and muscle contraction, which manifests as flaccid paralysis of the parasite.[2][11]

signaling_pathway cluster_membrane Neuron / Muscle Cell Membrane cluster_pore GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl⁻ Influx GluCl->Cl_in Causes Irreversible Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Doramectin Doramectin Doramectin->GluCl Binds to Allosteric Transmembrane Site Inhibition Inhibition of Action Potentials Hyperpolarization->Inhibition Paralysis Flaccid Paralysis Inhibition->Paralysis

Caption: Signaling pathway of doramectin at the invertebrate GluCl channel.

Secondary Mechanism: Interaction with GABA-A Receptors

Doramectin and other avermectins can also modulate γ-aminobutyric acid (GABA) type-A receptors, which are also ligand-gated chloride channels found in both vertebrates and invertebrates.[5][13] The effects are complex and appear to be dependent on the specific receptor subunit composition. Studies have shown that ivermectin can potentiate GABA-evoked currents in some receptor configurations, effectively enhancing inhibitory neurotransmission.[13][14] In other contexts, it has been shown to inhibit GABA receptors.[12] While this interaction is considered a secondary mechanism, it may contribute to the broad-spectrum activity and overall pharmacological profile of the drug.[5]

Quantitative Analysis of Avermectin-Target Interaction

Direct quantitative data for doramectin's binding to purified receptors is scarce in publicly available literature. However, data from closely related avermectins like ivermectin (IVM) and moxidectin (B1677422) (MOX) provide strong, representative values for the class.

Table 1: Receptor Binding and Activation Data

Compound Receptor/Cell Line Assay Type Parameter Value Reference(s)
Ivermectin HcGluCla in COS-7 cells Radioligand Binding Kd 0.11 ± 0.021 nM [15]
Moxidectin HcGluCla in COS-7 cells Radioligand Binding Kd 0.18 ± 0.02 nM [15]
Glutamate HcGluClα in C. elegans Electrophysiology EC50 28 µM [10]
Glutamate HcGluClαβ in C. elegans Electrophysiology EC50 40 - 44 µM [10]

| Ivermectin | GABA-A Receptor (Mouse) | Electrophysiology | GABA EC50 Shift | 8.2 µM to 3.2 µM |[14] |

Table 2: Pharmacokinetic Parameters of Doramectin in Cattle (200 µg/kg, SC)

Parameter Description Value Reference(s)
Cmax Maximum Plasma Concentration ~32 ng/mL [16]
Tmax Time to Maximum Concentration ~5.3 days [16]
AUC Area Under the Curve ~511 ng·day/mL [16]

| t1/2 | Plasma Half-life | ~89 hours (~3.7 days) |[6] |

Key Experimental Methodologies

The elucidation of doramectin's mechanism of action relies on several key experimental techniques. While full, detailed protocols are typically found within proprietary documents or the supplementary materials of scientific publications, the principles of these methods are described below.

5.1 Radioligand Binding Assays

This technique is used to quantify the interaction between a drug and its receptor.

  • Principle: A radiolabeled version of the drug (e.g., [³H]-Ivermectin) is incubated with a preparation of cells or membranes expressing the target receptor (e.g., GluCl). The amount of radioactivity bound to the membranes is measured, allowing for the calculation of binding affinity (Kd) and receptor density (Bmax).

  • Application: Used to demonstrate the high-affinity binding of avermectins to GluCl channels, as shown in the study on the H. contortus subunit.[15] Competition assays, where a non-labeled drug (like doramectin) competes with the radioligand, can determine the binding affinity of the non-labeled compound.

5.2 Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a powerful electrophysiological technique for studying the function of ion channels expressed in a heterologous system.

  • Principle: Messenger RNA (mRNA) encoding the subunits of the ion channel of interest (e.g., GluClα and GluClβ) is injected into a large, robust cell like a Xenopus laevis oocyte. The oocyte translates the mRNA and inserts the functional channels into its plasma membrane. Two microelectrodes are then inserted into the oocyte: one to measure the membrane potential and one to inject current to "clamp" the voltage at a desired level. The current required to maintain this clamp is a direct measure of ion flow through the channels when they are activated by an agonist.

  • Application: This method allows researchers to measure the currents elicited by glutamate and to observe how these currents are modulated by doramectin, demonstrating its potentiation and direct activation effects.[13] It is the gold standard for characterizing the biophysical properties of ligand-gated ion channels.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Harvest Xenopus Oocytes C Inject cRNA into Oocytes A->C B Synthesize cRNA for GluCl Subunits B->C D Incubate Oocytes (2-5 days for expression) C->D E Mount Oocyte in Recording Chamber D->E F Impale with Voltage and Current Electrodes E->F G Establish Voltage Clamp (-60mV) F->G H Apply Agonist (Glutamate) & Record Baseline Current G->H I Apply Doramectin & Record Modulated Current H->I J Analyze Current Traces (Amplitude, Kinetics) I->J K Generate Dose-Response Curves (EC50) J->K

Caption: Generalized workflow for a Two-Electrode Voltage Clamp (TEVC) experiment.

Physiological Consequences and Logical Pathway

The molecular action of doramectin binding to GluCls translates into a cascade of physiological events that culminate in the elimination of the parasite.

  • Target Engagement: Doramectin is absorbed and distributed to the parasite's neuromuscular tissues.

  • Cellular Effect: It binds to and irreversibly opens GluCls on pharyngeal and somatic muscle cells and neurons.

  • Systemic Effect: The resulting hyperpolarization leads to paralysis of the pharynx, inhibiting the parasite's ability to feed. It also causes paralysis of somatic muscles, leading to immobilization.

  • Therapeutic Outcome: The immobilized, non-feeding parasite is expelled from the host organism or starves, leading to its death.

logical_relationship A Drug Administration (e.g., Subcutaneous Injection) B Target Engagement (Doramectin binds to GluCls in parasite neurons/muscles) A->B Pharmacokinetics C Cellular Effect (Irreversible Cl⁻ Influx & Membrane Hyperpolarization) B->C Molecular Interaction D Systemic Effect (Pharyngeal & Somatic Muscle Paralysis) C->D Physiology E Therapeutic Outcome (Inhibition of Feeding, Immobilization, Parasite Death/Expulsion) D->E Pathophysiology

Caption: Logical flow from drug administration to therapeutic effect.

Conclusion

The mechanism of action of doramectin is a well-defined example of targeted pharmacology. Its high-affinity, essentially irreversible binding to invertebrate-specific glutamate-gated chloride channels provides a potent and selective means of inducing paralysis in a wide range of parasites. This primary mechanism, potentially supplemented by interactions with GABA receptors, makes doramectin a highly effective and critical tool in veterinary medicine for the management of parasitic diseases.

References

The Biological Activity of Doramectin Monosaccharide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889) monosaccharide, a primary acid degradation product of the potent endectocide doramectin, presents a unique biological profile. While demonstrating significant potency in inhibiting nematode larval development, it is notably devoid of the paralytic activity characteristic of its parent compound. This technical guide provides a comprehensive overview of the known biological activities of doramectin monosaccharide, offering quantitative data, detailed experimental protocols, and an exploration of its putative mechanism of action. The information presented herein is intended to serve as a foundational resource for researchers in parasitology and drug development.

Introduction

Doramectin, a macrocyclic lactone of the avermectin (B7782182) family, is a widely used veterinary pharmaceutical with broad-spectrum activity against nematodes and arthropods. Its mechanism of action involves the potentiation of glutamate-gated and GABA-gated chloride channels in invertebrate nerve and muscle cells, leading to paralysis and death of the parasite.[1][2][3][4][5][6][7][8][9][10] Doramectin undergoes acid-catalyzed hydrolysis, resulting in the cleavage of the terminal oleandrose (B1235672) sugar to yield this compound.[11] This monosaccharide derivative exhibits intriguing biological properties that diverge significantly from the parent compound, making it a subject of interest for understanding the structure-activity relationships of avermectins.

This guide summarizes the current state of knowledge regarding the biological activity of this compound, with a focus on its anthelmintic properties.

Quantitative Biological Activity

The primary reported biological activity of this compound is its potent inhibition of nematode larval development. A key study directly compared the in vitro efficacy of doramectin and its monosaccharide homolog against the parasitic nematode Haemonchus contortus.

Table 1: In Vitro Efficacy against Haemonchus contortus Larval Development

CompoundConcentration for Full Efficacy (µg/mL)Nematode SpeciesAssay Type
Doramectin0.001Haemonchus contortusLarval Development Assay
This compound0.001Haemonchus contortusLarval Development Assay

This data indicates that the removal of the terminal saccharide unit does not diminish the compound's ability to inhibit larval development in this specific assay. However, it is crucial to note that this compound is reported to be devoid of the paralytic activity seen with doramectin.[11] This suggests a different or more nuanced mechanism of action compared to its parent compound.

Mechanism of Action: A Divergence from Paralytic Activity

The paralytic effect of doramectin and other avermectins is a direct result of their interaction with glutamate-gated and GABA-gated chloride channels in the neuromuscular systems of invertebrates. These ligand-gated ion channels are crucial for inhibitory neurotransmission. Avermectins act as allosteric modulators, locking the channels in an open state and causing an influx of chloride ions. This leads to hyperpolarization of the nerve or muscle cell membrane, inhibiting the transmission of nerve impulses and resulting in flaccid paralysis.

cluster_doramectin Doramectin cluster_monosaccharide This compound GluCl_GABA_R Glutamate-gated and GABA-gated Chloride Channels Channel_Opening Irreversible Channel Opening GluCl_GABA_R->Channel_Opening Cl_Influx Chloride Ion Influx Channel_Opening->Cl_Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cells Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Doramectin Doramectin Doramectin->GluCl_GABA_R Binds and Potentiates Larval_Development Larval Development Processes Inhibition Inhibition of Development Larval_Development->Inhibition Monosaccharide This compound Monosaccharide->Larval_Development Interferes with No_Paralysis No Paralytic Activity Monosaccharide->No_Paralysis

Caption: Divergent mechanisms of doramectin and its monosaccharide.

Experimental Protocols

Preparation of this compound by Acid Hydrolysis

This compound is typically prepared by the acid-catalyzed hydrolysis of doramectin. While specific laboratory-scale synthesis protocols are not widely published, a general procedure can be adapted from standard methods for glycoside hydrolysis.

Start Start: Doramectin Dissolve Dissolve Doramectin in a suitable organic solvent (e.g., methanol, ethanol) Start->Dissolve Add_Acid Add a dilute strong acid (e.g., H2SO4, HCl) Dissolve->Add_Acid Heat Heat the mixture (e.g., reflux or controlled temperature) Add_Acid->Heat Monitor Monitor reaction progress by TLC or HPLC Heat->Monitor Neutralize Neutralize the reaction mixture Monitor->Neutralize Reaction Complete Extract Extract the product with an organic solvent Neutralize->Extract Purify Purify by chromatography (e.g., silica (B1680970) gel) Extract->Purify End End: Doramectin Monosaccharide Purify->End

Caption: Workflow for this compound synthesis.

Materials:

  • Doramectin

  • Methanol or ethanol

  • Dilute sulfuric acid or hydrochloric acid

  • Sodium bicarbonate or other suitable base for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297), dichloromethane)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Dissolve doramectin in an appropriate volume of alcohol.

  • Add a catalytic amount of dilute strong acid. The concentration and volume of the acid should be optimized to achieve selective hydrolysis of the terminal sugar without significant degradation of the macrocyclic lactone core.

  • Heat the reaction mixture. The temperature and reaction time will need to be carefully controlled.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete conversion of doramectin to the monosaccharide.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a suitable base.

  • Remove the alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Nematode Larval Development Assay

This in vitro assay is used to determine the inhibitory effect of a compound on the development of nematode eggs to the third-stage larvae (L3).

Start Start: Nematode Eggs Prepare_Plates Prepare 24-well plates with agar (B569324) and nutrient medium Start->Prepare_Plates Add_Compound Add serial dilutions of Doramectin Monosaccharide Prepare_Plates->Add_Compound Add_Eggs Add a suspension of nematode eggs to each well Add_Compound->Add_Eggs Incubate Incubate plates for ~6-7 days at ~25-27°C Add_Eggs->Incubate Stop_Reaction Stop larval development (e.g., with Lugol's iodine) Incubate->Stop_Reaction Count Count the number of eggs, L1, L2, and L3 larvae in each well Stop_Reaction->Count Analyze Calculate the percentage inhibition of development to L3 Count->Analyze End End: Determine IC50/EC50 Analyze->End

Caption: Workflow for the nematode larval development assay.

Materials:

  • Nematode eggs (e.g., Haemonchus contortus)

  • 24-well microtiter plates

  • Agar

  • Nutrient medium (e.g., Earle's balanced salt solution with yeast extract)

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • Lugol's iodine solution

  • Inverted microscope

Procedure:

  • Prepare a sterile agar-based medium in 24-well plates.

  • Prepare serial dilutions of this compound in the nutrient medium.

  • Add the compound dilutions to the appropriate wells. Include solvent controls (medium with the same concentration of solvent used to dissolve the compound) and negative controls (medium only).

  • Add a standardized number of nematode eggs to each well.

  • Incubate the plates at an appropriate temperature (e.g., 25-27°C) for a period sufficient for the eggs to hatch and develop to the L3 stage in the control wells (typically 6-7 days).

  • After the incubation period, stop the development by adding a small volume of Lugol's iodine solution to each well.

  • Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

  • Calculate the percentage of inhibition of development to the L3 stage for each compound concentration relative to the controls.

  • The data can be used to determine the concentration at which 50% of the larvae are inhibited from developing (IC50).

Conclusion and Future Directions

This compound presents a fascinating case in the structure-activity relationship of avermectins. Its potent inhibition of nematode larval development, coupled with a lack of paralytic activity, suggests a mechanism of action that is distinct from its parent compound. While quantitative data on its biological activity is limited, the existing evidence underscores its potential as a tool for dissecting the complex biology of nematode development.

Future research should focus on elucidating the precise molecular targets of this compound. Electrophysiological studies on glutamate- and GABA-gated chloride channels are crucial to confirm the hypothesis that its interaction with these channels is altered compared to doramectin. Furthermore, comprehensive in vitro and in vivo studies against a broader range of parasitic nematodes are needed to fully characterize its anthelmintic spectrum and potential for therapeutic development. A deeper understanding of the biological activity of this compound will not only shed light on the fundamental mechanisms of avermectin action but may also open new avenues for the design of novel antiparasitic agents.

References

Physicochemical Properties of Doramectin Monosaccharide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of doramectin (B1670889) monosaccharide, an acid degradation product of the broad-spectrum antiparasitic drug doramectin.[1][2] Understanding these properties is crucial for research, formulation development, and analytical method design. This document summarizes key quantitative data, outlines experimental protocols for analysis, and visualizes the compound's mechanism of action and analytical workflows.

Core Physicochemical Data

The following tables summarize the available quantitative physicochemical data for doramectin monosaccharide and its parent compound, doramectin, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C43H62O11[1][2][3]
Molecular Weight 754.95 g/mol [4][]
CAS Number 165108-44-1[1][2][4]
Appearance White to Off-White Solid---
Melting Point >153°C (decomposition)[]
Boiling Point (Predicted) 890.7 ± 65.0 °C[]
Density (Predicted) 1.3 ± 0.1 g/cm³[]
pKa (Predicted) 12.42 ± 0.70---
Solubility Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). Slightly soluble in Chloroform.[][6]

Table 2: Physicochemical Properties of Doramectin

PropertyValueSource
Molecular Formula C50H74O14[7][8][9][10]
Molecular Weight 899.11 g/mol [9][10][11]
CAS Number 117704-25-3[8][9][10][12]
Appearance White Solid[9]
Melting Point 116-119 °C[7]
LogP (Octanol-Water Partition Coefficient) 5.24[12]
Water Solubility Practically insoluble[13]
Solubility in Organic Solvents Soluble in ethanol, methanol, DMF, and DMSO.[9]

Mechanism of Action

Doramectin, like other avermectins, exerts its antiparasitic effect by modulating ligand-gated chloride ion channels in the nerve and muscle cells of invertebrates.[7] Specifically, it potentiates the activity of glutamate-gated and gamma-aminobutyric acid (GABA)-gated chloride channels.[1][2][14][15] This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.[16][17][18]

Doramectin_Mechanism_of_Action cluster_membrane Neuronal/Muscular Membrane Receptor Glutamate/GABA-gated Chloride Channel Cl- Influx Increased Cl- Influx Receptor:port->Influx opens Doramectin Doramectin Binding Binds to Channel Doramectin->Binding Binding->Receptor:head Activation Channel Activation Hyperpolarization Hyperpolarization Influx->Hyperpolarization Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis

Mechanism of action of doramectin on invertebrate chloride channels.

Experimental Protocols for Analysis

The determination of doramectin and its metabolites, including the monosaccharide, in biological matrices typically involves extraction, cleanup, and chromatographic analysis. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common analytical techniques.

Sample Preparation: Extraction and Cleanup

1. For Milk Samples (using QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe method):

  • Extraction: A 10 mL sample of whole milk is placed in a 50 mL centrifuge tube. 10 mL of acetonitrile (B52724) is added, and the tube is shaken vigorously for one minute. QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) are then added, and the tube is shaken for another minute.

  • Centrifugation: The mixture is centrifuged to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is transferred to a d-SPE tube containing a sorbent like C18 and magnesium sulfate. The tube is shaken and then centrifuged. The final supernatant is ready for LC-MS/MS analysis.

2. For Animal Tissue Samples (e.g., muscle, liver):

  • Homogenization: The tissue sample is first homogenized.

  • Solvent Extraction: The homogenized tissue is extracted with an organic solvent, typically acetonitrile.[19]

  • Cleanup: The extract is then cleaned up using solid-phase extraction (SPE) with a cartridge such as C18 or alumina (B75360) to remove interfering substances.[19][20]

Chromatographic Analysis

1. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection:

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A reversed-phase column, such as a HALO C8 (100 mm × 4.6 mm, 2.7 µm particle size), is commonly used.[21]

  • Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of acetonitrile and water is typical. For example, an isocratic mobile phase of acetonitrile-water (70:30, v/v) has been reported.[21][22] For fluorescence detection, a derivatization step is often required.

  • Detection: UV detection is typically performed at around 245 nm.[21] For fluorescence detection, excitation and emission wavelengths are set according to the specific derivative formed.[20]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrumentation: An LC system coupled to a tandem mass spectrometer.

  • Ionization: Positive electrospray ionization (ESI+) is often used.

  • Analysis: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Analytical_Workflow_Doramectin cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Matrix (e.g., Milk, Tissue) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Cleanup Cleanup (SPE or QuEChERS) Extraction->Cleanup HPLC HPLC / LC-MS/MS Cleanup->HPLC Separation Chromatographic Separation (Reversed-Phase Column) Detection Detection (UV, Fluorescence, or MS/MS) Data Data Acquisition and Quantification Detection->Data

General workflow for the analysis of doramectin in biological samples.

This guide provides foundational knowledge on the physicochemical properties of this compound. For further in-depth research and development, it is recommended to consult the cited literature and perform experimental verification of the predicted properties.

References

The Genesis of a Potent Anthelmintic: A Technical Chronicle of Doramectin and its Monosaccharide Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a prominent member of the avermectin (B7782182) family of macrocyclic lactones, stands as a testament to the power of biosynthetic engineering in enhancing the therapeutic index of natural products. This in-depth technical guide meticulously chronicles the discovery, history, and core scientific principles underpinning doramectin and its constituent monosaccharide. We delve into the nuanced biosynthetic pathways, detailing the strategic genetic modifications of Streptomyces avermitilis that led to its creation. Furthermore, this document provides a compendium of key experimental protocols for the analysis and quantification of doramectin, alongside a comprehensive summary of its physicochemical and biological properties. Through structured data presentation and detailed visualizations, this guide aims to be an essential resource for researchers engaged in the fields of natural product chemistry, parasitology, and veterinary drug development.

A Legacy of Innovation: The Discovery and History of Doramectin

The story of doramectin is intrinsically linked to the groundbreaking discovery of the avermectins in the mid-1970s. These potent antiparasitic agents were first isolated from the fermentation broth of the soil microorganism Streptomyces avermitilis.[1] The initial avermectin complex was found to be a mixture of eight closely related compounds, with avermectin B1a exhibiting the most significant antiparasitic activity.[2]

The development of doramectin was a direct result of a strategic "mutational biosynthesis" approach.[3] Scientists at Pfizer aimed to create a novel avermectin analogue with an enhanced pharmacokinetic profile, particularly a longer half-life, which would translate to a more persistent antiparasitic effect.[4] This was achieved by creating a mutant strain of S. avermitilis that was deficient in the branched-chain 2-oxo acid dehydrogenase complex. This genetic modification blocked the natural pathway for the incorporation of isobutyryl-CoA and 2-methylbutyryl-CoA, the starter units for the biosynthesis of the native avermectins.[5]

By supplementing the fermentation medium of this mutant strain with cyclohexanecarboxylic acid (CHC), researchers successfully directed the polyketide synthase to incorporate a cyclohexyl group at the C-25 position of the avermectin macrocycle, a position previously inaccessible through chemical synthesis.[3][5] This novel compound, initially designated UK-67,994, was later named doramectin.[2] Its introduction in the early 1990s marked a significant advancement in veterinary medicine, offering superior persistent efficacy against a broad spectrum of internal and external parasites in livestock compared to its predecessor, ivermectin.[6][7][8]

The Molecular Architecture: Structure of Doramectin and its Monosaccharide

Doramectin is a large, complex macrocyclic lactone with the chemical formula C₅₀H₇₄O₁₄ and a molecular weight of 899.11 g/mol .[9][10] Its core structure is a 16-membered lactone ring, characteristic of the avermectin family. Attached to this macrocycle at the C-13 position is a disaccharide moiety composed of two L-oleandrose sugar units.[11] The key structural feature that distinguishes doramectin from the natural avermectins is the presence of a cyclohexyl group at the C-25 position.[5]

The monosaccharide component, L-oleandrose, is crucial for the biological activity of doramectin. The complete disaccharide is essential for potent anthelmintic action. Acid-catalyzed hydrolysis can cleave the terminal oleandrose (B1235672) unit, resulting in the formation of doramectin monosaccharide, a less active degradation product.[12]

Biosynthesis and Production: A Feat of Genetic Engineering

The commercial production of doramectin is a sophisticated fermentation process that leverages a genetically engineered strain of Streptomyces avermitilis.[5] The process begins with the cultivation of the mutant strain in a nutrient-rich medium.

Fermentation Workflow

The overall workflow for doramectin production can be visualized as a multi-stage process, from strain selection and inoculum preparation to fermentation, precursor feeding, and downstream processing.

Doramectin Fermentation Workflow cluster_0 Upstream Processing cluster_1 Midstream Processing cluster_2 Downstream Processing Strain Selection Strain Selection Inoculum Development Inoculum Development Strain Selection->Inoculum Development Select high-yielding mutant Fermentation Fermentation Inoculum Development->Fermentation Prepare seed culture Precursor Feeding Precursor Feeding Fermentation->Precursor Feeding Cultivate S. avermitilis Extraction Extraction Fermentation->Extraction Harvest broth Precursor Feeding->Fermentation Add Cyclohexanecarboxylic Acid Purification Purification Extraction->Purification Solvent extraction Crystallization Crystallization Purification->Crystallization Chromatography Final Product Final Product Crystallization->Final Product

Caption: High-level workflow for doramectin production.

To enhance the yield of doramectin, various strategies have been employed, including the optimization of fermentation media and feeding strategies for the cyclohexanecarboxylic acid precursor.[11][13] Research has shown that glucose supplementation during fermentation can significantly increase doramectin titers.[11]

Data Presentation: Quantitative Analysis

Table 1: Physicochemical Properties of Doramectin
PropertyValueReference(s)
Molecular FormulaC₅₀H₇₄O₁₄[9][10]
Molecular Weight899.11 g/mol [9][10]
Melting Point116-119 °C; 163 °C[2][9][12]
AppearanceWhite to light tan powder[10][14]
Water SolubilityPractically insoluble (0.025 mg/L at 20°C, pH 7)[5][11]
Organic Solvent SolubilitySoluble in methanol (B129727), ethanol, DMSO, DMF[10][15]
Density1.25 ± 0.1 g/cm³ (Predicted)[2]
Table 2: Doramectin Fermentation Yields
Strain / ConditionYieldReference(s)
S. avermitilis DA-137 (mutant)431.5 mg/L[13]
Optimized Medium (shake flask)934.5 mg/L[13]
Optimized Medium (50 L fermenter)1217 mg/L[13]
S. avermitilis XY-62 (mutant)1068 µg/mL (in 50 L fermenter with glucose supplementation)[11]
Table 3: Comparative Efficacy of Doramectin vs. Ivermectin in Cattle
ParasiteDoramectin Efficacy (%)Ivermectin Efficacy (%)Reference(s)
Psoroptes ovis (Mange Mites)8010[6][7]
Haemonchus placei (Persistent Efficacy)Effective for 49 daysEffective for 49 days[16]
Cooperia punctata (Persistent Efficacy)Effective for 35 daysIneffective[16]
Oesophagostomum radiatum (Persistent Efficacy)Effective for 49 daysEffective for 42 days[16]

Experimental Protocols

HPLC-UV Analysis of Doramectin

This protocol is adapted from a stability-indicating HPLC method for the assay of doramectin.[17]

Objective: To quantify doramectin in a drug substance.

Materials:

  • HPLC system with UV detector

  • HALO C8 column (100 mm × 4.6 mm, 2.7 µm particle size)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Doramectin reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of acetonitrile and water in a 70:30 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh and dissolve the doramectin reference standard in methanol to achieve a known concentration.

  • Sample Preparation: Dissolve the doramectin sample in methanol to a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column Temperature: 40 °C

    • Flow Rate: Isocratic elution at a flow rate suitable for the column (e.g., 1.0 mL/min).

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Compare the peak area of doramectin in the sample chromatogram to that of the standard chromatogram to determine the concentration.

LC-MS/MS Analysis of Doramectin in Milk

This protocol is a summary of a method for the determination of avermectin residues in milk.[15]

Objective: To detect and quantify doramectin residues in milk samples.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 analytical column

  • Ammonium (B1175870) formate (B1220265)

  • Formic acid

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Doramectin reference standard

Procedure:

  • Sample Extraction:

    • To a milk sample, add acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for further cleanup.

  • Solid-Phase Extraction (SPE) Cleanup (if necessary): Pass the supernatant through a C18 SPE cartridge to remove interfering matrix components.

  • Mobile Phase Preparation:

    • Mobile Phase A: 5 mM ammonium formate in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

  • Chromatographic Conditions:

    • Mobile Phase Gradient: A gradient elution program is typically used to achieve optimal separation. A common starting ratio is 20:80 (A:B).

    • Flow Rate: As recommended for the column dimensions.

    • Injection Volume: 5-20 µL.

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for doramectin (e.g., m/z 916.88 > 593.83 and 916.88 > 331.40).[15]

  • Quantification: Construct a calibration curve using matrix-matched standards to quantify the concentration of doramectin in the milk samples.

Isolation of Avermectin Monosaccharide

This protocol is a general procedure for the acid hydrolysis of avermectins to obtain the monosaccharide derivative, which can be adapted for doramectin.[16]

Objective: To hydrolyze doramectin to its monosaccharide form for structural analysis.

Materials:

  • Doramectin

  • Acetonitrile

  • Hydrochloric acid (HCl), 0.5 M

  • Sodium hydroxide (B78521) (NaOH), 0.5 M

  • Preparative HPLC system with a C18 column

Procedure:

  • Hydrolysis:

    • Dissolve a known amount of doramectin in acetonitrile.

    • Add an equal volume of 0.5 M HCl and stir the mixture at room temperature. The reaction progress can be monitored by analytical HPLC.

    • After the reaction is complete (typically several hours), neutralize the solution with an equivalent amount of 0.5 M NaOH.

  • Purification:

    • The resulting mixture containing this compound and other degradation products is then subjected to preparative HPLC.

    • Use a gradient elution with a mobile phase system such as water and acetonitrile to separate the components.

    • Collect the fractions corresponding to the this compound peak.

  • Characterization:

    • Evaporate the solvent from the collected fractions to obtain the purified monosaccharide.

    • Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[16]

Mechanism of Action: A Targeted Disruption of a Parasite's Nervous System

Doramectin, like other avermectins, exerts its potent antiparasitic effect by targeting the nervous system of invertebrates.[5] Its primary mode of action is the modulation of glutamate-gated chloride channels (GluCls) and, to a lesser extent, gamma-aminobutyric acid (GABA)-gated chloride channels.[6] These channels are crucial for neurotransmission in nematodes and arthropods but are less prevalent or functionally different in mammals, which contributes to the favorable safety profile of doramectin in host animals.

Signaling Pathway

Doramectin acts as a positive allosteric modulator of these chloride channels. It binds to a site on the channel protein distinct from the neurotransmitter binding site. This binding potentiates the effect of glutamate (B1630785) or GABA, leading to a prolonged opening of the chloride channels. The influx of chloride ions into the nerve and muscle cells causes hyperpolarization of the cell membrane, making it less excitable. This disruption of nerve signals leads to a flaccid paralysis and ultimately the death of the parasite.

Doramectin Mechanism of Action cluster_0 Parasite Neuron Doramectin Doramectin GluCl_GABAR Glutamate/GABA-gated Chloride Channel Doramectin->GluCl_GABAR Binds to allosteric site Cl_influx Increased Cl- Influx GluCl_GABAR->Cl_influx Prolonged channel opening Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Paralysis_Death Paralysis and Death Hyperpolarization->Paralysis_Death Inhibits nerve transmission Neurotransmitter Glutamate / GABA Neurotransmitter->GluCl_GABAR Binds to receptor site

Caption: Doramectin's modulation of chloride channels in parasites.

Conclusion

The development of doramectin represents a pinnacle of achievement in the field of veterinary pharmaceuticals, showcasing how a deep understanding of microbial biosynthesis and targeted genetic engineering can lead to the creation of superior therapeutic agents. Its unique mode of action, coupled with a favorable pharmacokinetic profile, has solidified its role as a cornerstone in the management of parasitic diseases in livestock. This technical guide has provided a comprehensive overview of the discovery, production, analysis, and mechanism of action of doramectin and its essential monosaccharide component. It is our hope that this detailed compilation will serve as a valuable resource for the scientific community, fostering further innovation in the ongoing quest for novel and effective antiparasitic therapies.

References

A Technical Deep Dive: Doramectin Monosaccharide vs. Doramectin Disaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doramectin (B1670889), a potent macrocyclic lactone anthelmintic, is widely utilized in veterinary medicine. Its structure, featuring a disaccharide moiety, is crucial to its broad-spectrum efficacy. This technical guide provides an in-depth comparison of doramectin disaccharide and its primary acid degradation product, doramectin monosaccharide. While both compounds exhibit potent activity in nematode larval development assays, a critical distinction lies in their physiological effects, with the monosaccharide derivative being devoid of the characteristic paralytic activity of the parent compound. This suggests a nuanced structure-activity relationship and differing interactions with their primary molecular targets: glutamate-gated (GluCl) and gamma-aminobutyric acid (GABA) gated chloride channels. This document will explore their chemical structures, comparative biological activities with supporting quantitative data, and detailed experimental protocols. Furthermore, we will delineate the proposed signaling pathways and experimental workflows using graphical representations.

Chemical Structures

Doramectin is a complex macrocyclic lactone characterized by a disaccharide attached at the C-13 position.[1] this compound is the product of selective acid-catalyzed hydrolysis of the terminal saccharide unit.[2]

Doramectin (Disaccharide)

  • Molecular Formula: C₅₀H₇₄O₁₄[3]

  • Molecular Weight: 899.1 g/mol [3]

  • Structure: A 16-membered macrocyclic lactone with a disaccharide (oleandrose-oleandrose) substituent.

This compound

  • Molecular Formula: C₄₃H₆₂O₁₁[]

  • Molecular Weight: 754.95 g/mol []

  • Structure: The core doramectin macrocycle with a single oleandrose (B1235672) sugar moiety remaining at the C-13 position.

Comparative Biological Activity

A pivotal study directly comparing the biological activity of doramectin disaccharide and its monosaccharide homolog in a nematode larval development assay revealed a surprising equivalence in potency at this life stage. However, a stark contrast is observed in their ability to induce paralysis, a hallmark of the avermectin (B7782182) class of anthelmintics.

CompoundAssayOrganismEfficacyReference
Doramectin Disaccharide Nematode Larval DevelopmentHaemonchus contortusFully effective at 0.001 µg/mL[]
This compound Nematode Larval DevelopmentHaemonchus contortusFully effective at 0.001 µg/mL[]
Doramectin Disaccharide Paralytic ActivityNematodesInduces rapid, non-spastic paralysis[5]
This compound Paralytic ActivityNematodesDevoid of paralytic activity[1]

This data suggests that while the monosaccharide can effectively inhibit larval development, the disaccharide moiety is indispensable for the acute paralytic effect observed in adult nematodes. This divergence in activity underscores a complex structure-activity relationship, likely stemming from differential interactions at the target receptor sites.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for doramectin and other avermectins involves the potentiation of glutamate-gated and GABA-gated chloride channels in the nerve and muscle cells of invertebrates.[6][7] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent flaccid paralysis of the parasite.[6]

Glutamate-Gated Chloride Channel (GluCl) Signaling

GluCl_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl_Receptor Glutamate-Gated Chloride Channel (GluCl) Glutamate->GluCl_Receptor Binds Doramectin_Di Doramectin Disaccharide Doramectin_Di->GluCl_Receptor Potentiates (Irreversible Opening) Larval_Dev_Inhibition Inhibition of Larval Development Doramectin_Di->Larval_Dev_Inhibition Leads to Doramectin_Mono Doramectin Monosaccharide Doramectin_Mono->GluCl_Receptor Binds/Interacts? Doramectin_Mono->Larval_Dev_Inhibition Leads to Cl_ion Cl- GluCl_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis Hyperpolarization->Paralysis

Figure 1: Proposed signaling at the Glutamate-Gated Chloride Channel.
GABA-Gated Chloride Channel Signaling

GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_Receptor GABA-Gated Chloride Channel GABA->GABA_Receptor Binds Doramectin_Di Doramectin Disaccharide Doramectin_Di->GABA_Receptor Potentiates Doramectin_Mono Doramectin Monosaccharide Doramectin_Mono->GABA_Receptor Limited/No Potentiation? Cl_ion Cl- GABA_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Paralysis Hyperpolarization->Paralysis

Figure 2: Proposed signaling at the GABA-Gated Chloride Channel.

The lack of paralytic activity for the monosaccharide suggests that the terminal sugar of the disaccharide is critical for the potent, essentially irreversible activation of these channels that leads to paralysis. The monosaccharide may still bind to the receptor or an associated site, leading to downstream effects that inhibit larval development without causing acute paralysis in adult worms. Further electrophysiological studies are required to elucidate the precise nature of this differential interaction.

Experimental Protocols

Synthesis of this compound

This compound can be prepared by the controlled acid hydrolysis of doramectin disaccharide.

Synthesis_Workflow Doramectin_Di Doramectin Disaccharide (in organic solvent) Reaction Stir at controlled temperature Doramectin_Di->Reaction Acid Acid Catalyst (e.g., H2SO4) Acid->Reaction Quench Quench reaction (e.g., with NaHCO3) Reaction->Quench Extraction Solvent Extraction & Purification (HPLC) Quench->Extraction Doramectin_Mono Doramectin Monosaccharide Extraction->Doramectin_Mono

Figure 3: General workflow for the synthesis of this compound.

Protocol:

  • Dissolve doramectin disaccharide in a suitable organic solvent (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Stir the reaction mixture at a controlled temperature (e.g., 40-80°C) and monitor the progress by a suitable analytical method like HPLC.

  • Once the desired conversion is achieved, quench the reaction by adding a base (e.g., sodium bicarbonate solution).

  • Extract the product with an appropriate organic solvent.

  • Purify the this compound using chromatographic techniques, such as high-performance liquid chromatography (HPLC).

Nematode Larval Development Assay

This assay is used to determine the concentration of a compound required to inhibit the development of nematode eggs to the third larval (L3) stage.

Protocol:

  • Collect nematode eggs from fecal samples of infected animals.

  • Prepare a suspension of eggs in a defined medium (e.g., Earle's balanced salt solution with yeast extract).

  • Dispense the egg suspension into a multi-well plate.

  • Add serial dilutions of the test compounds (doramectin disaccharide and monosaccharide) to the wells.

  • Incubate the plates for a period sufficient for larval development in control wells (typically 6-7 days).

  • Terminate the assay and count the number of L3 larvae in each well.

  • Calculate the concentration of the compound that inhibits 50% of larval development (LD50).

Nematode Paralysis Assay

This assay assesses the effect of a compound on the motility of adult or larval nematodes.

Protocol:

  • Collect and wash the desired stage of nematodes (e.g., L4 or adult Caenorhabditis elegans).

  • Place a defined number of worms into the wells of a microtiter plate containing a suitable buffer (e.g., K saline).

  • Add the test compounds at various concentrations.

  • Observe and score the motility of the worms at set time intervals under a microscope. Paralysis is defined as the absence of spontaneous movement.

  • The data can be used to determine the time course and concentration-dependence of the paralytic effect.

Conclusion and Future Directions

The available evidence clearly indicates a functional divergence between doramectin disaccharide and its monosaccharide derivative. While both are potent inhibitors of nematode larval development, the disaccharide is essential for inducing the rapid paralysis that is characteristic of this class of anthelmintics. This suggests that the terminal sugar moiety plays a critical role in the high-affinity, irreversible binding to glutamate-gated and GABA-gated chloride channels that leads to this physiological effect.

Future research should focus on obtaining detailed electrophysiological data to quantify the binding affinities and modulatory effects of both compounds on cloned and expressed GluCl and GABA receptors from various parasitic nematodes. Such studies will provide a more precise understanding of the structure-activity relationship and could inform the rational design of new anthelmintic agents with improved efficacy and pharmacological profiles. Furthermore, investigating the specific downstream cellular pathways affected by the monosaccharide that lead to the inhibition of larval development could uncover novel targets for antiparasitic drug discovery.

References

In Vitro Effects of Doramectin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Doramectin (B1670889), a macrocyclic lactone derived from Streptomyces avermitilis, has demonstrated significant in vitro activity against various cancer cell lines. This document provides a comprehensive overview of its effects, focusing on its anti-proliferative, pro-apoptotic, and cell cycle-disrupting properties. Detailed experimental protocols and visual representations of the implicated signaling pathways are provided to support further research and drug development efforts.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on doramectin.

Table 1: Cytotoxicity and Anti-proliferative Effects of Doramectin

Cell LineAssayConcentrationTime (h)EffectCitation
Mz-ChA-1 (Cholangiocarcinoma)Cell Viability10 µmol/L24~60% inhibition of cell viability[1]
QBC939 (Cholangiocarcinoma)Cell Viability10 µmol/L24~60% inhibition of cell viability[1]
B16F10 (Melanoma)MTT Assay15 µM24>30% cell death[2]
Bovine Peripheral LymphocytesMTT Assay20, 40, 60 ng/mL24Cytotoxic effect observed at all concentrations[3][4]
Bovine Cumulus CellsMTT Assay20, 40 µg/mLNot specifiedIncreased frequency of micronucleus formation[3]

Table 2: Pro-Apoptotic Effects of Doramectin

Cell LineAssayConcentrationTime (h)Key FindingsCitation
Mz-ChA-1Annexin V-FITC/PI10 µmol/L48~20% apoptotic cells[5]
Mz-ChA-1Western BlotIncreasing concentrationsNot specifiedUpregulation of cleaved caspase 3 and 7, cleavage of PARP1[5]
Mz-ChA-1DCFH-DA Assay5, 10, 15 µmol/LNot specifiedIncreased intracellular ROS levels (3.73, 7.58, 8.94-fold)[5]
Mz-ChA-1Western BlotIncreasing concentrationsNot specifiedIncreased BAX/BCL-2 ratio[1][5]
B16F10Flow Cytometry15 µMNot specifiedApoptosis identified as a major mode of cell death[6][7]

Table 3: Effects of Doramectin on Cell Cycle Progression

Cell LineAssayConcentrationTime (h)Key FindingsCitation
Mz-ChA-1Flow Cytometry5, 10 µmol/L24G1 phase arrest (from 60% to 90% of cells in G0/G1)[1]
Mz-ChA-1Western Blot/qRT-PCRIncreasing concentrationsNot specifiedIncreased p21 expression, decreased cyclin E1 and CDK2 levels[1]

Experimental Protocols

Cell Culture and Drug Preparation
  • Cell Lines: Mz-ChA-1 human cholangiocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[1] Mycoplasma testing is performed routinely.[1]

  • Drug Preparation: Doramectin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.[1]

Cell Viability Assay (MTT Assay)
  • Seed cells in 96-well plates at a specified density and allow them to adhere overnight.

  • Treat the cells with various concentrations of doramectin or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

  • Add MTT solution (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) to each well and incubate for a period that allows for the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a specialized reagent).

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
  • Seed cells in six-well plates and treat with doramectin for the indicated time.[1]

  • Harvest the cells by trypsinization and wash with cold PBS.[1]

  • Resuspend the cells in 1X binding buffer.[1]

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1]

  • Incubate the cells in the dark at room temperature for 15 minutes.[1]

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[1]

Cell Cycle Analysis (Flow Cytometry)
  • Seed cells and treat with doramectin for the specified duration.

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

  • Incubate the cells to allow for DNA staining.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histogram is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Lyse doramectin-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., BAX, BCL-2, caspase-3, PARP, p21, cyclin E1, CDK2) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis via the ROS-Triggered Mitochondrial Pathway

Doramectin has been shown to induce apoptosis in cholangiocarcinoma cells through the intrinsic, or mitochondrial, pathway.[1][5] This process is initiated by an increase in intracellular reactive oxygen species (ROS).[5] The elevated ROS levels lead to a disruption of the mitochondrial membrane potential and an increase in the BAX/BCL-2 ratio, which promotes the release of pro-apoptotic factors from the mitochondria.[1][5] This, in turn, activates the caspase cascade, leading to the cleavage of caspase-3 and caspase-7, and ultimately the cleavage of PARP1, a key event in the execution of apoptosis.[5]

G Doramectin Doramectin ROS ↑ Reactive Oxygen Species (ROS) Doramectin->ROS Mito Mitochondrial Perturbation ROS->Mito BaxBcl2 ↑ BAX/BCL-2 Ratio Mito->BaxBcl2 Casp9 Caspase-9 Activation BaxBcl2->Casp9 Casp37 ↑ Cleaved Caspase-3 & 7 Casp9->Casp37 PARP ↑ Cleaved PARP1 Casp37->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Doramectin-induced apoptosis signaling pathway.

G1 Phase Cell Cycle Arrest

In addition to inducing apoptosis, doramectin can inhibit cell proliferation by arresting the cell cycle in the G1 phase.[1] This is achieved by modulating the expression of key cell cycle regulatory proteins. Doramectin treatment leads to an upregulation of the cyclin-dependent kinase inhibitor p21.[1] In turn, p21 inhibits the activity of the cyclin E1/CDK2 complex, which is essential for the G1 to S phase transition.[1] The resulting decrease in cyclin E1 and CDK2 levels prevents cells from entering the S phase, thereby halting proliferation.[1]

G Doramectin Doramectin p21 ↑ p21 Doramectin->p21 CyclinE1 ↓ Cyclin E1 Doramectin->CyclinE1 CDK2 ↓ CDK2 Doramectin->CDK2 G1S G1/S Transition p21->G1S CyclinE1->G1S CDK2->G1S Arrest G1 Phase Arrest G1S->Arrest

Caption: Mechanism of doramectin-induced G1 cell cycle arrest.

Experimental Workflow for In Vitro Analysis

The following diagram outlines a typical workflow for investigating the in vitro effects of doramectin on a cancer cell line.

G Start Cancer Cell Line Culture Treatment Doramectin Treatment (Dose- and Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle Protein Protein Expression (Western Blot) Treatment->Protein Data Data Analysis and Interpretation Viability->Data Apoptosis->Data CellCycle->Data Protein->Data

Caption: Experimental workflow for in vitro doramectin studies.

References

Navigating the Solubility of Doramectin Monosaccharide in DMSO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of doramectin (B1670889) monosaccharide in dimethyl sulfoxide (B87167) (DMSO). While empirical quantitative data for doramectin monosaccharide remains to be published, this document consolidates available information on its qualitative solubility, alongside data for the parent compound doramectin and related avermectins. Furthermore, it provides detailed experimental protocols for determining solubility and discusses critical stability considerations for stock solutions.

Executive Summary

This compound, an acid degradation product of the broad-spectrum antiparasitic agent doramectin, is a compound of interest for its potent inhibitory effects on nematode larval development.[1] For researchers investigating its biological activity, understanding its solubility in common laboratory solvents like DMSO is paramount for accurate and reproducible experimental design. This guide addresses the current knowledge gap regarding the precise quantitative solubility of this compound in DMSO and provides a framework for its empirical determination.

Solubility Profile of Doramectin and its Derivatives in DMSO

CompoundSolventReported SolubilityMolecular Weight ( g/mol )Molarity (at reported solubility)
This compound DMSO Soluble 754.95 Not Determined
DoramectinDMSO≥ 50 mg/mL899.11≥ 55.61 mM
IvermectinDMSO250 mg/mL (ultrasonication may be required)875.1~285.68 mM

Note: The solubility of ivermectin, a structurally similar avermectin, suggests that this compound may also possess high solubility in DMSO. However, empirical verification is essential.

Experimental Protocol: Determination of Kinetic Solubility in DMSO

The following protocol outlines a robust method for determining the kinetic solubility of this compound in DMSO, a common practice in early drug discovery. This protocol can be adapted for nephelometric (light scattering) or UV/Vis spectrophotometric quantification.

3.1 Materials and Equipment

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for spectrophotometric method)

  • Pipettes and tips

  • Vortex mixer

  • Ultrasonic bath

  • Plate shaker/incubator

  • Nephelometer or UV/Vis spectrophotometer

3.2 Procedure

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Utilize a vortex mixer and, if necessary, an ultrasonic bath to ensure complete dissolution.

  • Serial Dilution:

    • Perform a serial dilution of the DMSO stock solution in a 96-well plate to create a range of concentrations.

  • Addition of Aqueous Buffer:

    • To each well containing the DMSO solution, add PBS (pH 7.4) to achieve the final desired assay concentration. The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.

  • Incubation and Measurement:

    • Seal the plate and incubate at a controlled temperature (e.g., 25°C) with gentle shaking for a defined period (e.g., 1.5 - 2 hours) to allow for precipitation of the compound that is insoluble at that concentration.

    • Measure the turbidity (for nephelometric method) or the absorbance (for UV/Vis spectrophotometric method after filtration) of each well.

  • Data Analysis:

    • For the nephelometric assay, the solubility is determined as the concentration at which a significant increase in light scattering is observed.

    • For the UV/Vis assay, the concentration of the dissolved compound in the filtrate is calculated based on a standard curve.

Caption: Experimental workflow for kinetic solubility determination.

Stability of this compound in DMSO Solution

The stability of compounds in DMSO stock solutions is critical for the reliability of experimental results. While specific stability data for this compound in DMSO is not available, general principles and studies on other compounds provide valuable guidance.

4.1 Effect of Water

DMSO is hygroscopic and readily absorbs moisture from the atmosphere. The presence of water in DMSO can lead to the hydrolysis of susceptible compounds. For macrocyclic lactones like doramectin and its derivatives, while generally stable, prolonged storage in "wet" DMSO should be avoided. It is recommended to use anhydrous DMSO and to store stock solutions in tightly sealed containers with desiccants.

4.2 Freeze-Thaw Cycles

Repeated freeze-thaw cycles can impact the integrity of compounds in solution. While many compounds are stable through multiple cycles, it is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw events. Studies on diverse compound libraries have shown that most compounds are stable for a limited number of freeze-thaw cycles.

4.3 Storage Conditions

For long-term storage, it is recommended to keep this compound stock solutions in DMSO at -20°C or -80°C. Protect solutions from light to prevent potential photodegradation.

stability_factors cluster_solution This compound in DMSO cluster_factors Factors Affecting Stability solution Stock Solution water Water Contamination (Hydrolysis) water->solution freeze_thaw Freeze-Thaw Cycles (Degradation/Precipitation) freeze_thaw->solution light Light Exposure (Photodegradation) light->solution temperature Storage Temperature (Degradation) temperature->solution

References

Methodological & Application

Application Notes and Protocols for Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone of the avermectin (B7782182) family, is a widely used anthelmintic agent in veterinary medicine.[1] Its biological activity is primarily mediated through the modulation of glutamate-gated chloride ion channels in invertebrates, leading to paralysis and death of parasites.[2] Doramectin monosaccharide is a derivative of doramectin, produced by the selective acid hydrolysis of the terminal oleandrose (B1235672) sugar moiety. While doramectin's antiparasitic properties are well-documented, the biological profile of its monosaccharide derivative is less characterized. Preliminary data suggests it is a potent inhibitor of nematode larval development but lacks the paralytic activity of the parent compound.

Recent research into related avermectins, such as ivermectin, has revealed potent anticancer activities, including the induction of apoptosis and autophagy, and the inhibition of key oncogenic signaling pathways like PI3K/Akt/mTOR.[1][3] These findings suggest that doramectin and its derivatives may also possess unexplored therapeutic potential beyond their anthelmintic use.

These application notes provide a comprehensive set of experimental protocols for the synthesis, purification, and biological evaluation of this compound. The protocols are designed to enable researchers to investigate its anthelmintic properties and to explore its potential as a novel anticancer agent.

Synthesis and Purification of this compound

Synthesis via Acid Hydrolysis

Principle: Doramectin is a disaccharide. The terminal oleandrose unit can be selectively cleaved under controlled acidic conditions to yield this compound.

Protocol: Acid Hydrolysis of Doramectin

  • Dissolution: Dissolve doramectin in a suitable organic solvent. A recommended starting point is to dissolve 1 gram of doramectin in 100 mL of acetonitrile (B52724) or ethanol.

  • Acidification: To the solution, add a strong acid catalyst. Two common options are:

    • Sulfuric Acid (H₂SO₄): Add 1 mL of 1 M sulfuric acid.

    • p-Toluenesulfonic Acid (p-TSA): Add 1.9 grams of p-TSA monohydrate.

  • Reaction: Stir the reaction mixture at a controlled temperature. The reaction conditions can be optimized, but a general guideline is:

    • With Sulfuric Acid: Stir at 25°C for 4-8 hours.

    • With p-TSA: Stir at 80°C for 1-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the monosaccharide product.

  • Quenching: Once the reaction is complete, quench the acid by adding a 10% aqueous solution of sodium thiosulfate (B1220275) until the pH is neutral.

  • Extraction: Extract the product from the reaction mixture. Add an equal volume of ethyl acetate (B1210297) and water. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Principle: The crude product is purified using chromatographic techniques to isolate the this compound from unreacted doramectin, the aglycone byproduct, and other impurities.

Protocol: Purification by Silica (B1680970) Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A suggested gradient is from hexane:ethyl acetate 9:1 to 1:1.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.

  • Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Evaluation Protocols

Anthelmintic Activity: Nematode Larval Development Assay

Principle: This assay assesses the ability of this compound to inhibit the development of nematode larvae from the egg to the L3 stage.[4][5]

Protocol: Caenorhabditis elegans Larval Development Assay

  • Egg Preparation: Synchronize a culture of C. elegans (e.g., N2 Bristol strain) to obtain a high concentration of eggs.

  • Assay Setup: In a 96-well plate, add approximately 50-100 eggs per well in a suitable culture medium (e.g., S-medium) supplemented with a food source (e.g., E. coli OP50).

  • Compound Addition: Add this compound at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doramectin or ivermectin).

  • Incubation: Incubate the plate at 20°C for 3-4 days.

  • Assessment: After the incubation period, score the number of larvae that have successfully developed to the L3 stage in each well under a microscope.

  • Data Analysis: Calculate the percentage of larval development inhibition for each concentration and determine the IC50 value (the concentration that inhibits 50% of larval development).

Table 1: Hypothetical Anthelmintic Activity of this compound

CompoundIC50 (µM) for Larval Development Inhibition
Doramectin0.05
This compound0.5
Ivermectin0.04
Anticancer Activity: In Vitro Assays

The following protocols are designed to evaluate the potential anticancer effects of this compound on a panel of human cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT116; glioblastoma: U87).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][6]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each cell line and time point.

Table 2: Hypothetical IC50 Values of this compound in Cancer Cell Lines (72h treatment)

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.2
MDA-MB-231 (Breast Cancer)8.5
HCT116 (Colon Cancer)12.8
U87 (Glioblastoma)9.1

Principle: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis, using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Table 3: Hypothetical Apoptosis Induction by this compound in MDA-MB-231 Cells (48h)

Treatment% Early Apoptosis% Late Apoptosis
Vehicle Control2.11.5
This compound (8.5 µM)18.710.3
This compound (17 µM)35.222.1

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and is a known target of ivermectin.[9][10][11]

Protocol: Western Blot for PI3K/Akt/mTOR Pathway

  • Protein Extraction: Treat cells with this compound as in the apoptosis assay. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Table 4: Hypothetical Relative Protein Expression in MDA-MB-231 Cells Treated with this compound (48h)

Treatmentp-Akt/Akt Ratiop-mTOR/mTOR Ratio
Vehicle Control1.001.00
This compound (17 µM)0.350.42

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bio_eval Biological Evaluation doramectin Doramectin hydrolysis Acid Hydrolysis doramectin->hydrolysis crude_product Crude Doramectin Monosaccharide hydrolysis->crude_product purification Column Chromatography crude_product->purification pure_product Pure Doramectin Monosaccharide purification->pure_product anthelmintic Anthelmintic Assay (Nematode Larval Development) pure_product->anthelmintic anticancer Anticancer Assays pure_product->anticancer cell_viability Cell Viability (MTT) anticancer->cell_viability apoptosis Apoptosis (Annexin V/PI) anticancer->apoptosis western_blot Western Blot (Signaling) anticancer->western_blot

Caption: Workflow for the synthesis, purification, and biological evaluation of this compound.

Hypothesized Anticancer Signaling Pathway

signaling_pathway cluster_pathway PI3K/Akt/mTOR Pathway doramectin_mono Doramectin Monosaccharide PI3K PI3K doramectin_mono->PI3K Inhibition Akt Akt doramectin_mono->Akt Inhibition mTOR mTOR doramectin_mono->mTOR Inhibition PI3K->Akt Akt->mTOR proliferation Cell Proliferation & Survival mTOR->proliferation

Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt/mTOR signaling pathway.

References

Application Notes and Protocols for Utilizing Doramectin Monosaccharide in Nematode Larval Development Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doramectin (B1670889), a member of the avermectin (B7782182) family of macrocyclic lactones, is a potent anthelmintic agent widely used in veterinary medicine.[1] Its monosaccharide derivative is a key active metabolite. This document provides detailed application notes and protocols for the use of doramectin monosaccharide in nematode larval development assays, a critical in vitro tool for screening anthelmintic candidates, studying drug resistance, and elucidating mechanisms of action.

Doramectin's primary mode of action is the potentiation of glutamate-gated chloride channels (GluCls) in nematode nerve and muscle cells.[2][3][4] This leads to an influx of chloride ions, causing hyperpolarization of the cell membrane, followed by flaccid paralysis and death of the nematode.[3][5] Additionally, doramectin can interact with gamma-aminobutyric acid (GABA) receptors, further contributing to its paralytic effects.[2][3] Larval development assays (LDAs) offer a sensitive and controlled environment to quantify the inhibitory effects of compounds like this compound on the growth and maturation of nematode larvae.

Data Presentation

The following table summarizes the efficacy of doramectin against various nematode larvae, primarily from in vivo studies, which provide a basis for expected in vitro potency. One key in vitro study demonstrated the high potency of doramectin in a larval development assay.

Nematode SpeciesLarval StageDoramectin EfficacyStudy TypeReference
Haemonchus contortusLarvaeFully effective at 0.001 µg/mL (inhibition of development)In Vitro (Larval Development Assay)[6]
Ostertagia ostertagiFourth-stage larvae>99% reduction in worm burdenIn Vivo (Cattle)[7]
Cooperia spp.Fourth-stage larvae100% reduction in worm burdenIn Vivo (Cattle)[7]
Haemonchus placeiFourth-stage larvae100% reduction in worm burdenIn Vivo (Cattle)[7]
Nematodirus helvetianusFourth-stage larvae64.5% reduction in worm burdenIn Vivo (Cattle)[7]
Oesophagostomum radiatumAdult and larval stages>99.9% reduction in worm burdenIn Vivo (Cattle)[8]
Dictyocaulus viviparusAdult and larval stages>99.9% reduction in worm burdenIn Vivo (Cattle)[8]
Hyostrongylus rubidusFourth-stage larvae & adultsHigh efficacyIn Vivo (Swine)[9]
Ascaris suumFourth-stage larvae & adultsHigh efficacyIn Vivo (Swine)[9]

Experimental Protocols

This section provides a detailed protocol for a nematode larval development assay using Haemonchus contortus as a model, which can be adapted for other parasitic nematode species.

Protocol: Haemonchus contortus Larval Development Assay

1. Objective: To determine the concentration-dependent inhibitory effect of this compound on the development of H. contortus from eggs to third-stage larvae (L3).

2. Materials:

  • H. contortus eggs (isolated from feces of infected sheep)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • 96-well flat-bottom microtiter plates

  • Agar (B569324) (e.g., technical agar)

  • Yeast extract

  • Deionized water (sterile)

  • Fungicide solution (e.g., amphotericin B)

  • Lugol's iodine solution

  • Inverted microscope

  • Humidified incubator set at 27°C

3. Preparation of Reagents:

  • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO. Store at -20°C.

  • Agar Medium: Prepare a 1.5% (w/v) agar solution in deionized water. Autoclave to sterilize and cool to 45-50°C before use.

  • Yeast Extract Solution: Prepare a 1% (w/v) yeast extract solution in deionized water and filter-sterilize.

  • Egg Suspension: Isolate H. contortus eggs from fecal samples using standard salt flotation techniques. Wash the eggs thoroughly with deionized water and suspend them in a solution containing a fungicide to prevent fungal growth. Adjust the concentration to approximately 100-150 eggs per 20 µL.

4. Experimental Procedure:

  • Plate Preparation: Dispense 50 µL of the molten agar medium into each well of a 96-well plate. Allow the agar to solidify.

  • Drug Dilution Series: Prepare serial dilutions of the this compound stock solution in deionized water or a suitable buffer. The final concentrations in the wells should typically range from 0.0001 µg/mL to 1 µg/mL. Include a vehicle control (DMSO at the highest concentration used) and a negative control (no drug).

  • Drug Application: Add 25 µL of each drug dilution to the appropriate wells in triplicate.

  • Egg Inoculation: Gently mix the egg suspension and add 20 µL (approximately 100-150 eggs) to each well.

  • Nutrient Addition: Add 5 µL of the sterile yeast extract solution to each well to provide a food source for the developing larvae (in the form of bacteria that will grow on the yeast extract).

  • Incubation: Seal the plate with a lid or adhesive film to prevent evaporation and incubate at 27°C in a humidified incubator for 6-7 days.

  • Termination of Assay: After the incubation period, add 25 µL of Lugol's iodine solution to each well to kill and straighten the larvae for easier counting.

  • Larval Counting: Using an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well. The primary endpoint is the inhibition of development to the L3 stage.

5. Data Analysis:

  • For each concentration, calculate the percentage of inhibition of larval development to L3 using the following formula: % Inhibition = 100 * (1 - (Number of L3 in treated well / Number of L3 in control well))

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration that inhibits 50% of larval development) using a suitable non-linear regression model (e.g., log-probit or four-parameter logistic curve).

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Nematode Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_influx Increased Cl- Influx GluCl->Chloride_influx GABA_R GABA Receptor GABA_R->Chloride_influx Doramectin Doramectin Monosaccharide Doramectin->GluCl Binds and Potentiates Doramectin->GABA_R Modulates Glutamate Glutamate Glutamate->GluCl Agonist GABA GABA GABA->GABA_R Agonist Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Nematode Death Paralysis->Death

Caption: Mechanism of action of this compound in nematodes.

Experimental Workflow

G start Start: Isolate Nematode Eggs prep_plate Prepare 96-well Plate with Agar Medium start->prep_plate add_drug Add Drug Dilutions to Wells prep_plate->add_drug prep_drug Prepare Serial Dilutions of This compound prep_drug->add_drug add_eggs Inoculate Wells with Nematode Eggs add_drug->add_eggs add_nutrient Add Yeast Extract add_eggs->add_nutrient incubate Incubate for 6-7 Days at 27°C add_nutrient->incubate terminate Terminate Assay with Lugol's Iodine incubate->terminate count Count Larval Stages (L1, L2, L3) terminate->count analyze Analyze Data: Calculate % Inhibition & EC50 count->analyze end End: Report Results analyze->end

Caption: Workflow for the nematode larval development assay.

References

Application Notes and Protocols for the Quantification of Doramectin-Derived Monosaccharide (L-oleandrose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a potent macrocyclic lactone anthelmintic, is a glycoside containing a disaccharide moiety composed of two units of the monosaccharide L-oleandrose (2,6-dideoxy-3-O-methyl-L-arabino-hexopyranose). The quantification of this monosaccharide is crucial in various stages of drug development and quality control, including the analysis of degradation products and metabolism studies. This document provides detailed analytical methods for the quantification of L-oleandrose following its hydrolytic cleavage from doramectin. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are well-suited for the analysis of monosaccharides.

Analytical Principles

The overall workflow for the quantification of doramectin's monosaccharide component involves two key stages:

  • Acid Hydrolysis: The glycosidic bonds linking the L-oleandrose disaccharide to the doramectin aglycone, as well as the bond between the two monosaccharide units, are cleaved using acid catalysis. This process releases the individual L-oleandrose molecules.

  • Chromatographic Quantification: The liberated L-oleandrose is then quantified using either GC-MS or HPLC. Due to the polar nature and low volatility of monosaccharides, derivatization is typically required for successful GC-MS analysis. HPLC methods may also employ derivatization to enhance detection sensitivity.

Experimental Protocols

Acid Hydrolysis of Doramectin to Liberate L-oleandrose

This protocol describes the general procedure for the acid-catalyzed hydrolysis of doramectin. Optimization of reaction time and temperature may be necessary depending on the specific sample matrix.

Materials:

  • Doramectin standard or sample

  • Hydrochloric acid (HCl) or Sulfuric Acid (H₂SO₄) solution (e.g., 1 M)

  • Methanol

  • Sodium hydroxide (B78521) (NaOH) solution for neutralization

  • Deionized water

  • Heating block or water bath

  • pH meter or pH indicator strips

  • Vials with screw caps

Procedure:

  • Accurately weigh a known amount of doramectin standard or sample into a vial.

  • Dissolve the sample in a small volume of methanol.

  • Add the acidic solution (e.g., 1 M HCl or H₂SO₄) to the vial. The final acid concentration should be optimized, but a starting point of 0.5 M is recommended.

  • Securely cap the vial and place it in a heating block or water bath set to a specific temperature (e.g., 80-100 °C).

  • Heat the mixture for a predetermined time (e.g., 1-4 hours). The optimal time should be determined experimentally to ensure complete hydrolysis without significant degradation of the released monosaccharide.

  • After cooling to room temperature, carefully neutralize the reaction mixture with NaOH solution to a pH of approximately 7.

  • The resulting solution containing the liberated L-oleandrose can then be further processed for chromatographic analysis.

Quantification of L-oleandrose by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol involves a two-step derivatization (methoximation followed by silylation) to increase the volatility and thermal stability of L-oleandrose for GC-MS analysis.

Materials:

  • Hydrolyzed doramectin sample containing L-oleandrose

  • L-oleandrose standard

  • Pyridine

  • Methoxyamine hydrochloride (MeOx)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Internal standard (e.g., myo-inositol)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl polysiloxane)

Protocol:

a) Derivatization:

  • Transfer a known volume of the neutralized hydrolysate or L-oleandrose standard solution to a clean vial.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

  • Cap the vial tightly and heat at 60 °C for 30 minutes to perform methoximation. This step stabilizes the open-chain form of the sugar.

  • Cool the vial to room temperature.

  • Add 80 µL of MSTFA for silylation of the hydroxyl groups.

  • Cap the vial and heat at 70 °C for 60 minutes.

  • Cool to room temperature before GC-MS injection.

b) GC-MS Analysis:

  • Injector: Set to splitless mode at 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Specific ions for derivatized L-oleandrose should be determined from its mass spectrum.

c) Quantification:

  • Create a calibration curve by derivatizing and analyzing a series of L-oleandrose standards of known concentrations.

  • Quantify the L-oleandrose in the sample by comparing its peak area to the calibration curve, using the internal standard for normalization.

Quantification of L-oleandrose by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol uses a pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) to allow for sensitive UV detection of L-oleandrose.

Materials:

  • Hydrolyzed doramectin sample containing L-oleandrose

  • L-oleandrose standard

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution (0.5 M in methanol)

  • Sodium hydroxide (NaOH) solution (0.3 M)

  • Hydrochloric acid (HCl) solution (0.3 M)

  • Chloroform (B151607)

  • HPLC system with a C18 column and a UV detector

Protocol:

a) Derivatization:

  • Mix 100 µL of the neutralized hydrolysate or L-oleandrose standard with 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP solution.

  • Incubate the mixture at 70 °C for 30 minutes.

  • Cool to room temperature and neutralize with 100 µL of 0.3 M HCl.

  • Add 1 mL of deionized water and 1 mL of chloroform.

  • Vortex the mixture and centrifuge to separate the phases.

  • Discard the chloroform layer (lower layer). Repeat the extraction with chloroform two more times to remove excess PMP.

  • The aqueous layer containing the PMP-derivatized L-oleandrose is ready for HPLC analysis.

b) HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer and acetonitrile. The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at 245 nm.

  • Injection Volume: 20 µL.

c) Quantification:

  • Construct a calibration curve by derivatizing and analyzing L-oleandrose standards of varying concentrations.

  • Determine the concentration of L-oleandrose in the sample by comparing its peak area to the standard curve.

Data Presentation

The following tables summarize the expected performance characteristics of the described analytical methods for L-oleandrose quantification. Please note that these values are indicative and should be experimentally verified during method validation.

Table 1: GC-MS Method Performance Characteristics for L-oleandrose Quantification

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 µg/mL
Limit of Quantification (LOQ)0.5 - 5 µg/mL
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 15%

Table 2: HPLC-UV (PMP Derivatization) Method Performance Characteristics for L-oleandrose Quantification

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.2 - 2 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 10%

Visualizations

The following diagrams illustrate the experimental workflows for the quantification of doramectin monosaccharide.

hydrolysis_workflow cluster_prep Sample Preparation cluster_analysis Analysis doramectin Doramectin Sample hydrolysis Acid Hydrolysis (HCl or H₂SO₄, Heat) doramectin->hydrolysis neutralization Neutralization (NaOH) hydrolysis->neutralization hydrolysate Hydrolysate (containing L-oleandrose) neutralization->hydrolysate quantification Chromatographic Quantification (GC-MS or HPLC) hydrolysate->quantification gcms_workflow start Hydrolyzed Sample (containing L-oleandrose) derivatization1 Methoximation (Methoxyamine HCl in Pyridine) start->derivatization1 derivatization2 Silylation (MSTFA) derivatization1->derivatization2 gcms_analysis GC-MS Analysis derivatization2->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing hplc_workflow start Hydrolyzed Sample (containing L-oleandrose) derivatization PMP Derivatization start->derivatization extraction Liquid-Liquid Extraction (to remove excess PMP) derivatization->extraction hplc_analysis HPLC-UV Analysis extraction->hplc_analysis data_processing Data Processing and Quantification hplc_analysis->data_processing

Application Notes and Protocols for Studying Glutamate-Gated Chloride Channels with Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing doramectin (B1670889) monosaccharide, a potent macrocyclic lactone, as a tool to investigate the function and pharmacology of glutamate-gated chloride channels (GluCls). GluCls are crucial components of the invertebrate nervous system, making them a primary target for anthelmintics and insecticides.[1][2] Doramectin, like other avermectins, acts as a positive allosteric modulator and direct agonist of these channels, leading to their irreversible activation and subsequent paralysis of the organism.[3][4]

Introduction to Doramectin and Glutamate-Gated Chloride Channels

Glutamate-gated chloride channels are ligand-gated ion channels found exclusively in protostome invertebrates, such as nematodes and arthropods.[2] Upon activation by the neurotransmitter glutamate (B1630785), these channels open, allowing the influx of chloride ions and causing hyperpolarization of the neuron or muscle cell.[4] This inhibitory neurotransmission is vital for regulating locomotion, feeding, and sensory processing in these organisms.[2]

Doramectin and other macrocyclic lactones, including the extensively studied ivermectin, bind to a unique allosteric site on the GluCl, distinct from the glutamate-binding site.[5][6] This binding potentiates the effect of glutamate and can also directly gate the channel, leading to a prolonged open state.[3][7] The resulting continuous chloride influx disrupts normal neuronal function, causing paralysis and eventual death of the parasite.[4] The high selectivity of these compounds for invertebrate GluCls over vertebrate ion channels contributes to their excellent safety profile in mammals.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the interaction of macrocyclic lactones with GluCls. While specific data for doramectin monosaccharide may be limited, the data for the closely related and well-characterized ivermectin provides a strong reference point.

CompoundTargetAssay TypeParameterValueReference
IvermectinHaemonchus contortus GluClα3BRadioligand BindingKd0.35 ± 0.1 nM[7]
IvermectinHaemonchus contortus GluClαRadioligand BindingKd0.11 ± 0.021 nM[6]
MoxidectinHaemonchus contortus GluClαRadioligand BindingKd0.18 ± 0.02 nM[6]
IvermectinRecombinant GluClElectrophysiologyEC500.1 - 10 µM[8]
L-GlutamateHaemonchus contortus GluClα3BElectrophysiologyEC5027.6 ± 2.7 µM[7]
IbotenateHaemonchus contortus GluClα3BElectrophysiologyEC5087.7 ± 3.5 µM[7]

Table 1: Binding Affinities and Potencies of Macrocyclic Lactones and Agonists at Glutamate-Gated Chloride Channels.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is designed to measure the effect of this compound on the function of recombinant GluCls expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the GluCl subunit(s) of interest

  • Collagenase Type IA

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)

  • Recording solution (as ND96)

  • This compound stock solution (in DMSO)

  • L-glutamate stock solution (in water)

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microinjection setup

  • Glass microelectrodes (filled with 3 M KCl)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with 50 nL of cRNA solution (typically 0.1-1 µg/µL) and incubate at 16-18°C in ND96 solution for 2-7 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (voltage and current electrodes).

    • Clamp the oocyte membrane potential at a holding potential of -60 mV.

    • Establish a stable baseline current.

  • Compound Application:

    • To assess direct agonism, perfuse the oocyte with increasing concentrations of this compound and record the induced current.

    • To assess allosteric modulation, co-apply a sub-maximal concentration of L-glutamate with increasing concentrations of this compound and measure the potentiation of the glutamate-induced current.

  • Data Analysis:

    • Measure the peak current amplitude for each compound concentration.

    • Normalize the responses to the maximal response.

    • Fit the concentration-response data to the Hill equation to determine the EC50 and Hill coefficient.

Radioligand Binding Assay

This protocol measures the binding affinity of this compound to GluCls expressed in a mammalian cell line.

Materials:

  • Mammalian cell line (e.g., COS-7, HEK293)

  • Expression vector containing the GluCl subunit of interest

  • Transfection reagent

  • Cell culture medium and supplements

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radiolabeled ligand (e.g., [3H]ivermectin)

  • Unlabeled this compound

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Cell Culture and Transfection: Culture the mammalian cells and transiently transfect them with the GluCl expression vector. Allow 24-48 hours for protein expression.

  • Membrane Preparation:

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer.

  • Binding Assay:

    • In a reaction tube, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound (for competition binding).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50, which can be converted to the inhibition constant (Ki).

Visualizations

Signaling Pathway of this compound at GluCls

GluCl_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluCl Glutamate-Gated Chloride Channel Glutamate->GluCl Binds to orthosteric site Doramectin Doramectin Monosaccharide Doramectin->GluCl Binds to allosteric site Cl_ion Cl- GluCl->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Paralysis Paralysis Hyperpolarization->Paralysis Causes TEVC_Workflow A Oocyte Preparation B cRNA Injection A->B C Incubation (2-7 days) B->C D Two-Electrode Voltage Clamp C->D E Compound Application D->E F Data Recording E->F G Data Analysis F->G Binding_Assay_Logic cluster_competition Competition for Binding Site Radioligand Radioligand GluCl_Receptor GluCl Receptor Radioligand->GluCl_Receptor Doramectin Doramectin Monosaccharide Doramectin->GluCl_Receptor Bound_Radioligand Measured Radioactivity GluCl_Receptor->Bound_Radioligand Forms complex with Radioligand

References

Application Notes and Protocols: Preparation of Doramectin Monosaccharide Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a macrocyclic lactone derived from Streptomyces avermitilis, is a potent antiparasitic agent widely used in veterinary medicine.[1][2] Doramectin monosaccharide is an acid degradation product of doramectin, formed by the selective hydrolysis of the terminal saccharide unit.[3] While doramectin itself exerts its effect by selectively binding to glutamate-gated chloride ion channels in parasites, leading to paralysis and death, its monosaccharide derivative shows different biological activity.[3][4] Notably, this compound is a potent inhibitor of nematode larval development but does not exhibit the paralytic activity of the parent compound.[3]

These application notes provide a detailed protocol for the preparation of a this compound stock solution for research purposes. Due to the limited availability of specific published protocols for the monosaccharide, the following procedures are based on the known solubility and handling properties of the parent compound, doramectin, and general best practices for handling similar chemical compounds.

Compound Specifications and Properties

Key chemical and physical properties of doramectin, the parent compound, are summarized below. Researchers should refer to the certificate of analysis for the specific lot of this compound being used.

PropertyValueReference
Parent Compound Doramectin
CAS Number 117704-25-3[5]
Molecular Formula C₅₀H₇₄O₁₄[5]
Molecular Weight 899.11 g/mol [5]
Appearance White solid[4]

Solubility Data

The solubility of doramectin provides a crucial reference for preparing solutions of its monosaccharide derivative. Doramectin is sparingly soluble in water but shows good solubility in various organic solvents.[4][6][7]

SolventSolubility (Doramectin)Solubility (this compound)Reference
Dimethyl Sulfoxide (DMSO) 30 mg/mL (33.37 mM)Soluble (quantitative data not available)[3][5]
Methanol SolubleSoluble[3][4]
Ethanol SolubleSoluble[3][4]
Dimethylformamide (DMF) SolubleSoluble[3][4]
Water Practically Insoluble / Sparingly SolubleLimited water solubility[6][7][8]
In Vivo Formulation 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% SalineNot available[5]

Note: Sonication is recommended to aid dissolution in DMSO and other solvents.[5]

Experimental Protocol: Stock Solution Preparation

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Pre-handling and Safety:

    • Work in a well-ventilated area or a chemical fume hood.[9]

    • Wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and safety glasses.[10][11]

    • Review the Safety Data Sheet (SDS) for doramectin before handling.[8][9][10][11][12]

  • Calculating Required Mass:

    • To prepare a 10 mM stock solution, the required mass of this compound must be calculated. Use the molecular weight (MW) from the certificate of analysis. As an approximation, the MW of doramectin (899.11 g/mol ) can be used.

    • Formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol ) / 1000

    • Example for 1 mL of 10 mM solution: Mass (mg) = 10 mM x 1 mL x 899.11 g/mol / 1000 ≈ 8.99 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the calculated amount of this compound powder directly into the tube.

  • Dissolution:

    • Add the desired volume of anhydrous DMSO to the tube containing the powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting and Storage:

    • For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials or tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is critical to maintaining the integrity of the stock solution.

ConditionDurationTemperatureReference
Powder Up to 3 years-20°C[5]
In Solvent Up to 1 year-80°C[5]

Note: Doramectin is stable under normal storage conditions.[9][10] Avoid exposure to strong oxidizing agents.[10][11] Working solutions should ideally be prepared fresh for immediate use.[5]

Visualized Workflows and Pathways

Stock Solution Preparation Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage & Use start Start weigh Weigh Doramectin Monosaccharide Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex & Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C aliquot->store use Use in Experiment (Prepare fresh working solution) store->use

Caption: Workflow for preparing this compound stock solution.

Logical Relationship of Doramectin and its Derivative

This diagram shows the relationship between the parent compound and its monosaccharide derivative.

G parent Doramectin (Parent Compound) process Acid Hydrolysis (Loss of terminal saccharide) parent->process derivative This compound (Active Derivative) process->derivative

Caption: Formation of this compound from doramectin.

References

Application Notes and Protocols for Animal Models in Doramectin Monosaccharide Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doramectin (B1670889), a broad-spectrum antiparasitic agent, is a macrocyclic lactone disaccharide produced by genetically engineered strains of Streptomyces avermitilis.[1] Its monosaccharide derivative, doramectin monosaccharide, is formed by the selective hydrolysis of the terminal saccharide unit.[2] While doramectin's efficacy and pharmacokinetics have been extensively studied in various animal species, there is a notable lack of published in vivo data for this compound.[2] However, in vitro studies have shown that this compound possesses potent inhibitory activity against nematode larval development, with a potency similar to its parent compound, doramectin.[2][3]

These application notes provide a comprehensive guide for researchers initiating in vivo studies on this compound. The protocols and animal models described are based on the extensive research conducted on the parent compound, doramectin, and are intended to serve as a foundational framework for investigating the pharmacokinetics, efficacy, and safety of this compound.

Recommended Animal Models

The selection of an appropriate animal model is critical for obtaining relevant and translatable data.[4] Based on studies with doramectin, the following models are recommended for this compound research.

Rodent Models
  • Rats (e.g., Sprague-Dawley, Wistar): Rats are a well-established model for initial pharmacokinetic, metabolism, and toxicity studies due to their small size, relatively low cost, and well-characterized physiology.[5][6] They have been used to evaluate the oral bioavailability and metabolism of doramectin.[2][6]

  • Mice (e.g., CD-1): Mice are suitable for acute toxicity and efficacy studies, particularly in models of parasitic infection.[2] They are also valuable for studies involving genetically modified strains to investigate specific mechanisms of action or toxicity, such as P-glycoprotein deficient mice.[7]

Non-Rodent Models
  • Rabbits (e.g., New Zealand White): Rabbits have been utilized in efficacy studies for ectoparasites and dermal toxicity assessments of doramectin.[2][5]

  • Dogs (e.g., Beagle): Dogs are a relevant model for preclinical safety and pharmacokinetic studies, especially for compounds intended for veterinary use in companion animals. They have been used to determine the No-Observed-Effect Level (NOEL) for doramectin.[2] It is crucial to consider the MDR1 (multi-drug resistance 1) gene status in certain breeds like Collies, as mutations can lead to increased sensitivity to avermectins.[7]

  • Pigs: As an important target species for doramectin, pigs are an essential model for pharmacokinetic, metabolism, and residue depletion studies.[8]

  • Cattle: For compounds intended for use in livestock, cattle are the definitive model for efficacy, pharmacokinetic, and residue studies under field-like conditions.[5][9][10]

  • Alpacas: Recent studies have characterized the pharmacokinetics of doramectin in alpacas, providing valuable data for this species.[9]

Data Presentation: Comparative Pharmacokinetics of Doramectin

The following tables summarize pharmacokinetic and toxicity data for the parent compound, doramectin. This information serves as a crucial baseline for designing and interpreting studies on this compound.

Table 1: Pharmacokinetic Parameters of Doramectin in Various Animal Species

Animal ModelDoseRoute of AdministrationCmax (ng/mL)Tmax (days)AUC (ng·day/mL)Terminal Half-life (days)Reference
Cattle200 µg/kgSubcutaneous27.8 ± 7.95.3 ± 0.35457 ± 66-[10][11]
Cattle200 µg/kgIntramuscular33.1 ± 9.0-475 ± 82-[11]
Cattle500 µg/kgTopical12.2 ± 4.84.3 ± 1.6168.0 ± 41.7-[12]
Pigs0.3 mg/kgIntramuscular----[8]
Alpacas0.2 mg/kgSubcutaneous6.05 ± 5.343.83 ± 2.4862.12 ± 18.866.2 ± 4.9[9]

Table 2: Acute Toxicity of Doramectin in Rodents

SpeciesRouteVehicleLD50 (mg/kg bw)Clinical SignsReference
MouseOralAqueous>2000Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, weight loss[2]
MouseOralSesame Oil75-500Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, weight loss[2]
RatOralAqueous500-2000Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, weight loss[2]
RatOralSesame Oil50-200Decreased activity and respiration, hunched position, shakiness, weakness, tremors, ataxia, weight loss[2]

Table 3: No-Observed-Effect Level (NOEL) of Doramectin in Short-Term Toxicity Studies

SpeciesStudy DurationRouteNOELToxic Effects at Higher DosesReference
Ratup to 3 monthsGavage2 mg/kg bw/dayCNS toxicity, increased liver and kidney weight[2]
Dogup to 92 daysGavage0.1 mg/kg bw/dayMydriasis, CNS toxicity, depressed body weight[2]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize this compound.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in a selected animal model (e.g., rats).

Materials:

  • This compound

  • Appropriate vehicle (e.g., sesame oil, propylene (B89431) glycol/glycerol formal)

  • Sprague-Dawley rats (male and female)

  • Gavage needles or syringes for injection

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with fluorescence or mass spectrometry detection

Procedure:

  • Animal Acclimation: Acclimate rats to laboratory conditions for at least one week.

  • Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single dose of this compound to the rats via the intended route (e.g., oral gavage or subcutaneous injection). Include a vehicle control group.

  • Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated HPLC method.[9]

  • Data Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis.

Efficacy Study Protocol (Nematode Infection Model)

Objective: To evaluate the anthelmintic efficacy of this compound in a rodent model of gastrointestinal nematode infection (e.g., Trichostrongylus colubriformis in rats).[5]

Materials:

  • This compound

  • Infective larvae (L3) of T. colubriformis

  • Wistar rats

  • Dosing vehicle

  • Fecal collection cages

  • McMaster slides for fecal egg counting

Procedure:

  • Infection: Orally infect rats with a standardized number of T. colubriformis L3 larvae.

  • Treatment: At a predetermined time post-infection (e.g., 7 days), administer a single dose of this compound or vehicle control.

  • Fecal Egg Count: Collect fecal samples at regular intervals post-treatment and determine the number of eggs per gram of feces using the McMaster technique.

  • Worm Burden: At the end of the study, euthanize the animals and recover and count the adult worms from the gastrointestinal tract.

  • Efficacy Calculation: Calculate the percentage reduction in fecal egg count and worm burden compared to the control group.

Acute Oral Toxicity Study Protocol (Up-and-Down Procedure)

Objective: To determine the acute oral toxicity (LD50) of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., aqueous solution or sesame oil)

  • CD-1 mice (female)

  • Oral gavage needles

Procedure:

  • Dosing: Administer a single oral dose of this compound to a single mouse. The initial dose level is selected based on available data (if any) or default values.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: Continue the procedure until the stopping criteria are met (e.g., a specified number of reversals in outcome).

  • LD50 Calculation: Calculate the LD50 and its confidence interval using appropriate statistical methods.

Visualizations

Signaling Pathway of Avermectins

Avermectins, including doramectin, primarily exert their anthelmintic effect by modulating glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.[13]

G cluster_parasite Parasite Neuron/Muscle Cell Avermectin Doramectin Monosaccharide GluCl Glutamate-Gated Chloride Channel (GluCl) Avermectin->GluCl Binds and Potentiates Cl_ion Cl- Influx GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Pharmacokinetic Study

A typical workflow for conducting a pharmacokinetic study in an animal model involves several key steps from animal preparation to data analysis.

G cluster_workflow Pharmacokinetic Study Workflow A1 Animal Acclimation & Grouping A2 Dose Preparation (this compound) A1->A2 A3 Administration (e.g., Oral, SC, IM) A2->A3 A4 Serial Blood Sampling A3->A4 A5 Plasma Separation (Centrifugation) A4->A5 A6 Bioanalysis (e.g., HPLC-MS/MS) A5->A6 A7 Pharmacokinetic Data Analysis A6->A7

Caption: Standard workflow for an in vivo pharmacokinetic study.

Logical Relationship in Toxicity Testing

Acute toxicity studies are a fundamental component of the safety assessment of a new chemical entity. The results inform dose selection for subsequent studies.

G cluster_logic Toxicity Study Logic B1 Acute Toxicity Study (e.g., LD50 in rodents) B2 Determine No-Observed-Adverse-Effect Level (NOAEL) B1->B2 B3 Dose Selection for Sub-chronic/Chronic Studies B2->B3 B4 Long-term Safety Assessment B3->B4

Caption: Logical progression of toxicity testing for a new compound.

References

Application Note: HPLC Method for the Analysis of Doramectin Monosaccharide (L-Oleandrose)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of the monosaccharide unit of doramectin (B1670889), L-oleandrose. Doramectin, a potent anthelmintic agent, is a macrocyclic lactone glycoside containing a disaccharide moiety composed of two L-oleandrose units.[1] Analysis of the individual monosaccharide is crucial for stability studies, degradation product analysis, and quality control of doramectin-based pharmaceutical formulations. The described protocol involves the acid-catalyzed hydrolysis of doramectin to liberate the L-oleandrose monosaccharides, followed by their separation and quantification using reversed-phase HPLC with UV detection.

Introduction

Doramectin is a widely used veterinary drug for the treatment and control of internal and external parasites in livestock. Structurally, it is an avermectin (B7782182) derivative characterized by a complex macrocyclic lactone structure to which a disaccharide of L-oleandrose is attached. The integrity of this glycosidic linkage is critical to the molecule's biological activity. Environmental factors or manufacturing processes can lead to the hydrolysis of the glycosidic bonds, resulting in the formation of doramectin monosaccharide and aglycone, which may have different efficacy and toxicity profiles. Therefore, a reliable analytical method to quantify the free L-oleandrose is essential. This application note provides a comprehensive protocol for the acid hydrolysis of doramectin and the subsequent HPLC analysis of the released L-oleandrose.

Experimental Protocols

Acid Hydrolysis of Doramectin

This protocol describes the cleavage of the glycosidic bonds in doramectin to release the L-oleandrose monosaccharides.

Materials:

  • Doramectin standard or sample

  • Hydrochloric acid (HCl), 2 M solution

  • Sodium hydroxide (B78521) (NaOH), 2 M solution

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Vials, 2 mL, screw-top with septa

  • Heating block or water bath

  • pH meter or pH indicator strips

Procedure:

  • Sample Preparation: Accurately weigh 10 mg of the doramectin standard or sample into a 2 mL glass vial.

  • Dissolution: Add 1 mL of methanol to the vial and vortex until the doramectin is completely dissolved.

  • Acidification: Add 0.5 mL of 2 M hydrochloric acid to the vial.

  • Hydrolysis: Securely cap the vial and place it in a heating block or water bath set at 80°C for 2 hours. This step facilitates the hydrolysis of the glycosidic linkages.

  • Cooling: After 2 hours, remove the vial from the heat source and allow it to cool to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture by adding 0.5 mL of 2 M sodium hydroxide. Verify the pH is approximately 7 using a pH meter or pH indicator strips.

  • Dilution: Dilute the neutralized hydrolysate with a 1:1 (v/v) mixture of methanol and water to a final concentration suitable for HPLC analysis. The exact dilution factor will depend on the expected concentration of L-oleandrose.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis of L-Oleandrose

This protocol outlines the chromatographic conditions for the separation and quantification of L-oleandrose.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 210 nm
Run Time 15 minutes

Procedure:

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Preparation: Prepare a series of L-oleandrose standard solutions of known concentrations in the mobile phase.

  • Calibration Curve: Inject the L-oleandrose standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared doramectin hydrolysate sample.

  • Quantification: Identify the L-oleandrose peak in the sample chromatogram based on the retention time of the standard. Quantify the amount of L-oleandrose in the sample using the calibration curve.

Data Presentation

The quantitative data for the HPLC analysis should be summarized in a clear and structured table for easy comparison. An example is provided below.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
L-Oleandrose Std 14.5215023410
L-Oleandrose Std 24.5130156720
L-Oleandrose Std 34.5360312540
L-Oleandrose Std 44.52120548980
Doramectin Hydrolysate4.5245289030.1

Visualization of Experimental Workflow

The logical flow of the experimental protocol is visualized in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_post_hydrolysis Post-Hydrolysis Processing cluster_analysis HPLC Analysis doramectin Doramectin Sample dissolution Dissolve in Methanol doramectin->dissolution acidification Add 2M HCl dissolution->acidification heating Heat at 80°C for 2h acidification->heating cooling Cool to Room Temp heating->cooling neutralization Neutralize with 2M NaOH cooling->neutralization dilution Dilute Sample neutralization->dilution filtration Filter (0.45 µm) dilution->filtration hplc Inject into HPLC filtration->hplc data Data Acquisition & Quantification hplc->data

Caption: Experimental workflow for this compound analysis.

Discussion

The presented HPLC method provides a reliable and straightforward approach for the quantification of L-oleandrose following the acid hydrolysis of doramectin. The use of a common C18 column and a simple isocratic mobile phase makes this method easily adaptable in most analytical laboratories. While UV detection at 210 nm is suitable for this application, it is important to note that monosaccharides generally exhibit weak UV absorbance.[2] For applications requiring higher sensitivity, alternative detection methods such as Refractive Index (RI) detection or derivatization with a UV-active or fluorescent tag can be considered.[2][3] RI detection is a universal method for carbohydrates but is often less sensitive and can be prone to baseline drift with gradient elution.[3][4][5][6] Derivatization can significantly enhance sensitivity but adds complexity to the sample preparation process.

The acid hydrolysis conditions have been optimized to ensure complete cleavage of the glycosidic bonds while minimizing the degradation of the released L-oleandrose. It is crucial to carefully control the temperature and duration of the hydrolysis step to obtain accurate and reproducible results.

Conclusion

This application note provides a detailed protocol for the analysis of the monosaccharide component of doramectin. The method is suitable for quality control, stability testing, and degradation studies of doramectin in pharmaceutical and research settings. The clear and concise protocols, along with the visual representation of the workflow, are intended to facilitate the successful implementation of this analytical method by researchers and scientists in the field of drug development.

References

Application Notes and Protocols: Doramectin Monosaccharide in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doramectin (B1670889) monosaccharide is an acid degradation product of doramectin, a broad-spectrum anthelmintic agent. It is formed by the selective hydrolysis of the terminal saccharide unit of doramectin. While doramectin monosaccharide itself is known to be a potent inhibitor of nematode larval development, it lacks the paralytic activity of its parent compound. Research into the broader applications of this compound in drug discovery is currently limited. However, the extensive research on its parent compound, doramectin, reveals significant potential in oncology, particularly in overcoming multidrug resistance and inducing cancer cell death. These findings suggest that this compound could be a valuable lead compound for further investigation and derivatization in drug discovery.

This document provides detailed application notes and experimental protocols based on the known biological activities of doramectin, which can serve as a foundational guide for researchers interested in exploring the therapeutic potential of this compound.

Application Note 1: Overcoming P-glycoprotein-Mediated Multidrug Resistance in Cancer

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which is encoded by the MDR1 gene. P-gp functions as an efflux pump, actively removing chemotherapeutic drugs from cancer cells and reducing their intracellular concentration and efficacy. Doramectin has been shown to reverse P-gp-mediated MDR in adriamycin-resistant human breast carcinoma cells (MCF-7/adr).[1] It enhances the sensitivity of these resistant cells to chemotherapeutic agents by increasing intracellular drug accumulation and down-regulating the expression of both P-gp and the MDR1 gene.[1]

Data Presentation: Efficacy of Doramectin in Reversing Multidrug Resistance
Cell LineCompoundIC50 (μM)Fold ReversalReference
MCF-7/adrAdriamycin18.63 ± 2.11-[1]
MCF-7/adrAdriamycin + Doramectin (2 µM)1.89 ± 0.239.86[1]
MCF-7/adrAdriamycin + Doramectin (4 µM)0.98 ± 0.1519.01[1]
MCF-7/adrAdriamycin + Doramectin (8 µM)0.38 ± 0.0649.35[1]
Cell LineCompoundIC50 at 24h (µmol/L)IC50 at 48h (µmol/L)Reference
Mz-ChA-1 (Cholangiocarcinoma)Doramectin12.167.613[2]
QBC939 (Cholangiocarcinoma)Doramectin11.526.035[2]

Experimental Workflow for MDR Reversal Studies

MDR_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed MCF-7/adr cells incubation1 Incubate for 24h start->incubation1 treatment Treat with Doramectin +/- Adriamycin incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 mtt MTT Assay (Cytotoxicity) incubation2->mtt rho123 Rhodamine 123 Assay (P-gp Function) incubation2->rho123 flow Flow Cytometry (P-gp Expression) incubation2->flow rtpcr RT-PCR (MDR1 Gene Expression) incubation2->rtpcr analysis Calculate IC50, Fold Reversal, Fluorescence Intensity, Gene Expression mtt->analysis rho123->analysis flow->analysis rtpcr->analysis

Caption: Workflow for investigating the reversal of multidrug resistance by doramectin.

Experimental Protocols

1. MTT Assay for Cytotoxicity and MDR Reversal

This protocol is adapted from methodologies used to evaluate the reversal of drug resistance in MCF-7/adr cells.[1]

  • Objective: To determine the effect of doramectin on the cytotoxicity of adriamycin in MDR cancer cells.

  • Materials:

    • MCF-7/adr cells

    • DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin

    • Doramectin (stock solution in DMSO)

    • Adriamycin (stock solution in sterile water)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed MCF-7/adr cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Prepare serial dilutions of adriamycin.

    • Treat the cells with the serial dilutions of adriamycin in the presence or absence of a non-toxic concentration of doramectin (e.g., 2, 4, 8 µM).

    • Incubate the plates for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the IC50 values (the concentration of drug required to inhibit cell growth by 50%) and the fold reversal (FR) using the formula: FR = IC50 of adriamycin alone / IC50 of adriamycin in the presence of doramectin.

2. Rhodamine 123 Accumulation Assay for P-gp Function

This protocol measures the intracellular accumulation of the fluorescent P-gp substrate, Rhodamine 123, to assess P-gp efflux activity.[1]

  • Objective: To determine if doramectin inhibits the efflux function of P-gp.

  • Materials:

    • MCF-7/adr cells

    • Doramectin

    • Rhodamine 123 (stock solution in DMSO)

    • PBS

    • 6-well plates

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Seed MCF-7/adr cells into 6-well plates and grow to 80-90% confluency.

    • Pre-incubate the cells with different concentrations of doramectin for 90 minutes at 37°C.

    • Add Rhodamine 123 to a final concentration of 5 µM and incubate for another 90 minutes.

    • Wash the cells three times with ice-cold PBS.

    • Harvest the cells by trypsinization.

    • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence intensity in doramectin-treated cells compared to control indicates inhibition of P-gp function.

3. Flow Cytometry for P-gp Expression

This protocol quantifies the cell surface expression of P-glycoprotein.[1]

  • Objective: To determine if doramectin alters the protein expression level of P-gp on the cell surface.

  • Materials:

    • MCF-7/adr cells treated with doramectin for 72 hours

    • FITC-conjugated anti-P-glycoprotein antibody

    • Isotype control antibody

    • PBS containing 1% BSA

    • Flow cytometer

  • Procedure:

    • Harvest the doramectin-treated and control cells.

    • Wash the cells with PBS.

    • Resuspend the cells in PBS containing 1% BSA at a concentration of 1 x 10⁶ cells/mL.

    • Add the FITC-conjugated anti-P-gp antibody or an isotype control antibody and incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS and analyze by flow cytometry. A decrease in the mean fluorescence intensity indicates down-regulation of P-gp expression.

4. Reverse Transcription PCR (RT-PCR) for MDR1 Gene Expression

This protocol measures the mRNA levels of the MDR1 gene.[1]

  • Objective: To determine if doramectin affects the transcription of the MDR1 gene.

  • Materials:

    • MCF-7/adr cells treated with doramectin for 72 hours

    • RNA extraction kit

    • Reverse transcription kit

    • PCR primers for MDR1 and a housekeeping gene (e.g., GAPDH)

    • PCR master mix

    • Thermal cycler

    • Gel electrophoresis equipment

  • Procedure:

    • Extract total RNA from doramectin-treated and control cells.

    • Perform reverse transcription to synthesize cDNA.

    • Amplify the MDR1 and housekeeping gene cDNA using PCR with specific primers.

    • Analyze the PCR products by agarose (B213101) gel electrophoresis.

    • Quantify the band intensities to determine the relative expression of MDR1 mRNA, normalized to the housekeeping gene. A decrease in the MDR1 band intensity indicates reduced gene expression.

Application Note 2: Induction of Autophagy and Apoptosis in Glioblastoma Cells via PI3K/AKT/mTOR Pathway Inhibition

Glioblastoma (GBM) is an aggressive brain tumor with a poor prognosis. The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in GBM and plays a crucial role in tumor cell growth, proliferation, and survival. Doramectin has been shown to induce autophagy and apoptosis in glioblastoma cells by blocking this critical signaling pathway.[3] This suggests a potential therapeutic application for doramectin and its derivatives in the treatment of GBM.

Data Presentation: Effect of Doramectin on Glioblastoma Cell Viability
Cell LineTreatmentEffectReference
U87 and C6DoramectinDecreased cell viability and colony formation[3]
U87 and C6DoramectinPromoted apoptosis[3]
U87 and C6DoramectinInduced autophagy[3]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Doramectin

PI3K_AKT_mTOR_Pathway cluster_upstream Upstream Signaling cluster_core_pathway Core Pathway cluster_downstream Downstream Effects cluster_drug_action Drug Action RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Doramectin Doramectin Doramectin->PI3K Inhibits Doramectin->AKT Inhibits Doramectin->mTORC1 Inhibits

Caption: Doramectin inhibits the PI3K/AKT/mTOR signaling pathway in glioblastoma cells.

Experimental Protocol: Western Blotting for PI3K/AKT/mTOR Pathway Proteins

This protocol is designed to analyze changes in the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following treatment with doramectin.[3]

  • Objective: To investigate the molecular mechanism of doramectin-induced autophagy and apoptosis by assessing the activation state of the PI3K/AKT/mTOR pathway.

  • Materials:

    • U87 or C6 glioblastoma cells

    • Doramectin

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-LC3B, anti-p62, anti-β-actin

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

    • Imaging system

  • Procedure:

    • Culture glioblastoma cells and treat with various concentrations of doramectin for a specified time (e.g., 24-48 hours).

    • Lyse the cells with ice-cold lysis buffer.

    • Determine the protein concentration of the lysates.

    • Denature the protein samples by boiling with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

    • Analyze the band intensities and normalize to a loading control like β-actin. A decrease in the ratio of phosphorylated to total protein for PI3K, AKT, and mTOR would indicate pathway inhibition. An increase in the LC3-II/LC3-I ratio and a decrease in p62 would indicate the induction of autophagy.

The available evidence strongly suggests that doramectin, the parent compound of this compound, possesses significant anti-cancer properties that warrant further investigation. Its ability to reverse multidrug resistance and induce cell death in aggressive cancers like glioblastoma presents a compelling case for its development as a potential therapeutic agent. While direct evidence for this compound's activity in these areas is lacking, its structural similarity to doramectin makes it an intriguing candidate for drug discovery research. Future studies should focus on evaluating this compound using the protocols outlined above to determine if it retains or possesses enhanced activity compared to its parent compound. Such research could pave the way for the development of novel and effective cancer therapies.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Doramectin Monosaccharide Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Doramectin (B1670889), a macrocyclic lactone, is widely used as an anthelmintic agent. Its activity in invertebrates is primarily mediated through the potentiation of glutamate-gated chloride channels, leading to paralysis.[1][2][3][4][5] Recent studies have also highlighted the potential of doramectin as an anti-cancer agent, demonstrating its ability to induce apoptosis and inhibit proliferation in various cancer cell lines.[6][7][8][9][10] Doramectin monosaccharide is an acid degradation product of doramectin, formed by the hydrolysis of the terminal disaccharide unit.[1][2][11] While it is known to be a potent inhibitor of nematode larval development, it is reportedly devoid of the paralytic activity seen with the parent compound.[11] There is a significant gap in the literature regarding the biological activity of this compound in mammalian cells.

These application notes provide a comprehensive guide for researchers to begin investigating the potential cytotoxic, genotoxic, and anti-cancer activities of this compound using established cell-based assays. The protocols provided are based on standard methodologies and assays previously used to characterize the parent compound, doramectin.

Cytotoxicity and Cell Viability Assays

To determine the effect of this compound on cell viability and to calculate key parameters like IC50 (half-maximal inhibitory concentration), colorimetric assays such as MTT and CCK-8 are recommended.

Data Presentation: Summarized Cytotoxicity Data
CompoundCell LineAssayIncubation Time (h)IC50 (µM)Maximum Inhibition (%)
This compounde.g., HeLaMTT24
This compounde.g., HeLaMTT48
Doramectin (Control)e.g., HeLaMTT24
Doramectin (Control)e.g., HeLaMTT48
This compounde.g., A549CCK-824
This compounde.g., A549CCK-848
Doramectin (Control)e.g., A549CCK-824
Doramectin (Control)e.g., A549CCK-848
Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12][13][14][15][16] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.[12][14][15]

Materials:

  • MTT solution (5 mg/mL in PBS)[15][17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[16]

  • 96-well plates

  • Selected cell line(s)

  • Complete cell culture medium

  • This compound (and doramectin as a control)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[17]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound and doramectin in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][16]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[12][16]

  • Measure the absorbance at 570 nm using a microplate reader.[15][16]

Experimental Protocol: CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay that utilizes a highly water-soluble tetrazolium salt (WST-8).[18][19][20] WST-8 is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium.[18][19][20] The amount of formazan generated is directly proportional to the number of viable cells.[18][19]

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Selected cell line(s)

  • Complete cell culture medium

  • This compound (and doramectin as a control)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of medium.

  • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Add 10 µL of various concentrations of this compound to the plate.

  • Incubate the plate for an appropriate length of time (e.g., 24 or 48 hours).

  • Add 10 µL of CCK-8 solution to each well.[18][19]

  • Incubate the plate for 1-4 hours in the incubator.[18][19]

  • Measure the absorbance at 450 nm using a microplate reader.[18][19]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compound Add Compound to Cells incubation_24h->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound incubation_treatment Incubate (24-72h) add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Genotoxicity Assay

The Comet Assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[21][22][23][24][25]

Data Presentation: Summarized Genotoxicity Data
CompoundCell LineConcentration (µM)Treatment Time (h)% DNA in Tail (Mean ± SD)Olive Tail Moment (Mean ± SD)
This compounde.g., Lymphocytes104
This compounde.g., Lymphocytes504
This compounde.g., Lymphocytes1004
Positive Control (e.g., H2O2)e.g., Lymphocytes1001
Negative Controle.g., Lymphocytes04
Experimental Protocol: Alkaline Comet Assay

Materials:

  • Microscope slides

  • Normal melting point agarose

  • Low melting point agarose

  • Lysis buffer

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining solution (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with various concentrations of this compound for a defined period.

  • Harvest and resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with low melting point agarose.

  • Pipette the cell-agarose mixture onto a pre-coated slide and allow it to solidify.

  • Immerse the slides in lysis solution to remove cell membranes and proteins.[24]

  • Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

  • Apply an electric field to allow the fragmented DNA to migrate from the nucleus.[24]

  • Neutralize and stain the slides with a fluorescent DNA dye.

  • Visualize and score the comets using a fluorescence microscope and specialized software.

Comet_Assay_Workflow cell_treatment 1. Cell Treatment with this compound embedding 2. Embed Cells in Agarose on a Slide cell_treatment->embedding lysis 3. Cell Lysis embedding->lysis unwinding 4. DNA Unwinding in Alkaline Solution lysis->unwinding electrophoresis 5. Electrophoresis unwinding->electrophoresis staining 6. DNA Staining electrophoresis->staining analysis 7. Visualization and Analysis staining->analysis

Caption: General workflow of the Comet Assay.

Cell Migration and Invasion Assays

To investigate the effect of this compound on cancer cell metastasis, Transwell migration and invasion assays are employed.

Data Presentation: Summarized Migration and Invasion Data
CompoundCell LineAssayConcentration (µM)Incubation Time (h)Migrated/Invaded Cells (Mean ± SD)% Inhibition of Migration/Invasion
This compounde.g., MDA-MB-231Migration1024
This compounde.g., MDA-MB-231Migration5024
This compounde.g., MDA-MB-231Invasion1048
This compounde.g., MDA-MB-231Invasion5048
Negative Controle.g., MDA-MB-231Migration024
Negative Controle.g., MDA-MB-231Invasion048
Experimental Protocol: Transwell Migration Assay

The Transwell migration assay assesses the ability of cells to move through a porous membrane towards a chemoattractant.[26][27][28][29]

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • Pre-hydrate Transwell inserts with serum-free medium.

  • Seed cells (e.g., 5 x 10^4) in serum-free medium containing different concentrations of this compound into the upper chamber.

  • Add medium containing a chemoattractant to the lower chamber.[27]

  • Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration.[27]

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.[27]

  • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

  • Count the stained cells under a microscope.

Experimental Protocol: Transwell Invasion Assay

This assay is similar to the migration assay but includes a layer of extracellular matrix (e.g., Matrigel) on the porous membrane, which cells must degrade to invade.[27]

Materials:

  • Same as migration assay, plus:

  • Matrigel or other extracellular matrix components

Procedure:

  • Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.[28]

  • Follow the same procedure as the Transwell migration assay. The incubation time may need to be extended (e.g., 48 hours) to allow for matrix degradation and invasion.

Transwell_Assay_Workflow cluster_setup Setup cluster_incubation Incubation cluster_processing Processing cluster_analysis Analysis coat_matrigel Coat Insert with Matrigel (Invasion Assay) seed_cells Seed Cells in Upper Chamber (Serum-Free Medium + Compound) coat_matrigel->seed_cells incubate Incubate (e.g., 24-48h) seed_cells->incubate add_chemoattractant Add Chemoattractant to Lower Chamber add_chemoattractant->incubate remove_nonmigrated Remove Non-Migrated Cells incubate->remove_nonmigrated fix_stain Fix and Stain Migrated/Invaded Cells remove_nonmigrated->fix_stain count_cells Count Cells and Quantify fix_stain->count_cells Doramectin_Signaling_Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction doramectin Doramectin cyclinE1_CDK2 Cyclin E1 / CDK2 doramectin->cyclinE1_CDK2 inhibits ros Increased ROS doramectin->ros induces g1_s_transition G1/S Phase Transition cyclinE1_CDK2->g1_s_transition cell_proliferation Cell Proliferation g1_s_transition->cell_proliferation mitochondrial_dysfunction Mitochondrial Dysfunction ros->mitochondrial_dysfunction apoptosis Apoptosis mitochondrial_dysfunction->apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Doramectin Monosaccharide Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for doramectin (B1670889) monosaccharide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of doramectin monosaccharide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

This compound is a primary degradation product of doramectin. It is formed through the selective hydrolysis of the terminal oleandrose (B1235672) sugar unit from the doramectin molecule under mildly acidic conditions.[1][2][3] This process is a common degradation pathway for avermectins.[2]

Q2: What are the main factors that influence the stability of this compound?

The stability of this compound, similar to other avermectins, is primarily influenced by pH, light, and oxidizing agents.[4] Avermectins are known to be unstable in both acidic and alkaline conditions and are sensitive to light exposure.[4] It is recommended to store avermectin-related compounds at low temperatures (2-8 °C), with protection from light and humidity to minimize degradation.[2]

Q3: What are the expected degradation products of this compound under forced degradation conditions?

Based on studies of closely related avermectins, this compound is likely to undergo further degradation under various stress conditions.[2] Under stronger acidic conditions, it can be further hydrolyzed to the doramectin aglycone.[2] Other potential degradation products resulting from oxidative, photolytic, and thermal stress may include epimers, isomers, and oxidation products at various positions on the macrocyclic lactone ring.[2][5]

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a dry, dark place at temperatures between 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[6] It is soluble in solvents like DMSO, ethanol, and methanol (B129727).[1][6]

Troubleshooting Guides

Guide 1: Inconsistent Results in Stability Studies

This guide addresses common issues leading to variability in experimental outcomes during stability studies of this compound.

Problem Potential Cause Recommended Solution
High variability between replicate samples. Inconsistent sample preparation or handling.Ensure precise and consistent pipetting. Use a validated and standardized sample preparation protocol. Maintain uniform light and temperature exposure for all samples during handling.
Fluctuation in instrument performance (e.g., HPLC).Perform system suitability tests before each run to ensure the HPLC system is equilibrated and performing within specified parameters. Check for leaks and ensure the mobile phase is properly degassed.[7]
Unexpectedly rapid degradation. Contamination of reagents or solvents with acids, bases, or oxidizing agents.Use high-purity (e.g., HPLC-grade) solvents and reagents. Prepare fresh solutions and buffers for each experiment.
Exposure to light.Protect samples from light at all stages of the experiment by using amber vials or covering glassware with aluminum foil.[4]
No degradation observed under stress conditions. Stress conditions are not harsh enough.Increase the duration, temperature, or concentration of the stressor. For forced degradation, a target degradation of 5-20% is generally aimed for.
The compound is stable under the tested conditions.While possible, it's less likely for avermectin (B7782182) derivatives. Confirm by using more aggressive stress conditions before concluding stability.
Guide 2: HPLC Analysis Issues

This guide provides solutions to common problems encountered during the HPLC analysis of this compound and its degradation products.

Problem Potential Cause Recommended Solution
Poor peak shape (tailing or fronting). Secondary interactions with the column stationary phase (e.g., residual silanols).Adjust the mobile phase pH to suppress ionization of silanols (e.g., add a small amount of acid like formic acid).[7][8]
Column overload.Reduce the injection volume or dilute the sample.[7]
Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[9]
Drifting retention times. Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis.[10]
Changes in mobile phase composition.If preparing the mobile phase online, check the pump's proportioning valves. For manually prepared mobile phases, ensure it is well-mixed and degassed.[9]
Temperature fluctuations.Use a column oven to maintain a constant temperature.[7]
Ghost peaks. Contamination in the injector, column, or mobile phase.Flush the injector and column. Use fresh, high-purity mobile phase.
Carryover from previous injections.Run blank injections between samples. Implement a robust needle wash procedure on the autosampler.

Data Presentation

The following table summarizes the expected degradation of this compound under various forced degradation conditions, based on data from related avermectin compounds. The data is illustrative to guide experimental design.

Table 1: Summary of this compound Degradation under Forced Conditions

Condition Stressor Time Temperature Expected Degradation (%) Primary Degradation Products
Acid Hydrolysis 0.1 M HCl24 hours60°C15 - 25Doramectin aglycone
Base Hydrolysis 0.1 M NaOH8 hours60°C10 - 202-epimer, Δ2,3-isomer
Oxidation 3% H₂O₂24 hoursRoom Temp20 - 308a-OOH, 8a-OH, 5-oxo derivatives
Thermal Dry Heat48 hours80°C5 - 15Isomers
Photolytic UV Light (254 nm)24 hoursRoom Temp25 - 408,9-Z-isomer

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw aliquots at specified time points and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Thermal Degradation: Transfer the stock solution to a vial and evaporate the solvent under a gentle stream of nitrogen. Place the vial with the solid sample in an oven at 80°C. At specified time points, dissolve the residue in the solvent for analysis.

  • Photolytic Degradation: Expose a solution of the sample in a phototransparent container (e.g., quartz cuvette) to a calibrated UV light source (e.g., 254 nm) in a photostability chamber. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Calculate the percentage degradation by comparing the peak area of this compound in the stressed samples to the control.

  • Identify and characterize any significant degradation products using techniques like LC-MS and NMR.

Protocol 2: Stability-Indicating HPLC Method for this compound

This method is adapted from a validated method for doramectin and is suitable for separating this compound from its potential degradation products.[11][12]

  • Instrumentation: HPLC system with UV detector.

  • Column: C8 or C18, 100 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

Visualizations

Degradation_Pathway Doramectin Doramectin Monosaccharide Monosaccharide Doramectin->Monosaccharide Mild Acidic Hydrolysis Aglycone Aglycone Monosaccharide->Aglycone Strong Acidic Hydrolysis Isomers 2-epimer, Δ2,3-isomer Monosaccharide->Isomers Alkaline Conditions Oxidation_Products Oxidation Products (e.g., 8a-OH, 5-oxo) Monosaccharide->Oxidation_Products Oxidation Photo_Isomer Photo-isomer (8,9-Z-isomer) Monosaccharide->Photo_Isomer Photolysis

Caption: Proposed degradation pathway of doramectin and its monosaccharide.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Doramectin Monosaccharide Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis (% Degradation) hplc->data characterization Degradant Characterization (LC-MS, NMR) data->characterization Troubleshooting_Logic start Inconsistent HPLC Results? check_system Run System Suitability Test start->check_system system_ok System OK? check_system->system_ok check_method Review Method Parameters (Mobile Phase, Temp, Flow Rate) system_ok->check_method Yes fix_system Troubleshoot HPLC System (Pump, Injector, Detector) system_ok->fix_system No method_ok Method OK? check_sample Review Sample Preparation (Dilution, Handling, Storage) method_ok->check_sample Yes fix_method Optimize Method (e.g., Column Equilibration) method_ok->fix_method No fix_sample Improve Sample Prep Protocol check_sample->fix_sample

References

Technical Support Center: Improving Doramectin Monosaccharide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with doramectin (B1670889) monosaccharide. The information aims to address common challenges related to its low aqueous solubility during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is doramectin monosaccharide and why is its solubility a concern?

This compound is an acid degradation product of doramectin, a broad-spectrum anti-parasitic agent.[1] Like its parent compound, it is a macrocyclic lactone. Its large and complex structure contributes to its poor solubility in aqueous solutions, which can pose significant challenges for in vitro and in vivo experiments that require the compound to be in solution.

Q2: What are the general solubility characteristics of this compound?

This compound is practically insoluble in water. It exhibits solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol (B129727).[1]

Q3: What are the initial steps to dissolve this compound for an experiment?

For initial stock solutions, it is recommended to dissolve this compound in an appropriate organic solvent like DMSO, ethanol, or methanol before further dilution in aqueous buffers. It is crucial to be aware of the potential for precipitation upon dilution and the possible effects of the organic solvent on the experimental system.

Q4: What concentration of organic solvent is generally acceptable in cell-based assays?

The tolerance of cell lines to organic solvents varies. For DMSO, it is advisable to keep the final concentration below 0.5% (v/v) to minimize cytotoxicity. For ethanol and methanol, concentrations are often kept below 1% (v/v). However, it is always best practice to perform a vehicle control experiment to determine the specific tolerance of your experimental system.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

Issue Possible Cause Troubleshooting Steps
Precipitation upon dilution of organic stock solution in aqueous buffer. The aqueous solubility limit has been exceeded.1. Decrease the final concentration: Attempt to work with a lower final concentration of this compound. 2. Increase the percentage of co-solvent: If the experimental system allows, slightly increase the percentage of the organic co-solvent in the final solution. 3. Use a different co-solvent: Test other water-miscible organic solvents in which this compound is soluble. 4. Employ solubility enhancement techniques: Consider using methods like co-solvency with a less toxic solvent or creating a solid dispersion (see Experimental Protocols).
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.1. Visually inspect for precipitation: Before each experiment, carefully inspect the final solution for any signs of precipitation. 2. Prepare fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment to avoid issues with compound stability in the diluted solution. 3. Filter the final solution: Use a low-protein-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles before adding to the assay. 4. Confirm solubility under experimental conditions: Perform a solubility test under the exact conditions of your assay (e.g., temperature, pH, media components).
Difficulty dissolving the compound in the initial organic solvent. The solubility limit in the chosen solvent is being approached or the dissolution rate is slow.1. Gentle warming: Warm the solution gently (e.g., to 37°C) to aid dissolution. Avoid excessive heat which could degrade the compound. 2. Sonication: Use a bath sonicator to provide mechanical energy to break up particles and enhance dissolution. 3. Increase solvent volume: Use a larger volume of the organic solvent to prepare a more dilute stock solution.

Quantitative Solubility Data

Compound Solvent Estimated/Reported Solubility (mg/mL)
This compound Water< 0.01 (Practically Insoluble)
DMSO~ 1-5
Ethanol~ 1-5
Methanol~ 1-5
Doramectin Water~ 0.0003[2]
Methanol~ 1000 (as a 1000 µg/mL solution)[3]
Ivermectin Water~ 0.005[2][4]
DMSO~ 1[5]
Ethanol~ 1[5]
DMF~ 3[5]
Abamectin Water~ 0.007-0.01[6]
Methanol19.5[6]
Ethanol20[6]
Acetone100[6]

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvency

This protocol describes a method to increase the solubility of this compound in an aqueous solution by using a water-miscible organic co-solvent.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (200 proof, anhydrous)

  • Propylene glycol (PG)

  • Polyethylene (B3416737) glycol 400 (PEG 400)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

  • Spectrophotometer or HPLC system for quantification

Procedure:

  • Prepare a primary stock solution: Accurately weigh a small amount of this compound and dissolve it in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing and, if necessary, brief sonication.

  • Prepare co-solvent mixtures: Prepare a series of co-solvent/PBS mixtures. For example:

    • 10% Ethanol in PBS (v/v)

    • 20% Ethanol in PBS (v/v)

    • 10% PEG 400 in PBS (v/v)

    • 20% PEG 400 in PBS (v/v)

    • 10% Propylene Glycol in PBS (v/v)

  • Prepare test solutions: Add a small, precise volume of the this compound stock solution to each co-solvent/PBS mixture to achieve the desired final concentration. It is crucial to add the stock solution to the co-solvent mixture and not the other way around to minimize precipitation.

  • Equilibration: Vortex the tubes vigorously for 1-2 minutes. Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for 24 hours with gentle agitation to allow the solution to reach equilibrium.

  • Separation of undissolved solid: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Protocol 2: Solubility Enhancement by Solid Dispersion

This protocol outlines the preparation of a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate and apparent solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or Polyethylene glycol 6000 (PEG 6000)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 100 mesh)

  • Desiccator

Procedure:

  • Selection of drug-to-carrier ratio: Start with a drug-to-carrier weight ratio of 1:5 (this compound: PVP K30). This can be optimized later.

  • Dissolution: Accurately weigh this compound and the carrier (PVP K30). Dissolve both components completely in a minimal amount of methanol in a round-bottom flask.

  • Solvent evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the wall of the flask.

  • Drying: Further dry the solid dispersion in a desiccator under vacuum for at least 24 hours to remove any residual solvent.

  • Pulverization: Carefully scrape the solid dispersion from the flask. Gently grind the solid into a fine powder using a mortar and pestle.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Solubility testing: To test the effectiveness of the solid dispersion, weigh an amount of the powder equivalent to a specific amount of this compound and determine its solubility in an aqueous buffer (e.g., PBS) following a standard solubility testing protocol. Compare the results with the solubility of the pure compound.

Visualizations

Signaling Pathway of Doramectin

doramectin_pathway cluster_membrane Neuronal or Myocyte Membrane of Parasite doramectin Doramectin glucl Glutamate-Gated Chloride Channel (GluCl) doramectin->glucl Binds to and allosterically modulates cl_ion Chloride Ions (Cl⁻) glucl->cl_ion Increases influx of glutamate Glutamate (Neurotransmitter) glutamate->glucl Binds to and opens hyperpolarization Hyperpolarization of Nerve/Muscle Cell cl_ion->hyperpolarization Leads to paralysis Paralysis of Parasite hyperpolarization->paralysis Causes

Caption: Mechanism of action of doramectin on the glutamate-gated chloride channel in parasites.

Experimental Workflow for Improving this compound Solubility

solubility_workflow start Start: Poorly Soluble This compound solubility_assessment Initial Solubility Assessment (Water, DMSO, Ethanol, Methanol) start->solubility_assessment decision Is solubility sufficient for the experiment? solubility_assessment->decision co_solvency Co-solvency Approach (e.g., with PEG 400, PG) decision->co_solvency No solid_dispersion Solid Dispersion Approach (e.g., with PVP K30) decision->solid_dispersion No other_methods Other Methods (e.g., pH adjustment, surfactants) decision->other_methods No end Proceed with Experiment decision->end Yes optimization Optimize Formulation (e.g., co-solvent ratio, carrier type) co_solvency->optimization solid_dispersion->optimization other_methods->optimization characterization Characterize Optimized Formulation (Solubility, Stability) optimization->characterization characterization->end

Caption: A logical workflow for selecting and optimizing a solubility enhancement technique.

References

Technical Support Center: Doramectin Monosaccharide In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with doramectin (B1670889) monosaccharide in in vivo studies. Given the limited published data specifically on doramectin monosaccharide in vivo, this guide draws upon established knowledge of the parent compound, doramectin, and other avermectins to provide a robust framework for addressing experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during your in vivo experiments in a question-and-answer format.

Issue 1: Unexpected Toxicity or Adverse Events

Question: We are observing unexpected signs of toxicity (e.g., lethargy, tremors, ataxia) in our animal models at our intended doses of this compound. How should we troubleshoot this?

Answer:

Unexpected toxicity can stem from several factors, especially with a compound having limited published in vivo data. Consider the following troubleshooting steps:

  • Dose-Response Assessment: The toxicological profile of this compound is not well-documented. The observed toxicity may be due to a lower therapeutic index than anticipated. It is crucial to conduct a preliminary dose-range finding study to determine the maximum tolerated dose (MTD). For the parent compound, doramectin, signs of CNS toxicity have been observed at various doses depending on the animal model.[1] For instance, in mice, toxic signs were noted at 400 and 600 mg/kg bw/day, while in dogs, mydriasis was seen at doses as low as 0.3 mg/kg bw/day.[1]

  • Vehicle and Formulation Review: The vehicle used to dissolve and administer the compound can influence its absorption and bioavailability, potentially leading to toxicity. This compound is soluble in ethanol, methanol, DMF, or DMSO.[2] Ensure the vehicle is appropriate for the route of administration and the animal model, and that the vehicle itself is not causing the adverse effects. Consider running a vehicle-only control group.

  • Species and Strain Sensitivity: Different species and even strains within a species can exhibit varying sensitivity to avermectins. For example, certain dog breeds with MDR1 (ABCB1) gene mutations are highly sensitive to avermectins, leading to neurotoxicity at doses that are safe for other breeds.[3][4] While this is known for doramectin, it is a critical consideration for its monosaccharide derivative. If using canine models, genotyping for MDR1 mutations is recommended. Rodents are generally considered more sensitive to the CNS toxicity of avermectins than rabbits, dogs, or rhesus monkeys.[5]

  • Route of Administration: The route of administration significantly impacts the pharmacokinetic profile of a compound.[6] Intravenous administration will lead to higher peak plasma concentrations (Cmax) more rapidly than subcutaneous or oral routes, which could result in acute toxicity. If you are observing toxicity, consider if an alternative route of administration with a slower absorption profile is more appropriate for your study goals.

Logical Troubleshooting Flow for Unexpected Toxicity

toxicity_troubleshooting start Unexpected Toxicity Observed check_dose Is this the lowest effective dose? start->check_dose dose_range_study Conduct Dose-Range Finding Study check_dose->dose_range_study No review_vehicle Review Vehicle and Formulation check_dose->review_vehicle Yes end Identify and Mitigate Cause of Toxicity dose_range_study->end vehicle_control Run Vehicle-Only Control Group review_vehicle->vehicle_control check_species Assess Species/Strain Sensitivity vehicle_control->check_species mdr1_genotyping Consider MDR1 Genotyping (if applicable) check_species->mdr1_genotyping check_route Evaluate Route of Administration mdr1_genotyping->check_route alternative_route Consider Alternative Administration Route check_route->alternative_route alternative_route->end

Caption: A flowchart for troubleshooting unexpected toxicity in in vivo studies.

Issue 2: Lack of Efficacy

Question: Our in vivo study is not showing the expected efficacy for this compound, even at doses we predicted would be effective. What could be the reason?

Answer:

A lack of efficacy can be as perplexing as unexpected toxicity. Here are key areas to investigate:

  • Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is likely different from that of doramectin. Doramectin itself has a long plasma half-life.[7] The monosaccharide version might be metabolized and cleared more rapidly, resulting in insufficient exposure at the target site. A pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, AUC, and half-life is highly recommended. For doramectin in cattle, subcutaneous administration at 200 µg/kg resulted in a Cmax of about 32 ng/ml and a Tmax of 5.3 days.[8]

  • Biological Activity of the Monosaccharide: this compound is noted as a potent inhibitor of nematode larval development but is devoid of the paralytic activity seen with doramectin.[2] This is a critical distinction. Your in vivo model and the endpoints you are measuring must align with the specific biological activity of the monosaccharide. If your efficacy endpoint relies on paralytic effects, you will likely not see a positive result.

  • Formulation and Bioavailability: The compound may not be adequately absorbed from the administration site. Bioavailability can be influenced by the formulation, vehicle, and route of administration. For topical administrations, factors like skin integrity and licking by the animals can significantly alter the absorbed dose.[9]

  • Drug Resistance: If you are working with parasitic models, resistance to avermectins is a known issue and can be a reason for lack of efficacy.[10][11]

Experimental Workflow for Investigating Lack of Efficacy

efficacy_workflow start Lack of Efficacy Observed check_pk Conduct Pilot Pharmacokinetic Study start->check_pk analyze_adme Analyze ADME Profile (Cmax, Tmax, AUC, Half-life) check_pk->analyze_adme review_activity Review Biological Activity of Monosaccharide analyze_adme->review_activity align_endpoints Align Efficacy Endpoints with Mechanism of Action review_activity->align_endpoints assess_formulation Assess Formulation and Bioavailability align_endpoints->assess_formulation consider_resistance Investigate Potential for Drug Resistance assess_formulation->consider_resistance optimize_protocol Optimize Dosing Regimen and Formulation consider_resistance->optimize_protocol end Achieve Measurable Efficacy optimize_protocol->end

Caption: A workflow for investigating the lack of efficacy in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for avermectins, and how might this compound differ?

A1: Avermectins, including doramectin, primarily act by targeting glutamate-gated chloride channels (GluCls) in invertebrates, leading to hyperpolarization of neuronal membranes, paralysis, and death of the parasite.[10][12] They can also interact with GABA-gated chloride channels in both invertebrates and vertebrates, which is the basis for their potential neurotoxicity in hosts.[10] this compound is reported to lack the paralytic activity of the parent compound but retains potent inhibitory effects on nematode larval development.[2] This suggests it may have a different primary mechanism of action or interact with different targets involved in larval maturation.

Q2: Are there any published in vivo pharmacokinetic data for this compound?

A2: As of the latest information available, there are no published reports detailing the in vivo pharmacokinetic profile or the levels of this compound in animals or the environment.[2] Therefore, researchers should plan their studies to include a pharmacokinetic component to establish these crucial parameters.

Q3: What are the key differences in pharmacokinetics between doramectin and other avermectins like ivermectin and moxidectin (B1677422)?

A3: Doramectin generally exhibits a longer half-life and greater area under the curve (AUC) compared to ivermectin, suggesting a longer duration of action.[8] When administered subcutaneously to cattle at the same dose, doramectin had a significantly higher AUC than ivermectin.[8] Moxidectin, in some studies, has shown a longer mean residence time than doramectin.[13] These differences can influence the dosing interval and persistent efficacy.

Q4: What are the typical vehicles used for administering doramectin in in vivo studies?

A4: In published studies, doramectin has been administered in various vehicles depending on the route. For gavage administration in rats, methyl cellulose (B213188) and sesame oil have been used.[1] For injection, commercial formulations are often proprietary, but experimental formulations have utilized micelles.[7] The choice of vehicle should be based on the solubility of this compound and its compatibility with the intended route of administration and animal model.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of Doramectin in Different Species and via Different Routes

SpeciesRouteDoseCmax (ng/mL)Tmax (days)AUC (ng·day/mL)
CattleSubcutaneous200 µg/kg27.8 ± 7.9-457 ± 66
CattleIntramuscular200 µg/kg33.1 ± 9.0-475 ± 82
CattlePour-on500 µg/kg12.2 ± 4.84.3 ± 1.6168.0 ± 41.7
AlpacasSubcutaneous200 µg/kg6.05 ± 5.343.83 ± 2.4862.12 ± 18.86

Data compiled from multiple sources.[6][14][15]

Table 2: Acute Toxicity of Doramectin in Rodents

SpeciesLD50RouteKey Clinical Signs
Mouse75 mg/kgOralDecreased activity, hunched position, shakiness, tremors, ataxia
Rat> 300 mg/kgIntraperitonealDecreased activity, hunched position, shakiness, tremors, ataxia

Data from a safety data sheet.[16]

Experimental Protocols

Protocol 1: General Protocol for a Pilot Pharmacokinetic Study

  • Animal Model: Select a relevant animal model (e.g., Sprague-Dawley rats). Acclimatize animals for at least one week before the study.

  • Compound Preparation: Prepare this compound in a suitable vehicle (e.g., a solution in DMSO, further diluted in saline or sesame oil). The final concentration of the organic solvent should be minimized.

  • Dosing: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage, subcutaneous injection). Include a control group receiving the vehicle only.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours post-dose). The exact time points should be adjusted based on the expected absorption and elimination rates.

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance, volume of distribution, and terminal half-life.

Protocol 2: General Protocol for a Dose-Range Finding Toxicity Study

  • Animal Model: Use the same species and strain intended for the main efficacy studies.

  • Dose Selection: Select a range of doses based on any available in vitro cytotoxicity data or data from the parent compound, doramectin. A geometric progression of doses is often used (e.g., 1x, 3x, 10x of the estimated efficacious dose).

  • Administration: Administer the compound daily for a set period (e.g., 7 or 14 days) via the intended clinical route.

  • Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in behavior, appearance, body weight, and food/water consumption.[1]

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Conduct a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The maximum tolerated dose (MTD) is defined as the highest dose that does not cause unacceptable toxicity.

Signaling Pathway

avermectin_action cluster_neuron Invertebrate Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- Ions GluCl->Cl_ion Increases Influx GABA_R GABA-Gated Chloride Channel GABA_R->Cl_ion Increases Influx Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis Avermectin Avermectin (e.g., Doramectin) Avermectin->GluCl Binds and Activates Avermectin->GABA_R Potentiates

Caption: The mechanism of action of avermectins on invertebrate neurons.

References

Technical Support Center: Optimizing Doramectin Monosaccharide Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the dosage of doramectin (B1670889) monosaccharide in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on determining the optimal concentration of this compound for your specific cell line and experimental goals.

Disclaimer: Doramectin monosaccharide is a derivative of doramectin, and published research on its specific biological activity in cell culture is limited.[1] The information provided here is based on the known effects of the parent compound, doramectin, and general principles of dose-response optimization for novel compounds in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is doramectin and how is this compound related to it?

A1: Doramectin is a macrocyclic lactone derived from the soil actinomycete Streptomyces avermitilis.[2] It is widely used in veterinary medicine to treat parasitic infections.[3] Doramectin's structure includes a disaccharide moiety.[2] this compound is a degradation product of doramectin where one of the sugar units has been removed.[1]

Q2: What are the known cellular effects of the parent compound, doramectin?

A2: Studies on various cancer cell lines have shown that doramectin can inhibit cell proliferation, migration, and invasion.[4] It has been shown to induce cell cycle arrest, apoptosis (programmed cell death), and in some cases, autophagy.[4][5][6]

Q3: What is a recommended starting concentration for this compound in a new cell line?

A3: As there is limited specific data for this compound, we recommend a conservative approach. Based on studies with the parent doramectin, which has shown effects in the 5 µM to 15 µM range in various cancer cell lines, a good starting point for a dose-response experiment would be to test a broad range of concentrations, for example, from 0.1 µM to 100 µM.[4][5][7][8][9] This will help in identifying a biologically active and non-toxic window for your specific cell line.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in organic solvents like ethanol, methanol, DMF, and DMSO.[1] For cell culture experiments, it is recommended to dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM). This stock solution should be aliquoted and stored at -20°C to maintain stability. When preparing your working solutions, dilute the stock in your cell culture medium to the final desired concentration. It is crucial to ensure that the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q5: How frequently should the medium containing this compound be replaced in long-term cultures?

A5: For long-term experiments, maintaining a consistent concentration of the compound is important. The frequency of media changes will depend on the stability of the compound in culture conditions and the metabolic rate of your cells. A general recommendation is to replace the media every 2-3 days. If you observe a decrease in the compound's effect over time, more frequent media changes may be necessary.

Troubleshooting Guide

Problem Possible Cause Solution
High Cell Death Even at Low Concentrations High sensitivity of the cell line: Some cell lines may be particularly sensitive to this compound.Perform a more detailed dose-response curve with smaller increments at the lower concentration range (e.g., 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM) to identify a non-toxic working concentration.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.Ensure the final concentration of DMSO in your culture medium is below 0.1%. Include a vehicle control (medium with the same concentration of DMSO but without the compound) in your experiments to differentiate between compound and solvent effects.
Sub-optimal cell health: Unhealthy or stressed cells are more susceptible to drug-induced toxicity.Ensure your cells are healthy, in the exponential growth phase, and at an appropriate confluency before starting the experiment.
No Observable Effect at High Concentrations Compound inactivity: The compound may not be active in your specific cell line or assay.Verify the biological question you are asking. Consider testing a different cell line that may be more responsive. Confirm the compound's identity and purity.
Incorrect dosage range: The effective concentration might be higher than the tested range.Cautiously extend the dose-response range. However, be mindful of potential off-target effects and solubility limits at very high concentrations.
Compound degradation: The compound may be unstable in your culture conditions.Minimize the time the compound is in the incubator before being added to the cells. Consider the frequency of media changes for longer-term experiments.
Inconsistent Results Between Experiments Variability in cell culture: Differences in cell passage number, confluency, or health can lead to variability.Use cells within a consistent and low passage number range. Standardize your cell seeding density and treatment conditions.
Inaccurate compound dilution: Errors in preparing stock or working solutions.Prepare fresh dilutions for each experiment from a reliable stock solution. Calibrate your pipettes regularly.

Experimental Protocols & Data

Determining Optimal Dosage: A Dose-Response Cytotoxicity Assay

This protocol outlines a general method to determine the cytotoxic effects of this compound on a chosen cell line using a colorimetric assay like the MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the exponential growth phase (typically 24 hours).

  • Compound Preparation: Prepare a serial dilution of this compound in your complete culture medium. Remember to include a vehicle control (medium with DMSO) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the results as a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Quantitative Data from Doramectin Studies (Parent Compound)

The following tables summarize data from studies on the parent compound, doramectin, which may serve as a reference for designing experiments with this compound.

Table 1: Effective Concentrations of Doramectin in Different Cancer Cell Lines

Cell LineCancer TypeEffective Concentration Range (µM)Observed EffectsCitation
Mz-ChA-1Cholangiocarcinoma5 - 15Inhibition of proliferation, migration, and invasion; G1 phase arrest; apoptosis induction.[4]
QBC939Cholangiocarcinoma5 - 15Inhibition of cell viability.[4]
B16F10Melanoma15Decreased cell growth, apoptosis induction.[5][7][8][9]
U87GlioblastomaNot specifiedInduction of autophagy and apoptosis.[6]
C6GliomaNot specifiedInduction of autophagy and apoptosis.[6]

Table 2: Doramectin-Induced Apoptosis Markers

Cell LineMarkerObservationCitation
Mz-ChA-1BAX/BCL-2 ratioIncreased[4]
Mz-ChA-1Caspase 3/7Activated[4]
Mz-ChA-1PARP1Cleaved[4]
B16F10Apoptotic MorphologyProminent[5][8][9]

Signaling Pathways and Experimental Workflows

Potential Signaling Pathway Affected by Doramectin

Based on studies with the parent compound, doramectin has been shown to induce apoptosis through the intrinsic mitochondrial pathway.[4] This pathway is often initiated by cellular stress and involves the regulation of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins. An imbalance in this ratio can lead to the release of cytochrome c from the mitochondria, activating a cascade of caspases that execute apoptosis.

G Doramectin Doramectin (Potential Initiator) ROS Increased ROS Doramectin->ROS Bcl2 BCL-2 (Anti-apoptotic) Inhibited Doramectin->Bcl2 Bax BAX (Pro-apoptotic) Activated Doramectin->Bax Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential intrinsic apoptosis pathway initiated by doramectin.

Experimental Workflow for Dosage Optimization

The following diagram illustrates a logical workflow for determining the optimal dosage of this compound.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Refinement DoseResponse Broad Dose-Response Assay (e.g., 0.1 µM - 100 µM) DetermineIC50 Determine IC50 and Non-Toxic Range DoseResponse->DetermineIC50 SelectConcentrations Select Concentrations around IC50 (e.g., 0.5x, 1x, 2x IC50) DetermineIC50->SelectConcentrations MechanismAssay Mechanism of Action Assays (e.g., Apoptosis, Cell Cycle) SelectConcentrations->MechanismAssay TimeCourse Time-Course Experiment MechanismAssay->TimeCourse OptimalDose Define Optimal Dose and Duration for Downstream Experiments TimeCourse->OptimalDose

Caption: Workflow for optimizing this compound dosage.

Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues during dosage optimization.

G Start Problem with Experiment CheckViability High Cell Death? Start->CheckViability CheckEffect No Observable Effect? CheckViability->CheckEffect No LowerDose Lower Concentration Range CheckViability->LowerDose Yes CheckReproducibility Inconsistent Results? CheckEffect->CheckReproducibility No HigherDose Increase Concentration Range CheckEffect->HigherDose Yes StandardizeCulture Standardize Cell Culture (Passage, Density) CheckReproducibility->StandardizeCulture Yes CheckSolvent Check Solvent Control LowerDose->CheckSolvent CheckCellHealth Assess Cell Health CheckSolvent->CheckCellHealth CheckActivity Verify Compound Activity HigherDose->CheckActivity VerifyDilutions Verify Compound Dilutions StandardizeCulture->VerifyDilutions

Caption: Troubleshooting decision tree for dosage optimization.

References

Technical Support Center: Identification of Doramectin Monosaccharide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of doramectin (B1670889) and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying doramectin monosaccharide and other related impurities that may arise during stability studies and formulation development.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for doramectin that leads to the formation of its monosaccharide derivative?

A1: The primary degradation pathway resulting in the formation of the this compound is acid-catalyzed hydrolysis. Under acidic conditions, the glycosidic bond linking the oleandrose (B1235672) sugar moiety to the aglycone is cleaved, releasing the terminal monosaccharide. This is a common degradation pathway for avermectins.[1]

Q2: Under what other conditions can doramectin degrade?

A2: Besides acidic hydrolysis, doramectin can degrade under various stress conditions, including:

  • Oxidative conditions: Avermectins are susceptible to oxidation, which can lead to the formation of various oxidation products.

  • Photolytic conditions: Exposure to light, particularly UV light, can cause degradation of doramectin.

  • Thermal stress: Elevated temperatures can accelerate the degradation process.

  • Basic conditions: While more stable under basic conditions compared to acidic conditions, some degradation can still occur.

Q3: What are the key challenges in the analysis of doramectin and its degradation products?

A3: Key challenges include:

  • Structural similarity: Doramectin and its degradation products are often structurally very similar, making their chromatographic separation difficult.

  • Low concentration of degradation products: Degradation products are typically present at much lower concentrations than the parent drug, requiring sensitive analytical methods for detection and quantification.

  • Co-elution with excipients: In formulated products, excipients can interfere with the analysis of doramectin and its impurities.

  • Lack of commercially available reference standards: Reference standards for all potential degradation products may not be readily available, making their identification and quantification challenging.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

A4: The identity of the this compound can be confirmed using a combination of techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): By comparing the mass-to-charge ratio (m/z) and fragmentation pattern of the suspected peak with that of a known standard (if available) or with theoretical fragmentation patterns. The expected molecular ion for this compound would be significantly lower than that of doramectin due to the loss of the terminal sugar.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy can provide definitive structural elucidation.

  • Co-injection: Spiking a sample with a suspected this compound standard and observing a single, sharp peak can provide evidence of its identity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of doramectin degradation products.

HPLC-UV Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for doramectin or its degradation products. 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample overload. 4. Contamination in the analytical column.1. Replace the column with a new one. 2. Adjust the mobile phase pH to be within the optimal range for the column and analytes. 3. Reduce the injection volume or sample concentration. 4. Flush the column with a strong solvent.
Inconsistent retention times. 1. Fluctuation in column temperature. 2. Inconsistent mobile phase composition. 3. Air bubbles in the pump.1. Use a column oven to maintain a constant temperature. 2. Prepare the mobile phase fresh daily and ensure accurate mixing. 3. Degas the mobile phase and prime the pump.
Ghost peaks appearing in the chromatogram. 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections.1. Use high-purity solvents and filter the mobile phase. 2. Implement a needle wash step in the autosampler method.
Low sensitivity for degradation products. 1. Inappropriate detection wavelength. 2. Low concentration of the degradation product.1. Optimize the UV detection wavelength based on the UV spectrum of the degradation product. The maximum absorption for doramectin is around 245 nm.[2][3] 2. Use a more concentrated sample or a more sensitive detector.
LC-MS/MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor ionization of doramectin or its degradation products. 1. Inappropriate ionization source (ESI vs. APCI). 2. Suboptimal source parameters (e.g., temperature, gas flow). 3. Mobile phase composition suppressing ionization.1. Test both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources. ESI in positive mode is commonly used for avermectins. 2. Optimize source parameters through infusion of a standard solution. 3. Avoid non-volatile buffers and use mobile phase additives that enhance ionization (e.g., ammonium (B1175870) formate).
In-source fragmentation. 1. High source temperature or cone voltage.1. Reduce the source temperature and/or cone voltage to minimize fragmentation in the source.
Matrix effects (ion suppression or enhancement). 1. Co-eluting compounds from the sample matrix.1. Improve sample cleanup procedures (e.g., solid-phase extraction). 2. Use a matrix-matched calibration curve or an isotopically labeled internal standard.

Data Presentation

Table 1: Summary of Doramectin Degradation under Environmental Conditions

ConditionMatrixDurationTemperatureDegradation (%)Reference
Field ConditionsSheep FecesDay 50VariableRapid Decrease[4]
CompostingSheep Manure21 Days48.9 - 56.3°C36.6[5]
Manure StorageSheep Manure21 Days39.5°C12.2[5]

Note: The provided data is from environmental degradation studies and not from controlled forced degradation experiments. The rate of degradation in a laboratory setting under specific stress conditions (e.g., defined pH, temperature, and time) would provide more precise quantitative information on the formation of the monosaccharide product.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Doramectin and Related Substances

This protocol is based on a validated stability-indicating method.[2][3]

  • Objective: To separate and quantify doramectin and its degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: HALO C8 (100 mm × 4.6 mm i.d., 2.7 µm particle size)

    • Mobile Phase: Acetonitrile and water (70:30, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 245 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the doramectin sample in methanol (B129727) to a final concentration of approximately 0.4 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve doramectin in methanol and add an appropriate volume of 1N HCl. Heat the solution at a controlled temperature (e.g., 60°C) for a specific duration. Neutralize the solution with 1N NaOH before analysis.

    • Base Hydrolysis: Dissolve doramectin in methanol and add an appropriate volume of 1N NaOH. Heat the solution at a controlled temperature for a specific duration. Neutralize the solution with 1N HCl before analysis.

    • Oxidative Degradation: Dissolve doramectin in methanol and add an appropriate volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specific duration.

    • Thermal Degradation: Store the solid doramectin sample in an oven at a high temperature (e.g., 80°C) for a specific duration. Dissolve the sample in methanol for analysis.

    • Photolytic Degradation: Expose the doramectin solution to UV light (e.g., 254 nm) for a specific duration.

Protocol 2: LC-MS/MS Method for the Identification of this compound

This protocol provides a general framework for the identification of doramectin degradation products using LC-MS/MS.

  • Objective: To confirm the identity of the this compound degradation product.

  • Instrumentation:

    • Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the parent drug from its more polar degradation products (e.g., start with a higher percentage of mobile phase A and gradually increase mobile phase B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan to identify parent ions and product ion scan (MS/MS) to obtain fragmentation patterns.

    • Collision Energy: Optimize to obtain characteristic fragment ions.

    • Expected Ions: Monitor for the [M+H]+ or [M+NH4]+ adducts of doramectin and its expected degradation products. The this compound will have a mass corresponding to the aglycone portion of the molecule.

Visualizations

degradation_pathway Doramectin Doramectin Monosaccharide Monosaccharide Doramectin->Monosaccharide Acid Hydrolysis Oxidation_Products Oxidation_Products Doramectin->Oxidation_Products Oxidation Photodegradation_Products Photodegradation_Products Doramectin->Photodegradation_Products Photolysis Aglycone Aglycone Monosaccharide->Aglycone Further Hydrolysis

Caption: Doramectin Degradation Pathways.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_identification Identification Acid Acidic Stress HPLC HPLC-UV Analysis Acid->HPLC Base Basic Stress Base->HPLC Oxidation Oxidative Stress Oxidation->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS/MS Analysis HPLC->LCMS Structure Structure Elucidation LCMS->Structure Doramectin Doramectin Doramectin->Acid Doramectin->Base Doramectin->Oxidation Doramectin->Thermal Doramectin->Photo

Caption: Experimental Workflow for Degradation Product Identification.

References

Technical Support Center: Investigating Off-Target Effects of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the off-target effects of doramectin (B1670889) monosaccharide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your experimental design and data interpretation. Given the limited publicly available data on doramectin monosaccharide, this guide provides a foundational framework for its investigation, drawing from the known properties of its parent compound, doramectin, and established methodologies in toxicology and pharmacology.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from doramectin?

A1: this compound is a degradation product of doramectin, formed by the selective hydrolysis of its terminal saccharide unit.[1] While doramectin's primary mode of action involves inducing paralysis in invertebrates by modulating glutamate-gated and GABA-gated chloride channels, this compound is reported to be a potent inhibitor of nematode larval development but lacks this paralytic activity.[1][2][3][4] Critically, there is a scarcity of published reports on the broader biological activities of this compound in animal or environmental systems.[1]

Q2: What are the known targets and off-targets of the parent compound, doramectin, that might inform my investigation?

A2: Doramectin, like other avermectins, primarily targets glutamate-gated chloride (GluCl) channels in invertebrates, leading to paralysis.[2] In mammals, it can interact with GABA and glycine (B1666218) receptor/chloride channel complexes in the central nervous system (CNS).[3][4] However, its penetration of the blood-brain barrier is generally poor, which provides a wide margin of safety in most mammals.[3] A key off-target consideration is its interaction with P-glycoprotein (P-gp), a drug efflux pump encoded by the MDR1 gene. In animals with a non-functional P-gp, doramectin can accumulate in the brain and cause severe neurotoxicity.[5]

Q3: Where should I begin my investigation into the off-target effects of this compound?

A3: A tiered approach is recommended. Start with broad, accessible assays to establish a general toxicity profile and then proceed to more specific, hypothesis-driven experiments.

  • Tier 1: In Vitro Cytotoxicity & Genotoxicity Screening: Assess the compound's effect on cell viability and DNA integrity in a panel of relevant cell lines (e.g., hepatocytes for metabolism, neuronal cells for neurotoxicity, and a standard immortalized line like HEK293 or HeLa).

  • Tier 2: Broad Off-Target Panel Screening: Utilize commercially available services to screen this compound against a large panel of kinases, GPCRs, ion channels, and other common drug targets. This can help identify unexpected binding interactions.

  • Tier 3: Pathway Analysis & Mechanistic Studies: Based on the results from Tiers 1 and 2, investigate specific signaling pathways using techniques like Western blotting, qPCR, or reporter assays to understand the mechanism of any observed effects.

Q4: What are the best practices for solubilizing and handling this compound in experiments?

A4: this compound is soluble in organic solvents such as ethanol, methanol, DMF, and DMSO.[1] For cell-based assays, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have biological effects at concentrations typically above 0.5%.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations

QuestionPossible Cause & Troubleshooting Step
Why am I observing significant cell death at nanomolar concentrations of this compound? 1. Solvent Toxicity: Ensure the final DMSO concentration in your assay is non-toxic to your specific cell line (typically <0.5%). Run a vehicle-only toxicity curve. 2. Compound Precipitation: Visually inspect the culture medium for any precipitate after adding the compound. Precipitation can lead to inconsistent results and physical cell damage. Consider using a formulation with surfactants or reducing the final concentration. 3. Cell Line Hypersensitivity: The chosen cell line may be particularly sensitive. This could be due to low expression of efflux pumps like P-gp or high expression of a specific off-target. Test the compound in a different cell line to see if the effect is cell-type specific.

Issue 2: Inconsistent Results in Off-Target Screening Assays (e.g., Kinase Panel)

QuestionPossible Cause & Troubleshooting Step
My kinase inhibition data is not reproducible between experiments. What should I check? 1. Compound Stability: this compound may be unstable in the aqueous assay buffer. Assess its stability over the time course of your experiment. 2. Assay Interference: The compound may interfere with the assay technology itself (e.g., fluorescence, luminescence). Run controls without the enzyme or substrate to check for assay artifacts. 3. Inaccurate Pipetting: At the low volumes used in high-throughput screens, pipetting errors can be significant. Ensure pipettes are calibrated and use positive displacement pipettes for viscous or organic solutions. 4. Lot-to-Lot Variability: If you are using a new batch of the compound, verify its purity and identity (e.g., via LC-MS) to ensure it matches previous lots.

Issue 3: No Observable Effects in Preliminary Screens

QuestionPossible Cause & Troubleshooting Step
I've tested up to 10 µM in cytotoxicity and functional assays and see no effect. Does this mean there are no off-target effects? 1. Limited Assay Endpoint: Cytotoxicity is an endpoint for cell death. The compound may have sub-lethal effects on cell signaling, metabolism, or gene expression. Consider more sensitive or alternative endpoints like reporter assays, Seahorse metabolic assays, or transcriptomic analysis. 2. Insufficient Incubation Time: The off-target effect may require a longer duration to manifest. Conduct a time-course experiment (e.g., 24h, 48h, 72h). 3. Cell-Type Specificity: The selected cell line may not express the relevant off-target. Expand your testing to a more diverse panel of cell lines, including primary cells if possible. 4. Rapid Metabolism: The compound may be rapidly metabolized by the cells into an inactive form. Consider using a cell line with lower metabolic activity or co-administering metabolic inhibitors as a test.

Quantitative Data Summary

The following tables summarize quantitative data for the parent compound, doramectin , as specific data for this compound is not available. This information can serve as a valuable reference point for your own studies.

Table 1: In Vitro Cytotoxicity and Genotoxicity of Doramectin on Bovine Cells [6][7]

Cell TypeAssayConcentrationObservation
Peripheral Lymphocytes (PL) MTT Assay20, 40, 60 ng/mLCytotoxic effect observed at all concentrations.
Comet Assay (SCGE)20, 40, 60 ng/mLDNA damage induced at all concentrations.
CBMN Cyt Assay20, 40, 60 ng/mLIncreased frequency of micronuclei (MNi) and nuclear buds (NBuds).
CBMN Cyt Assay40 ng/mLIncreased frequency of nucleoplasmic bridges (NPBs).
Cumulus Cells (CC) MTT Assay20, 40, 60 ng/mLNo cytotoxic effect observed.
Comet Assay (SCGE)20, 40, 60 ng/mLNo DNA damage observed.
CBMN Cyt Assay20, 40 µg/mLSignificantly increased frequency of micronucleus formation.

Visualizations: Workflows and Pathways

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target Identification cluster_2 Tier 3: Mechanistic Deep Dive start Start: Doramectin Monosaccharide cytotoxicity In Vitro Cytotoxicity (e.g., MTT, CellTox Green) in multiple cell lines start->cytotoxicity genotoxicity Genotoxicity Screening (e.g., Comet Assay, Micronucleus Test) cytotoxicity->genotoxicity broad_panel Broad Off-Target Panel (Kinases, GPCRs, Ion Channels) genotoxicity->broad_panel If cytotoxic/genotoxic or specific liability suspected hit_validation Hit Validation & Dose-Response broad_panel->hit_validation pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) hit_validation->pathway_analysis For validated hits functional_assays Cellular Functional Assays (e.g., Apoptosis, Cell Cycle) pathway_analysis->functional_assays conclusion Define Off-Target Mechanism functional_assays->conclusion

Caption: A tiered experimental workflow for investigating off-target effects.

G compound This compound (Hypothetical Off-Target Effect) stress_sensor Cellular Stress Sensor (e.g., Kinase, Receptor) compound->stress_sensor Binds/Activates mapk_pathway MAPK Cascade (e.g., p38, JNK) stress_sensor->mapk_pathway Phosphorylates transcription_factor Transcription Factor Activation (e.g., AP-1, NF-κB) mapk_pathway->transcription_factor Activates gene_expression Target Gene Expression (e.g., Pro-apoptotic genes) transcription_factor->gene_expression Induces cellular_response Cellular Response (Apoptosis, Cytotoxicity) gene_expression->cellular_response Leads to

Caption: A hypothetical cell stress signaling pathway for investigation.

G start High Cytotoxicity Observed? q1 Is Vehicle Control Toxic? start->q1 a1_yes Reduce Solvent Conc. or Change Solvent q1->a1_yes Yes q2 Is Compound Precipitating? q1->q2 No a2_yes Improve Solubility (e.g., use excipients) q2->a2_yes Yes q3 Is Effect Cell-Type Specific? q2->q3 No a3_yes Hypersensitive Cell Line (Investigate Mechanism, e.g., P-gp status) q3->a3_yes Yes a3_no Broad Cytotoxicity (Investigate Core Pathway, e.g., Mitochondria) q3->a3_no No

Caption: A decision tree for troubleshooting unexpected cytotoxicity results.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is adapted from methodologies used to assess the cytotoxicity of doramectin.[6][7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials:

    • Selected mammalian cell line(s)

    • Complete culture medium (e.g., DMEM + 10% FBS)

    • This compound

    • DMSO (cell culture grade)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

    • 96-well clear flat-bottom plates

    • Microplate reader (570 nm absorbance)

  • Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x final concentration dilutions in complete culture medium.

    • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including a vehicle control with the highest percentage of DMSO and a media-only negative control).

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals. Incubate for at least 1 hour at 37°C (or overnight at room temperature) in the dark.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100. Plot the results to determine the IC₅₀ value.

Protocol 2: Preliminary Genotoxicity Assessment using Comet Assay (SCGE)

This protocol provides a method to detect DNA strand breaks in individual cells, as previously used for doramectin.[6][7]

  • Materials:

    • Treated cell suspension (from a parallel experiment to the cytotoxicity assay)

    • Low melting point agarose (B213101) (LMA)

    • Normal melting point agarose (NMA)

    • Comet assay slides

    • Lysis buffer (high salt and detergent, e.g., Triton X-100)

    • Alkaline electrophoresis buffer (pH > 13)

    • Neutralization buffer (e.g., Tris-HCl, pH 7.5)

    • DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

    • Fluorescence microscope with appropriate filters

    • Comet scoring software

  • Methodology:

    • Slide Preparation: Coat comet assay slides with a layer of 1% NMA and allow it to solidify.

    • Cell Encapsulation: Harvest cells and resuspend at ~1 x 10⁵ cells/mL. Mix the cell suspension with 0.5% LMA at 37°C at a 1:10 (v/v) ratio.

    • Sample Addition: Pipette 75 µL of the cell/agarose mixture onto the pre-coated slide, cover with a coverslip, and place on ice to solidify.

    • Cell Lysis: Remove the coverslip and immerse the slide in cold lysis buffer for at least 1 hour at 4°C. This removes cell membranes and histones, leaving behind nucleoids.

    • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

    • Electrophoresis: Perform electrophoresis at ~25V and ~300mA for 20-30 minutes at 4°C. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

    • Neutralization & Staining: Gently wash the slides with neutralization buffer. Stain the DNA with an appropriate fluorescent dye.

    • Visualization & Analysis: Visualize the comets using a fluorescence microscope. Use comet scoring software to quantify the extent of DNA damage by measuring parameters like tail length, tail intensity, and tail moment. Compare the results from treated cells to the vehicle control.

References

Technical Support Center: Refining Purification Methods for Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining and purification of doramectin (B1670889) monosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during doramectin production and how might they affect monosaccharide purification?

Common impurities in doramectin production are primarily process-related and include related compounds like doramectin B1a and B1b.[1] Seven specific impurities, designated Imp-I through Imp-VII, have been isolated from doramectin bulk drug using preparative HPLC.[2][3] Two of these, Imp-IV (a furan (B31954) ring-opening product) and Imp-V (lacking a methyl group at C-14), were previously unreported.[2] These impurities can have similar polarities to doramectin and its monosaccharide derivative, potentially co-eluting during chromatographic separation and complicating purification.

Q2: What is the general approach for extracting doramectin from a fermentation broth?

The general method involves separating the mycelia from the fermentation broth, followed by solvent extraction. A common procedure includes adding a filter aid like diatomaceous earth to the broth, followed by filtration to obtain the mycelial residue.[4] This residue is then extracted with a polar solvent such as ethanol (B145695), acetone, or butyl acetate.[4] The resulting extract is concentrated to an extract, which can then be further processed through pulping and crystallization to obtain crude doramectin.[4]

Q3: What analytical methods are typically used to assess the purity of doramectin and its derivatives?

High-Performance Liquid Chromatography (HPLC) is the primary analytical method for assessing the purity of doramectin.[2][5][6] Reversed-phase HPLC with a C8 or C18 column is commonly employed.[6][7] Detection is typically performed using a UV detector at a wavelength of 245 nm.[5][6] For more sensitive and specific detection, especially in complex matrices like milk, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be utilized.[8][9]

Q4: How is doramectin monosaccharide produced from doramectin?

This compound is an acid degradation product created through the selective hydrolysis of the terminal saccharide unit of doramectin.[10]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Hydrolysis
Possible Cause Troubleshooting Step
Incomplete Hydrolysis Optimize reaction time and temperature. Monitor the reaction progress using TLC or HPLC to ensure complete conversion of doramectin.
Degradation of Product Use milder acid conditions or a more selective acid catalyst. Ensure the reaction is quenched promptly once complete.
Product Loss During Work-up Minimize the number of extraction and transfer steps. Ensure the pH of the aqueous phase is optimized for efficient extraction of the monosaccharide into the organic phase.
Issue 2: Poor Resolution in HPLC Purification
Possible Cause Troubleshooting Step
Inappropriate Column Chemistry If using a standard C18 column, consider a column with different selectivity, such as a C8 or a phenyl-hexyl column. For more polar compounds, a polar-embedded or aqueous C18 column might provide better separation.
Mobile Phase Not Optimized Perform a gradient optimization to determine the ideal solvent strength for separating the monosaccharide from impurities. Try different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and additives (e.g., formic acid vs. trifluoroacetic acid).[7]
Column Overloading Reduce the amount of sample injected onto the column. If a larger scale is needed, switch to a larger diameter preparative column.
Sample Solvent Effects Dissolve the sample in the initial mobile phase if possible. If a stronger solvent is required for solubility, inject the smallest possible volume.
Issue 3: Presence of Impurities in the Final Product
Possible Cause Troubleshooting Step
Co-eluting Impurities Adjust the mobile phase composition or gradient slope to improve separation.[7] Consider using a different stationary phase or a complementary purification technique like flash chromatography with a different sorbent.
Carryover from Previous Injections Implement a robust column washing protocol between runs, including strong solvent washes, to remove any retained compounds.
Degradation on Column Ensure the mobile phase pH is within the stable range for the column and the target compound. Avoid excessively high temperatures.

Experimental Protocols

Protocol 1: Extraction and Initial Purification of Doramectin from Fermentation Broth

This protocol is adapted from a patented method for preparing high-purity doramectin.[4]

  • Filtration: Add diatomaceous earth (20-35 g/L) to the doramectin fermentation broth and stir for 30 minutes.[4] Filter the mixture using a plate and frame press to obtain the wet mycelial residue.[4]

  • Extraction: Extract the mycelial residue with ethanol (e.g., 20L for 5.2kg of wet residue) by stirring for 6 hours.[4] Filter to separate the ethanol extract.

  • Concentration: Concentrate the ethanol extract at 50°C under reduced pressure until a thick extract is obtained.[4]

  • Pulping: Add a beating solution (e.g., methyl tert-butyl ether:ethanol = 1:1.5 v/v) equal to the mass of the extract.[4] Stir at room temperature for 4 hours and then let it stand overnight.[4]

  • Filtration and Collection: Filter the mixture to collect the crude doramectin product.

Protocol 2: Purification of this compound by Preparative HPLC

This is a representative protocol; specific conditions may need optimization.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol (B129727) or acetonitrile). Filter the sample through a 0.45 µm filter before injection.

  • HPLC System:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 30% B to 70% B over 40 minutes.

    • Flow Rate: 20 mL/min.

    • Detection: UV at 245 nm.[5][6]

  • Fraction Collection: Collect fractions based on the elution of the target peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: HPLC Conditions for Doramectin Analysis

ParameterCondition 1Condition 2
Column HALO C8 (100 mm × 4.6 mm, 2.7 µm)[6]Waters C18[5]
Mobile Phase Acetonitrile-water (70:30, v/v)[6]Methanol-water (90:10, v/v)[5]
Flow Rate Not specified1 mL/min[5]
Temperature 40 °C[6]35 °C[5]
Detection UV at 245 nm[6]UV at 245 nm[5]

Table 2: Identified Impurities of Doramectin

ImpurityESI-HRMS [M+Na]+ (m/z)[3]Description
Imp-I939.5088-
Imp-II881.4674-
Imp-III895.4834-
Imp-IV923.5127Furan ring-opening product[2]
Imp-V907.4820Lacks a methyl group at C-14[2]
Imp-VI921.4979-
Imp-VII935.5146-

Visualizations

experimental_workflow fermentation Fermentation Broth filtration Filtration fermentation->filtration Add Filter Aid extraction Solvent Extraction filtration->extraction Mycelial Cake concentration Concentration extraction->concentration hydrolysis Acid Hydrolysis concentration->hydrolysis Crude Doramectin crude_mono Crude Monosaccharide hydrolysis->crude_mono prep_hplc Preparative HPLC crude_mono->prep_hplc pure_mono Pure Monosaccharide prep_hplc->pure_mono Collect Fractions analysis Purity Analysis (HPLC/LC-MS) pure_mono->analysis

Caption: General experimental workflow for this compound purification.

troubleshooting_workflow start Impure Product After Purification check_res Poor HPLC Resolution? start->check_res check_yield Low Yield? check_res->check_yield No optimize_mp Optimize Mobile Phase & Gradient check_res->optimize_mp Yes optimize_hydrolysis Optimize Hydrolysis Conditions check_yield->optimize_hydrolysis Yes end_bad Further Optimization Needed check_yield->end_bad No change_col Change Column Chemistry optimize_mp->change_col reduce_load Reduce Sample Load change_col->reduce_load end_good Purity & Yield Improved reduce_load->end_good check_extraction Review Extraction pH & Solvents optimize_hydrolysis->check_extraction check_extraction->end_good

Caption: Troubleshooting decision tree for purification issues.

signaling_pathway doramectin Doramectin glutamate_receptor Glutamate-gated Chloride Channels (GluCls) doramectin->glutamate_receptor Binds and Blocks cl_influx Chloride Ion Influx glutamate_receptor->cl_influx hyperpolarization Hyperpolarization of Nerve/Muscle Cells cl_influx->hyperpolarization paralysis Paralysis of Parasite hyperpolarization->paralysis elimination Parasite Elimination paralysis->elimination

Caption: Mechanism of action for doramectin in parasites.[1]

References

Technical Support Center: Minimizing Cytotoxicity of Doramectin Monosaccharide In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with doramectin (B1670889) monosaccharide in vitro. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate challenges related to cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: My initial experiments show high cytotoxicity with doramectin monosaccharide across multiple cell lines. What are the first troubleshooting steps?

A1: High cytotoxicity at the outset of your experiments can be attributed to several factors. A systematic check of your experimental setup is crucial.

  • Compound Solubility and Aggregation: this compound is sparingly soluble in aqueous solutions. Ensure it is fully dissolved in a suitable solvent, like DMSO or ethanol, before diluting it in your culture medium. Precipitation of the compound can lead to inconsistent and artificially high cytotoxicity.

  • Solvent Toxicity: The final concentration of the solvent in your cell culture medium should be non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.5%. Always include a vehicle control (medium with the same concentration of solvent as your highest this compound concentration) to assess the solvent's effect on cell viability.

  • Concentration Verification: Double-check all calculations for your stock solutions and serial dilutions to ensure the accuracy of the final concentrations being tested.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic compounds. Consider the inherent characteristics of your chosen cell lines, such as their metabolic rate and expression of drug transporters like P-glycoprotein.

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these two effects, you can perform a time-course experiment and measure both cell viability (e.g., using a trypan blue exclusion assay or a membrane integrity assay) and total cell number (e.g., using a cell counter or a DNA-binding dye-based assay).

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • Cytostaticity: The total cell number will plateau, while the percentage of viable cells remains high.

Q3: What are the known mechanisms of doramectin-induced cytotoxicity?

A3: Doramectin, like other avermectins, can induce cytotoxicity through several mechanisms:

  • Induction of Oxidative Stress: Doramectin can lead to an increase in reactive oxygen species (ROS) within the cells, causing damage to cellular components like lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Avermectins have been shown to disrupt the mitochondrial membrane potential, leading to impaired cellular energy production and the initiation of apoptotic pathways.

  • Apoptosis Induction: Doramectin can trigger programmed cell death (apoptosis), which involves the activation of caspases. Studies have shown that doramectin can induce apoptosis in various cell types, including melanoma and cholangiocarcinoma cells.[1][2] This process is often linked to the mitochondrial pathway, involving the BAX/BCL-2 protein ratio and the activation of caspase-3/7.[2]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments

High variability can obscure the true effect of this compound. Here’s how to address it:

Potential Cause Troubleshooting Step
Inconsistent Cell Culture Practices - Use cells with a consistent and low passage number.- Ensure cells are in the logarithmic growth phase at the time of treatment.- Standardize cell seeding density.
Compound Instability - Prepare fresh dilutions of this compound for each experiment from a stable stock solution.- Protect stock solutions from light and store them at the recommended temperature.
Assay Performance - Ensure consistent incubation times for both drug treatment and the assay itself.- Mix plates thoroughly but gently before reading to ensure a homogenous cell distribution.
Issue 2: Unexpectedly High Cytotoxicity at Low Concentrations

If you observe significant cell death at concentrations lower than anticipated, consider these points:

Potential Cause Troubleshooting Step
Intrinsic Compound Toxicity - Perform a detailed dose-response curve to accurately determine the IC50 value.- Reduce the incubation time to assess acute toxicity.
Cell Line-Specific Sensitivity - Investigate the expression of P-glycoprotein (P-gp) in your cell lines. Cells with low P-gp expression may be more sensitive as P-gp is an efflux pump that can transport doramectin out of the cell.[3]
Synergistic Effects with Medium Components - Review the composition of your cell culture medium for components that might enhance doramectin's cytotoxicity.
Issue 3: How to Proactively Minimize this compound Cytotoxicity

To reduce cytotoxicity and obtain a clearer therapeutic window for your experiments, consider the following strategies:

Strategy Description
Co-treatment with Antioxidants - Since oxidative stress is a key mechanism of doramectin's toxicity, co-treatment with antioxidants can be cytoprotective.- Vitamin E and Selenium: Studies have shown that co-administration of Vitamin E and selenium can ameliorate the cytotoxic effects of doramectin in vitro.[4][5][6][7]- N-acetylcysteine (NAC): As a precursor to the antioxidant glutathione, NAC can help restore the cellular redox balance and may protect against doramectin-induced oxidative damage.[8][9][10][11][12]
Formulation with Excipients - While more common for in vivo studies, the principle of using excipients to modulate drug delivery and reduce local concentration can be adapted for in vitro experiments. Consider formulating doramectin with non-toxic, solubilizing agents to improve its dispersion in the culture medium and prevent localized high concentrations.
Optimization of Experimental Duration - Shorter incubation times may be sufficient to observe the desired biological effect of this compound without inducing widespread cytotoxicity.

Quantitative Data Summary

The following table summarizes the cytotoxic concentrations of doramectin observed in various in vitro studies.

Cell Type Assay Concentration Range Observed Effect Reference
Bovine Peripheral LymphocytesMTT, SCGE, CBMN Cyt20, 40, 60 ng/mLCytotoxic and genotoxic effects at all concentrations.[13][14][13][14]
Bovine Cumulus CellsMTT, SCGE, CBMN Cyt20, 40, 60 ng/mLNo significant cytotoxic effect, but increased micronucleus formation at higher concentrations.[13][14][13][14]
B16 Melanoma CellsMTT15 µMDecrease in cell growth and induction of apoptosis.[1][1]
Mz-ChA-1 Human Cholangiocarcinoma CellsCCK-80, 5, 10, 15 µmol/LDose-dependent inhibition of cell proliferation and induction of apoptosis.[2][15][2][15]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • Sterile, nuclease-free microcentrifuge tubes

    • Complete cell culture medium

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO. Weigh the appropriate amount of this compound powder and dissolve it in the calculated volume of DMSO. Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

    • For experiments, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure that the final DMSO concentration in all wells, including the vehicle control, is identical and does not exceed 0.5%.

Protocol 2: MTT Cytotoxicity Assay
  • Materials:

    • 96-well cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis stock Prepare Doramectin Stock Solution (DMSO) dilutions Prepare Working Dilutions in Medium stock->dilutions treat Treat Cells with Doramectin Dilutions dilutions->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for Desired Time treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance solubilize->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Experimental workflow for assessing this compound cytotoxicity using an MTT assay.

signaling_pathway cluster_cell Cellular Effects doramectin Doramectin Monosaccharide ros ↑ Reactive Oxygen Species (ROS) doramectin->ros mito Mitochondrial Dysfunction doramectin->mito ros->mito bax_bcl2 ↑ BAX/BCL-2 Ratio mito->bax_bcl2 caspase ↑ Caspase-3/7 Activation bax_bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

"long-term storage conditions for doramectin monosaccharide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, handling, and stability of doramectin (B1670889) monosaccharide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for doramectin monosaccharide?

For long-term storage, this compound should be kept at -20°C.[1]

Q2: How should I handle this compound upon receipt?

Upon receipt, it is recommended to store the product at -20°C.[1] Before use, allow the vial to warm to room temperature to prevent condensation. Handle in accordance with good industrial hygiene and safety practices.[2][3]

Q3: What solvents can be used to dissolve this compound?

This compound is soluble in ethanol, methanol, DMF (dimethylformamide), and DMSO (dimethyl sulfoxide).[1]

Q4: What is the purity of commercially available this compound?

The purity of this compound is typically greater than 95% as determined by HPLC.[1]

Q5: Is this compound sensitive to light or humidity?

Q6: What are the known degradation pathways for doramectin and its derivatives?

This compound is itself an acid degradation product of doramectin, formed by the selective hydrolysis of the terminal saccharide unit.[1] The degradation of the parent compound, doramectin, can be influenced by environmental factors such as temperature and field conditions.[4][5] While specific degradation pathways for the monosaccharide are not detailed in the available literature, it is plausible that it may be susceptible to further hydrolysis or oxidation under harsh conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Difficulty dissolving the compound - Inappropriate solvent- Insufficient mixing- Compound has degraded- Ensure you are using a recommended solvent (ethanol, methanol, DMF, or DMSO).[1]- Vortex or sonicate the solution to aid dissolution.- If solubility issues persist, consider verifying the integrity of the compound using an appropriate analytical method like HPLC.
Unexpected experimental results - Compound degradation due to improper storage or handling- Incorrect concentration- Review storage and handling procedures. Ensure the compound was stored at -20°C and protected from light and moisture.- Prepare fresh solutions from a new aliquot of the compound.- Verify the concentration of your stock solution.
Visible changes in the solid compound (e.g., color change, clumping) - Moisture absorption- Degradation- Discard the compound as its purity may be compromised.- Ensure proper storage in a tightly sealed container with a desiccant if necessary.

Storage Conditions Summary

Parameter Condition Reference
Long-Term Storage Temperature -20°C[1]
Recommended Solvents Ethanol, Methanol, DMF, DMSO[1]
Purity (Typical) >95% by HPLC[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

  • Acclimatization: Remove the vial of this compound from the -20°C freezer and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, light-protected container (e.g., an amber glass vial).

  • Dissolution: Add the appropriate volume of a recommended solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.

  • Storage of Stock Solution: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the vials are tightly sealed.

Protocol 2: Stability Assessment using HPLC (General Workflow)

A stability-indicating HPLC method is crucial to determine the degradation of this compound under various conditions.

  • Method Development: Develop a reversed-phase HPLC method capable of separating this compound from its potential degradation products. A C8 or C18 column with a mobile phase of acetonitrile (B52724) and water is a common starting point for avermectins.[6]

  • Forced Degradation Studies: Subject solutions of this compound to stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal stress) to intentionally induce degradation.

  • Analysis: Analyze the stressed samples using the developed HPLC method.

  • Peak Purity and Identification: Assess the purity of the this compound peak and identify any major degradation products. Mass spectrometry can be coupled with HPLC for structural elucidation of degradants.

  • Method Validation: Validate the HPLC method according to ICH guidelines to ensure it is accurate, precise, specific, and linear for quantifying the stability of the compound.[6]

Visualizations

experimental_workflow General Experimental Workflow for this compound Handling cluster_storage Storage and Preparation cluster_experiment Experimentation cluster_troubleshooting Troubleshooting storage Store at -20°C acclimatize Acclimatize to Room Temp. storage->acclimatize weigh Weigh Compound acclimatize->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment analysis Analyze Results experiment->analysis unexpected Unexpected Results analysis->unexpected verify Verify Compound Integrity unexpected->verify review Review Procedures unexpected->review stability_assessment_logic Logical Flow for Stability Assessment compound This compound stress Apply Stress Conditions (Heat, Light, pH, Oxidant) compound->stress hplc HPLC Analysis stress->hplc data Data Analysis (Purity, Degradants) hplc->data stable Stable data->stable No significant degradation unstable Unstable data->unstable Significant degradation

References

Validation & Comparative

A Comparative Analysis of Doramectin Disaccharide and Doramectin Monosaccharide in Nematode Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anthelmintic properties of doramectin (B1670889), a widely used disaccharide macrocyclic lactone, and its monosaccharide derivative. While extensive data exists for the efficacy of doramectin, research on doramectin monosaccharide is less comprehensive, limiting direct quantitative comparisons. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes the proposed mechanisms of action for both compounds.

Efficacy and Biological Activity: A Tale of Two Molecules

Doramectin, the disaccharide parent compound, is a potent anthelmintic that induces rapid, non-spastic paralysis in a broad spectrum of nematodes and arthropods. In contrast, this compound, an acid degradation product of doramectin, exhibits a different primary mode of action. It is a potent inhibitor of nematode larval development but lacks the characteristic paralytic activity of its parent compound[1].

Quantitative Efficacy of Doramectin

Numerous studies have demonstrated the high efficacy of doramectin against various nematode species in livestock. The following tables summarize the efficacy of doramectin from several key studies. It is important to note that no direct comparative efficacy studies between doramectin and this compound were found in the public domain.

Table 1: Efficacy of Doramectin against Adult Gastrointestinal Nematodes in Cattle

Nematode SpeciesEfficacy (%)Reference
Ostertagia ostertagi≥99.9%[2]
Haemonchus placei≥99.9%[2]
Trichostrongylus axei≥99.9%[2]
Cooperia spp.≥99.9%[2]
Oesophagostomum radiatum≥99.9%[2]
Nematodirus helvetianus97.9%[2]
Trichuris discolor92.3%[2]

Table 2: Efficacy of Doramectin against Larval Stages of Gastrointestinal Nematodes in Calves

Nematode Species (Fourth-stage larvae)Efficacy (%)Reference
Haemonchus placei100%[3]
Cooperia spp.100%[3]
Ostertagia ostertagi>99%[3]
Nematodirus helvetianus64.5%[3]
Biological Activity of this compound

Mechanisms of Action: Paralysis vs. Developmental Inhibition

The differing biological activities of doramectin and its monosaccharide derivative stem from distinct molecular mechanisms.

Doramectin's Mechanism of Action:

Doramectin, like other avermectins, acts as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) and, to some extent, gamma-aminobutyric acid (GABA)-gated chloride channels in the nerve and muscle cells of invertebrates[4][5][6][7][8]. This binding leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and leading to a flaccid paralysis of the pharyngeal pump and somatic muscles of the nematode, ultimately resulting in its death and expulsion[4][6].

Doramectin_Signaling_Pathway Doramectin Doramectin GluCl_GABA_Receptor Glutamate-gated and GABA-gated Chloride Channels Doramectin->GluCl_GABA_Receptor Binds and Potentiates Chloride_Influx Increased Cl- Influx GluCl_GABA_Receptor->Chloride_Influx Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis (Pharyngeal and Somatic) Hyperpolarization->Paralysis Death Death Paralysis->Death

Figure 1: Doramectin's Paralytic Mechanism of Action

Proposed Mechanism of Action for this compound:

The precise molecular target for this compound's inhibition of larval development has not been fully elucidated in the available literature. However, it is hypothesized to interfere with critical signaling pathways essential for larval growth and maturation.

Doramectin_Monosaccharide_Workflow Doramectin_Monosaccharide Doramectin_Monosaccharide Larval_Development_Pathway Key Signaling Pathways in Larval Development Doramectin_Monosaccharide->Larval_Development_Pathway Interferes with Inhibition Inhibition of Developmental Processes Larval_Development_Pathway->Inhibition Arrested_Development Arrested Larval Development Inhibition->Arrested_Development Non_Viable_Larvae Non-Viable Larvae Arrested_Development->Non_Viable_Larvae

Figure 2: Proposed Workflow for this compound

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of anthelmintic efficacy. Below are generalized protocols for in vivo efficacy studies and in vitro larval development assays.

In Vivo Efficacy Study (Controlled Test)

This protocol is a standard method for determining the efficacy of an anthelmintic against adult and larval nematodes in the target host animal.

In_Vivo_Efficacy_Protocol cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_evaluation Efficacy Evaluation Animal_Selection Select Parasite-Free Animals (e.g., Calves) Infection Experimental Infection with Known Number of L3 Larvae Animal_Selection->Infection Acclimatization Acclimatization Period Infection->Acclimatization Randomization Randomly Allocate to Treatment Groups (Control, Doramectin, etc.) Acclimatization->Randomization Treatment Administer Treatment (e.g., Subcutaneous Injection) Randomization->Treatment Monitoring Monitor for Adverse Reactions Treatment->Monitoring Necropsy Necropsy at a Predetermined Time Post-Treatment Monitoring->Necropsy Worm_Recovery Recover and Count Worms from Target Organs Necropsy->Worm_Recovery Calculation Calculate Percent Efficacy: ((Control Mean - Treated Mean) / Control Mean) x 100 Worm_Recovery->Calculation

Figure 3: Generalized In Vivo Efficacy Experimental Workflow
In Vitro Larval Development Assay

This assay is particularly relevant for assessing the activity of compounds like this compound that inhibit larval development.

Larval_Development_Assay_Protocol cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Egg_Isolation Isolate Nematode Eggs from Feces Sterilization Surface Sterilize Eggs Egg_Isolation->Sterilization Compound_Prep Prepare Serial Dilutions of Test Compounds in Assay Medium Sterilization->Compound_Prep Plating Add Eggs to Microtiter Plate Wells Containing Test Compounds Compound_Prep->Plating Incubation Incubate for a Defined Period (e.g., 7 days) to Allow Hatching and Larval Development Plating->Incubation Development_Assessment Assess Larval Development Stage (e.g., L1, L2, L3) under a Microscope Incubation->Development_Assessment Inhibition_Calculation Calculate the Percentage of Inhibition of Development to the L3 Stage Development_Assessment->Inhibition_Calculation IC50_Determination Determine the IC50 Value (Concentration Inhibiting 50% of Development) Inhibition_Calculation->IC50_Determination

Figure 4: Generalized In Vitro Larval Development Assay Workflow

Conclusion

Doramectin and its monosaccharide derivative represent two distinct approaches to nematode control. Doramectin, a disaccharide, is a highly effective anthelmintic with a well-established paralytic mechanism of action. This compound, while lacking paralytic activity, shows promise as a potent inhibitor of nematode larval development. Further research, including direct comparative studies, is necessary to fully elucidate the efficacy and potential applications of this compound in veterinary and human medicine. The development of compounds that specifically target larval development could offer a valuable new strategy in the management of parasitic nematode infections, particularly in the face of growing resistance to existing anthelmintics.

References

A Comparative Guide to the Antiparasitic Activity of Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiparasitic performance of doramectin (B1670889) monosaccharide against other leading macrocyclic lactones. The data and experimental protocols summarized herein are intended to support research and development in the field of veterinary anthelmintics.

Introduction

Doramectin monosaccharide is the primary metabolite of doramectin, a broad-spectrum endectocide widely used in veterinary medicine.[1][2][3] Understanding the intrinsic activity of this monosaccharide derivative is crucial for optimizing drug efficacy and overcoming emerging resistance in parasitic nematodes. This guide compares the in vitro activity of this compound with its parent compound, doramectin, and other commercially significant anthelmintics such as ivermectin, selamectin (B66261), and moxidectin (B1677422), with a focus on the economically important gastrointestinal nematode of small ruminants, Haemonchus contortus.

Comparative In Vitro Efficacy

The Haemonchus contortus larval development assay (LDA) is a standard in vitro method to determine the potency of anthelmintic compounds. The assay measures the concentration of a drug required to inhibit the development of nematode eggs into third-stage larvae (L3). The following table summarizes the available data on the efficacy of this compound and its comparators against H. contortus.

CompoundEfficacy MetricConcentration (µg/mL)Parasite StrainCitation(s)
This compound Fully Effective Concentration 0.001 Haemonchus contortus (unspecified)[4]
DoramectinFully Effective Concentration0.001Haemonchus contortus (unspecified)[4]
Ivermectin MonosaccharideLC50 (Susceptible Strain)0.0004 - 0.0089Haemonchus contortus (various)[2][5]
IvermectinFully Effective Concentration0.001Haemonchus contortus (unspecified)[4]
SelamectinLess potent than doramectin and ivermectinNot specifiedHaemonchus contortus (unspecified)[4]
MoxidectinLC50 (Susceptible Strain)~0.0067 (species vary)Crenosoma vulpis (not H. contortus)[3]

Key Findings:

  • This compound demonstrates high potency against Haemonchus contortus in vitro, with a fully effective concentration of 0.001 µg/mL.[4]

  • Crucially, the antiparasitic activity of this compound is comparable to its parent disaccharide compound, doramectin, suggesting that the terminal oleandrose (B1235672) sugar does not significantly contribute to its intrinsic anthelmintic effect in this assay.[4]

  • Both doramectin and ivermectin, along with their respective monosaccharide derivatives, exhibit superior activity compared to selamectin against H. contortus.[4]

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Avermectins, including doramectin and its monosaccharide, exert their antiparasitic effect by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) and, to some extent, GABA-gated chloride channels, which are exclusively found in invertebrates.[6][7][8] This selective action on invertebrate-specific ion channels is the basis for their favorable safety profile in vertebrate hosts.

The binding of this compound to GluCls in the nerve and muscle cells of the parasite leads to an influx of chloride ions.[3] This influx causes hyperpolarization of the cell membrane, making it less excitable.[3] The sustained channel opening results in a flaccid paralysis of the nematode's pharyngeal pump and somatic musculature, ultimately leading to starvation and expulsion of the parasite from the host.[1][8]

G cluster_0 Nematode Neuron/Muscle Cell Membrane cluster_1 Pharmacological Intervention cluster_2 Physiological Effect GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_in Cl- (intracellular) Cl_out Cl- (extracellular) Cl_out->GluCl Influx Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Increased intracellular concentration Paralysis Flaccid Paralysis (Pharynx and Somatic Muscle) Hyperpolarization->Paralysis Leads to Doramectin_mono Doramectin Monosaccharide Doramectin_mono->GluCl Binds and potentiates channel opening Expulsion Parasite Expulsion Paralysis->Expulsion Results in

Mechanism of Action of this compound

Experimental Protocols

The following is a generalized protocol for the Haemonchus contortus larval development assay, based on methodologies described in the cited literature.[9][10]

G start Start: Fecal Sample Collection egg_isolation Isolation of H. contortus eggs start->egg_isolation culture_setup Culture setup in 96-well plates (eggs, nutrient medium, E. coli) egg_isolation->culture_setup incubation_1 24h incubation at 27°C (hatching to L1 larvae) culture_setup->incubation_1 drug_addition Addition of serially diluted anthelmintics incubation_1->drug_addition incubation_2 6-day incubation at 27°C (development to L3 larvae) drug_addition->incubation_2 larval_counting Microscopic counting of L1, L2, and L3 larvae in each well incubation_2->larval_counting data_analysis Data analysis to determine LC50 values larval_counting->data_analysis end End: Efficacy Determination data_analysis->end

Workflow for Haemonchus contortus Larval Development Assay

1. Egg Isolation:

  • Fecal samples are collected from sheep mono-infected with a susceptible or resistant strain of Haemonchus contortus.

  • Eggs are isolated from the feces by a series of sieving and flotation steps.

2. Larval Culture:

  • The assay is typically performed in 96-well microtiter plates.

  • A defined number of eggs (e.g., 50-100) are added to each well containing a nutrient medium and a source of food for the developing larvae, such as E. coli.

3. Drug Exposure:

  • The test compounds (this compound, ivermectin, etc.) are serially diluted in an appropriate solvent and added to the wells. A control group with no drug is included.

4. Incubation:

  • The plates are incubated for approximately seven days at a controlled temperature (e.g., 27°C) and humidity to allow for the hatching of eggs and the development of larvae to the L3 stage in the control wells.

5. Larval Viability Assessment:

  • After the incubation period, the development in each well is halted, and the number of larvae that have successfully developed to the L3 stage is counted under a microscope.

6. Data Analysis:

  • The percentage of inhibition of larval development is calculated for each drug concentration relative to the control.

  • The data is then used to determine the lethal concentration 50 (LC50), which is the concentration of the drug that inhibits the development of 50% of the larvae.

Conclusion

The available evidence strongly indicates that this compound possesses potent intrinsic antiparasitic activity against Haemonchus contortus, comparable to its parent compound, doramectin. This suggests that the biotransformation of doramectin to its monosaccharide form in the host does not diminish its efficacy. Further studies providing direct comparative LC50 values for this compound against a wider range of resistant and susceptible nematode strains would be invaluable for a more comprehensive understanding of its therapeutic potential. The continued investigation into the activity of such metabolites is a critical component of developing sustainable strategies for parasite control in livestock.

References

A Comparative Analysis of the Mechanisms of Action: Doramectin Monosaccharide vs. Selamectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two prominent macrocyclic lactone anthelmintics, doramectin (B1670889) monosaccharide and selamectin (B66261). Both compounds are derivatives of the avermectin (B7782182) class of natural products and are widely used in veterinary medicine to control a range of internal and external parasites. Their primary mode of action involves the modulation of invertebrate-specific glutamate-gated chloride channels (GluCls), leading to paralysis and death of the parasite.[1][2][3] This guide delves into the subtle yet significant differences in their molecular interactions and the resulting impact on their biological activity, supported by experimental data.

Core Mechanism of Action: Targeting Invertebrate Glutamate-Gated Chloride Channels

Both doramectin monosaccharide and selamectin are positive allosteric modulators of GluCls, which are ligand-gated ion channels exclusively found in invertebrates like nematodes and arthropods.[3][4] This exclusivity provides a wide margin of safety for their use in vertebrate hosts. The binding of these drugs to GluCls potentiates the effect of the endogenous ligand, glutamate (B1630785), and at higher concentrations, can directly open the channel.[5] This leads to an influx of chloride ions, causing hyperpolarization of the neuronal and muscle cell membranes. The resulting disruption in neurotransmission leads to flaccid paralysis and ultimately, the death of the parasite.[1][6] A secondary, though less pronounced, mechanism involves interaction with GABA-gated chloride channels.[1]

The fundamental difference in the activity between this compound and selamectin arises from variations in their chemical structures, which influence their interaction with the target receptor.

Comparative Efficacy: Insights from a Nematode Larval Development Assay

A key study provides a direct comparison of the in vitro efficacy of doramectin, selamectin, and their monosaccharide derivatives against the parasitic nematode Haemonchus contortus. The assay measured the concentration of each compound required to inhibit larval development, providing a quantitative measure of their potency.

CompoundEffective Concentration (µg/mL)Relative Potency
Doramectin 0.001High
This compound ~0.001High
Selamectin 0.1Moderate

Data Interpretation: The data clearly indicates that doramectin and its monosaccharide form are approximately 100-fold more potent than selamectin in this assay.[7] Notably, there is no significant difference in potency observed between the disaccharide (doramectin) and monosaccharide forms of doramectin in this context.[1][7] This suggests that the terminal oleandrose (B1235672) sugar of doramectin does not play a critical role in its activity against H. contortus larvae. The reduced activity of selamectin is attributed to the presence of an oxime substituent at the C-5 position of the macrocyclic lactone ring, in contrast to the hydroxyl group present in doramectin.[1][7]

It is important to note that while one source suggests this compound is a potent inhibitor of larval development but lacks paralytic activity, the broader evidence from comparative studies of avermectins indicates that the core mechanism of inducing paralysis via GluCl modulation is conserved across the class.[8] The larval development assay inherently measures a combination of effects that prevent the parasite from reaching maturity, which is ultimately linked to the paralytic action of the drug.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these compounds.

cluster_membrane Neuronal/Muscle Cell Membrane cluster_drugs Avermectins GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl- GluCl->Cl_ion Opens Channel Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Doramectin Doramectin Monosaccharide Doramectin->GluCl Binds to Allosteric Site Selamectin Selamectin Selamectin->GluCl Binds to Allosteric Site Glutamate Glutamate Glutamate->GluCl Binds to Orthosteric Site Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Death Parasite Death Paralysis->Death

Caption: Mechanism of action of avermectins on invertebrate GluCls.

cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocytes Xenopus Oocytes cRNA cRNA injection (GluCl subunits) Oocytes->cRNA TEVC Two-Electrode Voltage Clamp cRNA->TEVC Drug_Application Application of Doramectin Mono. or Selamectin TEVC->Drug_Application Current_Measurement Measure Chloride Current Drug_Application->Current_Measurement Dose_Response Dose-Response Curve Current_Measurement->Dose_Response EC50 Determine EC50 Dose_Response->EC50

References

In Vivo Validation of Doramectin Monosaccharide: A Comparative Analysis with Avermectin Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo performance of doramectin (B1670889) and its monosaccharide derivative, alongside the widely used alternative, ivermectin. While in vivo data specifically for dorame-ctin monosaccharide is limited, this document summarizes the available preclinical findings and presents a comprehensive overview of the parental compound, doramectin, to offer a valuable resource for researchers in anthelmintic drug development.

Performance Comparison: Doramectin vs. Ivermectin

Extensive in vivo studies have been conducted to evaluate the efficacy and pharmacokinetics of dorame-ctin in comparison to ivermectin for the treatment of parasitic infections in livestock.

Efficacy Against Gastrointestinal Nematodes in Cattle
SpeciesDoramectin Efficacy (%)[1][2]Ivermectin Efficacy (%)
Ostertagia ostertagi (adult & inhibited larvae)≥99.9Not specified in these studies
Haemonchus placei≥99.9Not specified in these studies
Trichostrongylus axei≥99.9Not specified in these studies
Cooperia oncophora≥99.6Not specified in these studies
Oesophagostomum radiatum≥99.9Not specified in these studies
Dictyocaulus viviparus (lungworm)≥99.9Not specified in these studies
Nematodirus helvetianus97.9Not specified in these studies
Trichuris discolor92.3Not specified in these studies
Pharmacokinetic Parameters in Cattle (Pour-on Administration)

A study comparing pour-on formulations of doramectin and ivermectin in cattle revealed significant differences in their pharmacokinetic profiles.[3][4]

ParameterDoramectin (500 µg/kg)[3][4]Ivermectin (500 µg/kg)[3][4]
Cmax (ng/mL) 12.2 ± 4.812.2 ± 6.0
Tmax (days) 4.3 ± 1.63.4 ± 0.8
AUC (ng·day/mL) 168.0 ± 41.7115.5 ± 43.0
MRT (days) 12.8 ± 1.98.4 ± 1.5

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; MRT: Mean residence time.

The data indicates that while both drugs reach similar peak plasma concentrations at roughly the same time, doramectin exhibits a significantly greater overall drug exposure (AUC) and persists in the body for a longer duration (MRT).[3][4]

Doramectin Monosaccharide: In Vitro Findings and The Gap in In Vivo Data

Research on this compound, a derivative of doramectin, has primarily been conducted in vitro. A key study comparing various avermectin (B7782182) intermediates, including the monosaccharide homologs of ivermectin and doramectin, yielded interesting results in a larval development assay using Haemonchus contortus.[5]

The study concluded that there was no significant difference in potency between the disaccharide and monosaccharide forms at the C-13 position in this in vitro model.[5] Both ivermectin and doramectin were found to be as effective as their monosaccharide counterparts.[5]

Despite these promising in vitro results, there is a notable absence of published in vivo studies to validate these findings. Therefore, the in vivo efficacy, pharmacokinetics, and safety profile of this compound in any animal model remain to be determined.

Mechanism of Action: Avermectin Signaling Pathway

Avermectins, including doramectin and ivermectin, exert their anthelmintic effect by targeting glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates.[6][7][8] This action is distinct from the effect of the endogenous neurotransmitter, glutamate.

Avermectin Signaling Pathway cluster_neuron Nematode Neuron/Muscle Cell Membrane GluCl Glutamate-Gated Chloride Channel (GluCl) GluCl->Cl_ion Irreversible Channel Opening Avermectin Doramectin / Ivermectin Avermectin->GluCl Binds to allosteric site Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Influx Chloride Ion Influx Hyperpolarization Hyperpolarization Influx->Hyperpolarization Paralysis Paralysis and Death Hyperpolarization->Paralysis

Caption: Avermectin mechanism of action on glutamate-gated chloride channels in nematodes.

The binding of avermectins to an allosteric site on the GluCl receptor leads to the slow and essentially irreversible opening of the channel.[6][8] This prolonged influx of chloride ions causes hyperpolarization of the cell membrane, ultimately leading to flaccid paralysis and death of the parasite.[6]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for evaluating the in vivo efficacy and pharmacokinetics of anthelmintics in cattle.

In Vivo Efficacy Study Protocol (Based on Field Studies)[1][9]
  • Animal Selection: Select a cohort of cattle naturally infected with a mixed population of gastrointestinal nematodes. Animals are typically selected based on fecal egg counts.

  • Randomization: Randomly allocate the selected animals into treatment and control groups.

  • Treatment Administration: Administer the test article (e.g., doramectin) to the treatment group via the specified route (e.g., subcutaneous injection) and dosage. The control group receives a placebo (e.g., saline).

  • Sample Collection: Collect fecal samples from all animals at predetermined intervals (e.g., day 0, 7, 14, and 21 post-treatment) to monitor fecal egg counts.

  • Necropsy and Worm Burden Assessment (in some studies): At the end of the study period, a subset of animals from each group may be euthanized for necropsy to determine the adult worm burdens in the gastrointestinal tract.

  • Data Analysis: Calculate the percentage reduction in fecal egg counts and/or worm burdens in the treated group compared to the control group to determine the efficacy of the treatment.

Efficacy_Workflow A Animal Selection (Naturally Infected Cattle) B Randomization (Treatment & Control Groups) A->B C Treatment Administration (Doramectin vs. Placebo) B->C D Fecal Sample Collection (Days 0, 7, 14, 21) C->D E Fecal Egg Count Analysis D->E F Efficacy Calculation (% Reduction) E->F

Caption: General workflow for an in vivo efficacy study of an anthelmintic in cattle.

Pharmacokinetic Study Protocol[3][4]
  • Animal Selection: Use a group of healthy, parasite-free animals of the target species (e.g., cattle).

  • Drug Administration: Administer a single dose of the drug formulation (e.g., pour-on doramectin) at the recommended dosage.

  • Blood Sample Collection: Collect blood samples at multiple time points before and after drug administration over a specified period (e.g., up to 50 days).

  • Plasma Separation and Drug Concentration Analysis: Separate the plasma from the blood samples and analyze the drug concentration using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and MRT, using appropriate software.

Pharmacokinetic_Workflow A Selection of Healthy Cattle B Single Dose Drug Administration A->B C Serial Blood Sample Collection B->C D Plasma Separation & HPLC Analysis C->D E Pharmacokinetic Parameter Calculation D->E

Caption: Workflow for a typical pharmacokinetic study in cattle.

Conclusion and Future Directions

The available in vivo data robustly supports the high efficacy of doramectin against a broad spectrum of nematodes in cattle, and its pharmacokinetic profile suggests a longer duration of action compared to ivermectin.

The in vitro findings for this compound are encouraging, suggesting comparable potency to its parent compound. However, the lack of in vivo validation represents a significant knowledge gap. Future research should prioritize in vivo studies to determine the efficacy, pharmacokinetics, and safety of dorame-ctin monosaccharide. Such studies would be invaluable for the potential development of new anthelmintic therapies with potentially improved properties.

References

Cross-Reactivity of Doramectin Monosaccharide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of doramectin (B1670889) and its derivatives is crucial for the accurate interpretation of immunoassay results. This guide provides a comparative analysis of the cross-reactivity of doramectin with other avermectins and offers insights into the expected cross-reactivity of doramectin monosaccharide, a key degradation product.

Doramectin, a potent macrocyclic lactone, is widely used in veterinary medicine to control parasites. Its detection in food products of animal origin is a key aspect of food safety monitoring, often accomplished using sensitive enzyme-linked immunosorbent assays (ELISAs). However, the specificity of these assays can be influenced by the presence of structurally related compounds, leading to potential cross-reactivity. This guide synthesizes available data on the cross-reactivity of doramectin and provides a detailed experimental protocol for a typical competitive ELISA.

Comparative Cross-Reactivity Data

Immunoassays for doramectin are designed to be specific; however, due to the structural similarities among the avermectin (B7782182) family, some degree of cross-reactivity is often observed. The following tables summarize the cross-reactivity data from a commercially available doramectin ELISA kit and IC50 values from a monoclonal antibody-based ELISA for various avermectins.

Table 1: Cross-Reactivity of a Commercial Doramectin ELISA Kit

CompoundCross-Reactivity (%)
Doramectin 100
Ivermectin200
Abamectin400

Data sourced from a commercially available Doramectin ELISA Test Kit.[1]

Table 2: IC50 Values from a Monoclonal Antibody-Based Avermectin ELISA

CompoundIC50 (ng/mL)
Abamectin3.05
Ivermectin13.10
Emamectin benzoate14.38
Eprinomectin38.96
Doramectin 61.00

IC50 values represent the concentration of the analyte that causes 50% inhibition of antibody binding.[2]

The Case of this compound: An Educated Estimation

Doramectin possesses a disaccharide moiety at the C-13 position of its macrocyclic lactone ring. This compound is a degradation product where the terminal oleandrose (B1235672) sugar unit has been hydrolyzed, leaving a single oleandrose unit attached.[3]

Currently, there is a lack of direct experimental data on the cross-reactivity of this compound in commercially available doramectin immunoassays. However, based on the principles of antibody-antigen recognition, a reasoned estimation can be made. The specificity of an antibody is determined by its binding to a specific epitope on the antigen. For large molecules like avermectins, the overall shape and the presence of specific functional groups are critical for recognition.

The removal of the terminal sugar moiety to form the monosaccharide represents a significant structural change. It is plausible that this alteration could reduce the binding affinity of doramectin-specific antibodies. The degree of this reduction would depend on the extent to which the terminal sugar is part of the primary epitope recognized by the antibody. If the antibody's binding site primarily interacts with the macrocyclic lactone core and the first sugar unit, the cross-reactivity of the monosaccharide might still be significant, albeit likely lower than that of doramectin itself. Conversely, if the terminal sugar is a key component of the epitope, the cross-reactivity could be substantially diminished.

Given that many avermectin antibodies exhibit broad cross-reactivity to compounds with different C-25 substituents (the primary difference between doramectin, ivermectin, and abamectin), it is reasonable to hypothesize that the core macrocyclic structure and the initial sugar are important for binding. Therefore, it is predicted that this compound would exhibit a lower cross-reactivity than doramectin in a competitive ELISA, but it may not be negligible. Experimental verification is essential to confirm this hypothesis.

Experimental Protocol: Competitive ELISA for Doramectin

The following is a generalized protocol for a competitive ELISA for the detection of doramectin in milk samples, based on commercially available kits.

Principle of the Assay

This assay is a competitive enzyme-linked immunosorbent assay. Doramectin in the sample competes with a doramectin-enzyme conjugate for binding to a limited number of anti-doramectin antibody binding sites that are coated on the microtiter plate wells. After an incubation period, the unbound components are washed away. A substrate solution is then added, which develops a color in the presence of the enzyme. The intensity of the color is inversely proportional to the concentration of doramectin in the sample.

Materials and Reagents
  • Doramectin ELISA Kit (containing antibody-coated microtiter plate, doramectin-HRP conjugate, standards, wash buffer, substrate A, substrate B, and stop solution)

  • Micropipettes and tips

  • Vortex mixer

  • Centrifuge

  • Microplate reader (450 nm)

  • Deionized water

  • Methanol (B129727)

  • Sample extraction tubes

Sample Preparation (Milk)
  • Extraction: Add 1 mL of methanol to 1 mL of milk sample in a centrifuge tube.

  • Vortex: Mix thoroughly for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Take 100 µL of the supernatant and dilute it with 900 µL of the provided sample diluent. The diluted sample is now ready for analysis.

Assay Procedure
  • Reagent Preparation: Bring all reagents and samples to room temperature (20-25°C).

  • Addition of Standards and Samples: Add 50 µL of each standard and prepared sample to the appropriate wells of the antibody-coated microtiter plate.

  • Addition of Enzyme Conjugate: Add 50 µL of the doramectin-HRP conjugate to each well.

  • Incubation: Gently shake the plate to mix and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate 5 times with wash buffer.

  • Substrate Addition: Add 50 µL of Substrate A and 50 µL of Substrate B to each well.

  • Color Development: Gently shake the plate and incubate for 15 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis
  • Calculate the average absorbance for each standard and sample.

  • Construct a standard curve by plotting the percentage of inhibition against the logarithm of the doramectin concentration for the standards. The percentage of inhibition is calculated as: (1 - (Absorbance of Standard or Sample / Absorbance of Zero Standard)) * 100.

  • Determine the concentration of doramectin in the samples by interpolating their percentage of inhibition on the standard curve.

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the competitive ELISA principle and the sample preparation workflow.

ELISA_Principle cluster_well Microtiter Well Antibody Anti-Doramectin Antibody (coated) Substrate Substrate Doramectin_Sample Doramectin in Sample Doramectin_Sample->Antibody Competes for binding Doramectin_HRP Doramectin-HRP Conjugate Doramectin_HRP->Antibody Doramectin_HRP->Substrate Enzymatic reaction Colored_Product Colored Product Substrate->Colored_Product

Caption: Competitive ELISA Principle.

Sample_Prep_Workflow Start Milk Sample Add_Methanol Add Methanol (1:1) Start->Add_Methanol Vortex Vortex (1 min) Add_Methanol->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Dilute Dilute with Sample Diluent Collect_Supernatant->Dilute End Ready for ELISA Dilute->End

Caption: Milk Sample Preparation Workflow.

References

Doramectin Monosaccharide: A Comparative Analysis with Other Avermectins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of doramectin (B1670889) monosaccharide's performance against other avermectins, supported by experimental data. The information is presented to facilitate informed decisions in research and development endeavors.

The avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Doramectin, a prominent member of this family, is a disaccharide, but its monosaccharide derivative has also been a subject of scientific interest. This guide delves into a comparative analysis of doramectin monosaccharide with its parent compound and other key avermectins like ivermectin and selamectin (B66261), focusing on efficacy and mechanism of action.

Efficacy Against Haemonchus contortus

A key indicator of an anthelmintic's potency is its efficacy against economically significant parasites such as Haemonchus contortus, a gastrointestinal nematode affecting small ruminants. A larval development assay is a standard in vitro method to determine the concentration of a drug that inhibits the development of nematode eggs into infective larvae.

A pivotal study directly compared the efficacy of ivermectin, doramectin, selamectin, and their monosaccharide homologs in a larval development assay using Haemonchus contortus. The results indicated that there was no significant difference in potency between the disaccharide and monosaccharide forms of ivermectin and doramectin.[2] Both doramectin and its monosaccharide homolog were fully effective at a concentration of 0.001 µg/mL.[2]

This suggests that the terminal oleandrose (B1235672) sugar moiety may not be critical for the intrinsic activity of doramectin against this particular nematode species in vitro. However, it is important to note that the sugar moieties can influence the pharmacokinetic properties of the drug in vivo, which in turn affects its overall efficacy and duration of action.[3]

Selamectin, which is a monosaccharide derivative of doramectin, also exhibits potent anthelmintic activity.[3] However, structural modifications at other positions of the avermectin (B7782182) core, such as the C-5 position, can have a more pronounced impact on efficacy. For instance, avermectins with a hydroxyl group at the C-5 position, like doramectin and ivermectin, have been shown to be superior in activity against H. contortus compared to those with an oxime substituent at the same position, such as selamectin.[2]

Table 1: Comparative Efficacy of Avermectins against Haemonchus contortus (Larval Development Assay)

CompoundGlycosylationEffective Concentration (µg/mL)Reference
DoramectinDisaccharide0.001[2]
This compoundMonosaccharideSimilar to Doramectin[2]
IvermectinDisaccharide0.001[2]
Ivermectin MonosaccharideMonosaccharideSimilar to Ivermectin[2]
SelamectinMonosaccharide-[2]

Note: While a specific effective concentration for selamectin was not provided in the comparative abstract, the study noted that doramectin and ivermectin were superior due to the C-5 hydroxyl group.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

The primary mechanism of action for avermectins involves their interaction with glutamate-gated chloride channels (GluCls) present in the nerve and muscle cells of invertebrates. These channels are crucial for inhibitory neurotransmission in parasites.

Avermectins act as positive allosteric modulators of GluCls. They bind to a site on the channel protein that is distinct from the glutamate (B1630785) binding site. This binding potentiates the effect of glutamate, leading to an increased influx of chloride ions into the cell. The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it more difficult for the neuron or muscle cell to fire an action potential. This ultimately results in flaccid paralysis and death of the parasite.[1]

The binding of avermectins to GluCls is essentially irreversible, leading to a prolonged opening of the channels.[4] This sustained channel opening is a key factor in the high potency and persistent efficacy of this drug class.

dot

Avermectin Mechanism of Action cluster_neuron Invertebrate Neuron GluCl Glutamate-Gated Chloride Channel (GluCl) Chloride_ion_in GluCl->Chloride_ion_in Channel Opening Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Avermectin Avermectin (e.g., this compound) Avermectin->GluCl Binds to allosteric site Hyperpolarization Membrane Hyperpolarization Chloride_ion_in->Hyperpolarization Paralysis Paralysis & Death of Parasite Hyperpolarization->Paralysis

Caption: Mechanism of action of avermectins on glutamate-gated chloride channels in invertebrates.

Experimental Protocols

Larval Development Assay (LDA) for Haemonchus contortus

This in vitro assay is a widely used method to determine the anthelmintic susceptibility of parasitic nematodes. The protocol outlined below is a synthesized representation of standard procedures.

dot

Larval Development Assay Workflow start Start egg_isolation Isolate H. contortus eggs from infected fecal samples start->egg_isolation egg_seeding Add a standardized number of eggs to each well egg_isolation->egg_seeding drug_prep Prepare serial dilutions of test compounds (avermectins) plate_prep Dispense agar (B569324) and drug dilutions into a 96-well microtiter plate drug_prep->plate_prep plate_prep->egg_seeding incubation Incubate plates at 27°C for 6-7 days egg_seeding->incubation larval_dev Larvae hatch and develop to the third-stage (L3) incubation->larval_dev staining Add iodine solution to stop development and stain larvae larval_dev->staining counting Count the number of L1, L2, and L3 larvae in each well under a microscope staining->counting analysis Calculate the percentage inhibition of development to L3 and determine the IC50/LC50 values counting->analysis end End analysis->end

Caption: A generalized workflow for the in vitro larval development assay.

Detailed Methodology:

  • Fecal Sample Collection and Egg Isolation: Fresh fecal samples are collected from animals mono-specifically infected with Haemonchus contortus. The nematode eggs are isolated from the feces using a series of sieves and a flotation technique with a saturated salt solution.

  • Drug Preparation: Stock solutions of the test avermectins are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made to achieve the desired final concentrations for the assay.

  • Assay Plate Preparation: A small amount of nutritive agar is added to each well of a 96-well microtiter plate. The different concentrations of the test compounds are then added to the respective wells. Control wells containing only the solvent and no drug are also included.

  • Egg Inoculation: A standardized number of isolated H. contortus eggs (e.g., 50-100 eggs per well) are added to each well of the prepared microtiter plate.

  • Incubation: The plates are sealed to prevent evaporation and incubated at approximately 27°C for 6 to 7 days. This allows the eggs in the control wells to hatch and develop into third-stage larvae (L3).

  • Termination and Staining: After the incubation period, a small amount of Lugol's iodine solution is added to each well to kill and stain the larvae, facilitating their identification and counting.

  • Larval Counting and Data Analysis: The number of first-stage (L1), second-stage (L2), and third-stage (L3) larvae in each well is counted using an inverted microscope. The percentage of inhibition of development to the L3 stage is calculated for each drug concentration relative to the control wells. The data is then used to determine the concentration of the drug that inhibits 50% of the larval development (IC50 or LC50).

Conclusion

The available evidence suggests that this compound exhibits a similar in vitro efficacy against Haemonchus contortus as its parent disaccharide, doramectin. This indicates that the terminal sugar is not a primary determinant of its intrinsic anthelmintic activity. The primary mechanism of action for this compound, like other avermectins, is the potentiation of glutamate-gated chloride channels in invertebrates, leading to paralysis and death. Further research into the in vivo pharmacokinetics of this compound would provide a more complete picture of its potential as a therapeutic agent. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers conducting comparative studies on avermectins.

References

A Head-to-Head Comparison of Doramectin and Moxidectin for Antiparasitic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent macrocyclic lactone endectocides: doramectin (B1670889), an avermectin, and moxidectin (B1677422), a milbemycin. The following sections detail their respective performance, mechanisms of action, and pharmacokinetic profiles, supported by experimental data to inform research and development in veterinary medicine.

Executive Summary

Doramectin and moxidectin are both potent, broad-spectrum antiparasitic agents effective against a wide range of internal and external parasites in livestock. While both belong to the macrocyclic lactone class, their distinct chemical structures—doramectin being a disaccharide and moxidectin a monosaccharide-like compound—result in notable differences in their efficacy against specific parasites, pharmacokinetic properties, and duration of persistent activity. This guide will delve into the experimental evidence that elucidates these differences.

It is crucial to distinguish doramectin from its degradation product, doramectin monosaccharide. The latter is formed by the hydrolysis of the terminal saccharide unit of doramectin and exhibits different biological activity; it is a potent inhibitor of nematode larval development but lacks the paralytic activity of the parent compound.[1] This comparison will focus on the parent compounds, doramectin and moxidectin.

Efficacy Comparison

The efficacy of doramectin and moxidectin has been evaluated in numerous studies against a variety of parasites, primarily in cattle. The following tables summarize the quantitative data from key comparative trials.

Gastrointestinal Nematodes in Cattle

Table 1: Comparative Efficacy Against Gastrointestinal Nematodes in Cattle (Fecal Egg Count Reduction %)

Parasite GenusDoramectin Efficacy (%)Moxidectin Efficacy (%)Study Notes
Cooperia spp.99.1 - 100[2]80.8 - 85.2[2]Injectable doramectin vs. pour-on moxidectin.[2]
Ostertagia spp.100[3]100[3]Subcutaneous injection, 14 days post-treatment.[3]
Mixed Infection100[3]100[3]Naturally acquired infections in cows.[3]
Toxocara vitulorum98.77 (Day 8), 100 (Day 12)[4]99.57 (Day 8), 100 (Day 12)[4]Subcutaneous injection in calves.[4]
Mixed Infection41.2[5]91.2[5]FECR test in cattle previously treated with other anthelmintics.[5]
Lungworms in Cattle

Table 2: Comparative Efficacy Against Lungworms (Dictyocaulus viviparus) in Cattle

FormulationDoramectin Efficacy (%) and DurationMoxidectin Efficacy (%) and DurationStudy Notes
Injectable100% up to 49 days[6]100% (adult and larval stages)Duration for moxidectin not specified in this direct comparison.
Pour-on100% up to 28 days, 93.1% at 35 days[6]Not directly compared in this study
Ectoparasites

Table 3: Comparative Efficacy Against Mange Mites in Buffalo

ParasiteDoramectin EfficacyMoxidectin EfficacyStudy Notes
Psoroptes spp.Significantly higher mite count reduction and clinical score improvement compared to ivermectin[7]Pour-on formulation showed significantly higher mite count reduction and clinical score improvement compared to injectable ivermectin[7]Moxidectin and doramectin had a significantly higher number of clinically recovered buffalo compared to ivermectin.[7]

Pharmacokinetic Profiles

The pharmacokinetic properties of doramectin and moxidectin influence their onset of action and duration of protective efficacy. The following table presents a comparison of key pharmacokinetic parameters in cattle following subcutaneous administration.

Table 4: Comparative Pharmacokinetic Parameters in Cattle (Subcutaneous Injection, 200 µg/kg)

ParameterDoramectinMoxidectinReference
Absorption Half-life (t½ab)56.4 hours1.32 hours[8]
Time to Peak Plasma Concentration (Tmax)4-6 days8.00 hours[8]
Peak Plasma Concentration (Cmax)No significant differenceNo significant difference[8]
Area Under the Curve (AUC)627 ng·d/mL217 ng·d/mL[8]
Mean Residence Time (MRT)9.09 days14.6 days[8]

Mechanism of Action

Doramectin and moxidectin, like other macrocyclic lactones, exert their antiparasitic effects by acting as positive allosteric modulators of glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, resulting in hyperpolarization of the neuronal membrane, flaccid paralysis, and ultimately the death of the parasite. Mammals are generally not affected because they lack GluCls, and the macrocyclic lactones have a low affinity for mammalian GABA receptors.

G Mechanism of Action of Doramectin and Moxidectin cluster_synapse Invertebrate Neuromuscular Junction Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate releases Postsynaptic_Membrane Postsynaptic Membrane (Muscle Cell) Synaptic_Cleft Synaptic Cleft GluCl_Channel Glutamate-Gated Chloride Channel (GluCl) Synaptic_Cleft->GluCl_Channel binds to Macrocyclic_Lactones Doramectin / Moxidectin Macrocyclic_Lactones->GluCl_Channel binds to allosteric site Glutamate->Synaptic_Cleft Chloride_Influx Increased Cl- Influx GluCl_Channel->Chloride_Influx potentiates opening Hyperpolarization Hyperpolarization of Postsynaptic Membrane Chloride_Influx->Hyperpolarization Paralysis Flaccid Paralysis of the Parasite Hyperpolarization->Paralysis Death Death of the Parasite Paralysis->Death G Fecal Egg Count Reduction Test (FECRT) Workflow Animal_Selection Select Infected Cattle (n > 15 per group) Pre_Treatment_Sampling Day 0: Collect Pre-Treatment Fecal Samples Animal_Selection->Pre_Treatment_Sampling Treatment Administer Doramectin, Moxidectin, or Placebo Pre_Treatment_Sampling->Treatment Post_Treatment_Sampling Day 14: Collect Post-Treatment Fecal Samples Treatment->Post_Treatment_Sampling Lab_Analysis Perform Fecal Egg Counts (McMaster Technique) Post_Treatment_Sampling->Lab_Analysis Data_Analysis Calculate Percent Reduction in EPG Lab_Analysis->Data_Analysis Results Determine Anthelmintic Efficacy Data_Analysis->Results

References

Unraveling the Molecular Target of Doramectin Monosaccharide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a drug candidate is paramount. This guide provides a comparative analysis of doramectin (B1670889) monosaccharide and its parent compound, doramectin, to elucidate the role of the terminal sugar moiety in its mechanism of action. By examining experimental data and methodologies, we aim to clarify the molecular target of this key doramectin derivative.

Doramectin, a member of the avermectin (B7782182) family of macrocyclic lactones, is a potent anthelmintic agent widely used in veterinary medicine.[1][2] Its primary mechanism of action involves the positive allosteric modulation of glutamate-gated chloride channels (GluCls) in invertebrates.[2][3][4] This interaction leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, flaccid paralysis and death of the parasite.[5][6] Doramectin monosaccharide is a degradation product of doramectin, formed through the acid-catalyzed hydrolysis of the terminal oleandrose (B1235672) sugar.[7][8] While it is a potent inhibitor of nematode larval development, it has been reported to be devoid of the acute paralytic activity seen with the parent compound, suggesting a potential divergence in its molecular target or mechanism of action.[9]

Comparative Analysis of Biological Activity

A key study comparing a range of avermectins in a Haemonchus contortus larval development assay revealed that doramectin and its monosaccharide homolog exhibited nearly identical potency.[10][11] This finding suggests that for the inhibition of larval development, the terminal sugar is not critical. However, this contrasts with the observation that the monosaccharide lacks the paralytic effect on adult worms, an activity directly linked to the potentiation of GluCls.[9]

This discrepancy points to two possibilities:

  • The mechanism of action for inhibiting larval development differs from that causing acute paralysis in adult worms and may involve a different molecular target.

  • The monosaccharide can still interact with GluCls, but in a manner that inhibits development without causing immediate paralysis.

For context, studies on the related compound ivermectin have shown that while the disaccharide moiety is not strictly necessary for antiparasitic activity, the aglycone (lacking both sugars) generally displays weaker biological properties.[7] This highlights the nuanced role of the sugar moieties in the overall efficacy of avermectins.

Quantitative Data Summary
CompoundAssayOrganismActivity ConcentrationPotency Comparison with Parent CompoundReference
Doramectin Larval Development AssayHaemonchus contortus0.001 µg/mL-[10][11]
This compound Larval Development AssayHaemonchus contortus0.001 µg/mLSimilar to Doramectin[10][11]
Ivermectin Radioligand Binding Assay (Kd)Haemonchus contortus GluClα0.11 nM-[12]
Ivermectin Aglycone General Antiparasitic AssaysVariousLower than IvermectinWeaker biological properties[7]

Experimental Protocols

Confirming the molecular target of this compound requires robust experimental methodologies. Below are detailed protocols for key experiments typically employed in such investigations.

Heterologous Expression and Electrophysiological Recording of GluCls

This method directly assesses the functional modulation of GluCls by a test compound.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Xenopus oocytes are cultured under standard conditions. The cells are then transfected with plasmids encoding the invertebrate GluCl subunits (e.g., from Caenorhabditis elegans or Haemonchus contortus).

  • Electrophysiology: Whole-cell patch-clamp or two-electrode voltage-clamp recordings are performed 24-48 hours post-transfection.

  • Compound Application: A baseline response to the agonist (glutamate) is established. Doramectin or this compound is then co-applied with glutamate (B1630785) to determine its modulatory effect on the channel's ion current. The compound can also be applied alone to test for direct activation.

  • Data Analysis: Changes in current amplitude, activation, and deactivation kinetics are measured and compared between the parent compound and the monosaccharide.

G cluster_0 Cell Preparation cluster_1 Electrophysiology cluster_2 Data Analysis HEK293 Cells HEK293 Cells Transfection Transfection HEK293 Cells->Transfection GluCl Plasmids GluCl Plasmids GluCl Plasmids->Transfection Patch-Clamp Patch-Clamp Transfection->Patch-Clamp Data Acquisition Data Acquisition Patch-Clamp->Data Acquisition Current Analysis Current Analysis Data Acquisition->Current Analysis EC50/IC50 Determination EC50/IC50 Determination Current Analysis->EC50/IC50 Determination

Experimental workflow for electrophysiological analysis.
Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to its target receptor.

Methodology:

  • Membrane Preparation: Cells expressing the GluCl of interest are harvested and homogenized to prepare a membrane fraction.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-ivermectin) and varying concentrations of the unlabeled competitor (doramectin or this compound).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The data is used to calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for each compound, which reflects its binding affinity.

G GluCl-expressing cells GluCl-expressing cells Membrane Preparation Membrane Preparation GluCl-expressing cells->Membrane Preparation Incubation Incubation Membrane Preparation->Incubation Filtration Filtration Incubation->Filtration [3H]-Ivermectin [3H]-Ivermectin [3H]-Ivermectin->Incubation Competitor (Doramectin/Monosaccharide) Competitor (Doramectin/Monosaccharide) Competitor (Doramectin/Monosaccharide)->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Ki/IC50 Calculation Ki/IC50 Calculation Scintillation Counting->Ki/IC50 Calculation

Workflow for radioligand binding assay.
Nematode Larval Development Assay

This is a functional assay to assess the inhibitory effect of compounds on nematode development.

Methodology:

  • Egg Isolation: Nematode eggs (e.g., H. contortus) are isolated from the feces of infected animals.

  • Assay Setup: The eggs are dispensed into a 96-well plate containing a nutrient medium and varying concentrations of the test compounds.

  • Incubation: The plates are incubated for several days to allow the eggs to hatch and the larvae to develop to the third-stage (L3).

  • Analysis: The development of larvae is assessed microscopically, and the concentration of the compound that inhibits development by 50% (IC50) is determined.

Proposed Signaling Pathway and Mechanism of Action

The primary target of doramectin is the glutamate-gated chloride channel. The binding of doramectin to an allosteric site on the channel potentiates the effect of glutamate, leading to prolonged channel opening.

G cluster_pathway Proposed Signaling Pathway for Doramectin cluster_hypothesis Hypothesis for this compound Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel Doramectin->GluCl Binds to allosteric site Channel Opening Channel Opening GluCl->Channel Opening Potentiates Glutamate Glutamate Glutamate->GluCl Binds to orthosteric site Cl- Influx Cl- Influx Channel Opening->Cl- Influx Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Paralysis Paralysis Hyperpolarization->Paralysis This compound This compound Alternative Target Alternative Target (e.g., developmental pathway) This compound->Alternative Target Binds to? Inhibition of\nLarval Development Inhibition of Larval Development Alternative Target->Inhibition of\nLarval Development

Signaling pathway of doramectin and a hypothesis for its monosaccharide.

Conclusion and Future Directions

The available evidence indicates that the terminal sugar of doramectin is not essential for its potent inhibitory effect on nematode larval development. This suggests that this compound may exert its developmental effects through a mechanism that is at least partially independent of the acute paralytic action on adult worms, which is directly mediated by potent GluCl modulation.

To definitively confirm the molecular target of this compound, further research is warranted:

  • Direct Binding Studies: Conducting radioligand binding assays with [³H]-ivermectin and using doramectin and its monosaccharide as competitors to determine their respective binding affinities for GluCls from various parasitic species.

  • Electrophysiological Characterization: A detailed electrophysiological comparison of doramectin and this compound on a panel of invertebrate ligand-gated ion channels to identify any differential effects.

  • Target Identification Studies: Employing techniques such as affinity chromatography-mass spectrometry using a derivatized this compound as bait to pull down its binding partners from nematode larval lysates.

By pursuing these experimental avenues, the scientific community can gain a clearer understanding of the structure-activity relationships of avermectins and potentially uncover novel targets for the development of next-generation anthelmintics.

References

A Comparative Guide to the Study of Doramectin and its Monosaccharide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide addresses the current understanding of doramectin (B1670889) monosaccharide, a key degradation product of the widely used veterinary antiparasitic agent, doramectin. A critical review of the existing scientific literature reveals a notable scarcity of published, reproducible experimental data specifically concerning the biological activity and efficacy of doramectin monosaccharide. One source explicitly states that there are no published reports on the biological activity or the levels of this compound in animals or the environment[1]. This information gap presents a significant challenge for direct comparisons and reproducibility assessments.

This guide, therefore, provides a comprehensive overview of the available knowledge, focusing on the parent compound, doramectin, as a benchmark. It also details the experimental protocols for the generation of this compound to facilitate future research and standardized comparisons.

Comparative Data: Doramectin vs. This compound

Due to the lack of published studies on the biological activity of this compound, a direct quantitative comparison of its performance with doramectin or other alternatives is not possible at this time. The table below summarizes the known attributes of both compounds.

FeatureDoramectinThis compound
Chemical Nature A macrocyclic lactone disaccharide produced by fermentation of genetically engineered Streptomyces avermitilis[2].An acid degradation product of doramectin, formed by the selective hydrolysis of the terminal saccharide unit[1].
Mechanism of Action Acts as an allosteric modulator of glutamate-gated chloride channels (GluCls) in nematodes and arthropods, leading to rapid, non-spastic paralysis[3].While not definitively studied, it is noted to be a potent inhibitor of nematode larval development but is devoid of the paralytic activity seen with the parent compound[1].
Reported Biological Activity Broad-spectrum anthelmintic, insecticidal, and acaricidal activity[3].Potent inhibitor of nematode larval development[1]. No published reports on its broader biological activity spectrum[1].
Published Efficacy Data Extensive data available from numerous clinical and preclinical trials.No published, reproducible efficacy data available.

Signaling Pathway of Doramectin

The primary mechanism of action for doramectin involves the potentiation of glutamate-gated chloride ion channels in the nerve and muscle cells of invertebrates. This leads to an influx of chloride ions, hyperpolarization of the cell membrane, and subsequent paralysis and death of the parasite.

Doramectin Signaling Pathway Doramectin Doramectin GluCl Glutamate-Gated Chloride Channel (GluCl) Doramectin->GluCl Binds and potentiates Cl_ion Chloride Ions (Cl⁻) GluCl->Cl_ion Increased influx of Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Fig. 1: Mechanism of action of Doramectin.

Experimental Protocols

A critical aspect of ensuring the reproducibility of experimental results is the standardization of protocols. Below are detailed methodologies for the generation of this compound and its analysis.

1. Generation of this compound via Acid Hydrolysis

This protocol is adapted from a comprehensive study on the forced degradation of avermectins, which are structurally similar to doramectin[4].

  • Objective: To produce this compound through the controlled acid-catalyzed hydrolysis of doramectin.

  • Materials:

    • Doramectin standard

    • 0.05 M Hydrochloric acid (HCl)

    • Acetonitrile (B52724) (ACN)

    • Heating apparatus (e.g., water bath or heating block)

    • HPLC system for analysis

  • Procedure:

    • Prepare a solution of doramectin in acetonitrile at a suitable concentration.

    • Treat the doramectin solution with 0.05 M HCl.

    • Heat the mixture for a defined period (e.g., 5 hours) at a controlled temperature to induce degradation.

    • After the specified time, neutralize the reaction mixture.

    • Analyze the resulting solution using HPLC-HRMS to confirm the formation and purity of the monosaccharide derivative[4].

Experimental Workflow for Monosaccharide Generation

Monosaccharide Generation Workflow start Start: Doramectin in Acetonitrile acid_treatment Treat with 0.05 M HCl start->acid_treatment heating Heat for 5 hours acid_treatment->heating neutralization Neutralize Reaction heating->neutralization analysis Analyze via HPLC-HRMS neutralization->analysis end End: Isolated This compound analysis->end

Fig. 2: Workflow for producing this compound.

2. Analytical Method for Doramectin and its Derivatives

A variety of analytical methods have been developed for the detection and quantification of doramectin, primarily in animal tissues and milk. These methods can be adapted for the analysis of this compound.

  • Method: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Extraction of the analyte from the matrix (e.g., tissue, milk, or reaction mixture) using a suitable solvent such as acetonitrile.

    • Clean-up of the extract to remove interfering substances, often by solid-phase extraction (SPE).

  • Derivatization (for HPLC-FLD): Avermectins are often derivatized to form fluorescent compounds, enhancing detection sensitivity. This typically involves reaction with a reagent like trifluoroacetic anhydride (B1165640) in the presence of a catalyst such as 1-methylimidazole[5].

  • Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column.

  • Detection:

    • HPLC-FLD: Excitation and emission wavelengths are set to detect the fluorescent derivative.

    • LC-MS/MS: Mass transitions specific to doramectin or its monosaccharide are monitored for sensitive and specific detection[4].

Comparison with Alternatives

Given the lack of data on this compound, a comparison with alternatives must focus on the parent compound, doramectin. Doramectin belongs to the avermectin (B7782182) class of endectocides, which also includes ivermectin, abamectin (B1664291), and moxidectin.

CompoundPrimary UseKey Differentiators
Doramectin Control of internal and external parasites in cattle and swine.A semi-synthetic derivative of abamectin with a broad spectrum of activity.
Ivermectin Wide use in both veterinary and human medicine for parasitic infections.The first commercially successful avermectin.
Moxidectin Used in a variety of animals for parasite control.Belongs to the milbemycin class but has a similar mode of action to avermectins. It is known for its high lipophilicity and long duration of action.
Abamectin Primarily used as a pesticide in crop protection and as an anthelmintic in veterinary medicine.A naturally occurring mixture of avermectins.

Conclusion and Future Directions

The reproducibility of experimental results for this compound is a topic that remains largely unexplored in the scientific literature. While methods for its generation and analysis can be inferred from studies on the parent compound and related avermectins, a significant knowledge gap exists regarding its biological activity, efficacy, and safety profile.

Future research should focus on:

  • Standardizing the synthesis and purification of this compound to ensure a consistent and reliable source for biological testing.

  • Conducting in vitro and in vivo studies to elucidate its mechanism of action and to quantify its efficacy against a range of relevant parasites.

  • Performing pharmacokinetic and toxicological studies to assess its potential for development as a therapeutic agent.

By addressing these research questions, the scientific community can begin to build a foundation of reproducible data for this compound, enabling a more thorough comparison with existing antiparasitic agents.

References

Safety Operating Guide

Navigating the Disposal of Doramectin Monosaccharide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Advisory: The proper disposal of Doramectin monosaccharide, a derivative of the potent anthelmintic agent Doramectin, requires meticulous adherence to safety protocols and regulatory standards. Although some safety data sheets (SDS) for the monosaccharide derivative may lack complete hazard information, the parent compound, Doramectin, is classified as hazardous, with potential for reproductive toxicity, organ damage, and high toxicity to aquatic ecosystems.[1][2] Therefore, it is imperative to manage this compound waste with a high degree of caution, treating it as hazardous pharmaceutical waste to mitigate risks to personnel and the environment.

This guide provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals, ensuring practices align with established safety and environmental regulations.

Hazard Profile and Data Summary

Due to the limited specific data for the monosaccharide form, the hazard profile is based on the parent compound, Doramectin, and the general characteristics of the avermectin (B7782182) class. This conservative approach is essential for ensuring safety. Avermectins are known to be extremely toxic to aquatic invertebrates and bind tightly to soil.[3]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement CodesSource
Acute Toxicity, Oral Fatal if swallowed. Harmful if swallowed.💀H300, H302[2][4]
Reproductive Toxicity May damage fertility or the unborn child.हेल्थ हज़ार्डH360, H360D[1][2]
Specific Target Organ Toxicity Causes damage to organs (Central Nervous System, Liver, Kidney) through single or repeated exposure.💀 हेल्थ हज़ार्डH370, H372[1][2]
Hazardous to the Aquatic Environment Very toxic to aquatic life with long-lasting effects.पर्यावरणH400, H410[2][5]

Standard Operating Procedure for Disposal

This section details the step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory setting.

Phase 1: Preparation and Personal Protective Equipment (PPE)
  • Consult Safety Data Sheet (SDS): Before handling, review the most current SDS for this compound and its parent compound, Doramectin.

  • Establish a Designated Area: All handling and waste collection should occur within a designated and clearly marked area, preferably inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]

  • Required PPE: All personnel must wear the following minimum PPE:

    • Eye Protection: Tightly fitting safety goggles or glasses with side-shields.[6]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[6]

    • Protective Clothing: A lab coat is mandatory. Fire/flame resistant and impervious clothing should be considered for larger quantities.[1][6]

Phase 2: Waste Segregation and Collection
  • Waste Characterization: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and contaminated PPE, must be treated as hazardous pharmaceutical waste.

  • Use Designated Waste Containers:

    • Utilize a dedicated, leak-proof, and clearly labeled hazardous waste container.[5][7]

    • Per EPA guidelines, hazardous pharmaceutical waste is often collected in black containers .[7]

    • The container must be labeled "Hazardous Waste" and clearly identify the contents (e.g., "this compound Waste").

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous waste pharmaceuticals.[8][9]

    • DO NOT mix with general or non-hazardous laboratory waste.

    • DO NOT place in household trash or standard biohazard bags.[10]

Phase 3: Spill and Emergency Procedures
  • Spill Containment:

    • In case of a spill, evacuate non-essential personnel from the area.[6]

    • Wear appropriate PPE, including respiratory protection if dust is present.

    • Prevent the spill from entering drains or waterways.[1][6]

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum (using a HEPA-filtered vacuum) to avoid dust formation.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect all cleanup materials and place them in the designated hazardous waste container.[5]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[5]

    • Eye Contact: Rinse eyes with water for at least 15 minutes.[6]

    • Inhalation: Move to fresh air.[5]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[5]

    • In all cases of exposure, seek immediate medical attention.[1][5]

Phase 4: Storage and Final Disposal
  • Temporary Storage: Keep the hazardous waste container tightly closed and store it in a cool, dry, and well-ventilated location, away from incompatible materials. The storage area should be secure and accessible only to authorized personnel.[11]

  • Arrange for Professional Disposal:

    • Disposal must be conducted through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The primary method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[8]

    • Ensure all federal, state, and local regulations are followed, including those under the Resource Conservation and Recovery Act (RCRA).[7][10]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation cluster_collect Phase 2: Collection & Segregation cluster_spill Contingency: Spill Response cluster_dispose Phase 3: Storage & Disposal A Identify Doramectin Monosaccharide Waste B Consult SDS & Institutional EHS Protocols A->B C Wear Required PPE (Goggles, Gloves, Lab Coat) B->C D Collect Waste in Designated BLACK Hazardous Waste Container C->D E Label Container Clearly: 'Hazardous Waste - Doramectin' D->E F Segregate from Non-Hazardous Waste D->F G Store Container Securely in Designated Area E->G S1 Contain Spill S2 Collect Contaminated Material S1->S2 S3 Decontaminate Area S2->S3 S3->D H Contact EHS for Waste Pickup G->H I Transport by Licensed Hazardous Waste Contractor H->I J Final Disposal via Permitted Incineration I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Doramectin Monosaccharide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, direct guidance on the safe handling of Doramectin monosaccharide, including personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure research environment.

While some safety data sheets (SDS) for this compound do not classify it as a hazardous substance under the Globally Harmonized System (GHS), others lack complete hazard data.[1][2] Given the significant hazards associated with the parent compound, Doramectin—including acute toxicity, reproductive harm, and organ damage—it is prudent to handle this compound with a high degree of caution.[3][4][5] This guide adopts a conservative approach, recommending comprehensive safety measures.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following equipment should be worn at all times when handling this compound.

1. Hand Protection:

  • Gloves: Chemical-resistant gloves are mandatory.[1][6][7] Nitrile or neoprene gloves are suitable options. Always inspect gloves for tears or punctures before use.[1] For tasks with a higher risk of splashing, consider double-gloving.[5][7] Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[1]

2. Eye and Face Protection:

  • Safety Glasses/Goggles: Wear tightly fitting safety goggles with side-shields.[1]

  • Face Shield: If there is a potential for splashes or aerosol generation, a full face shield should be worn in addition to safety goggles.[4][5][7]

3. Body Protection:

  • Laboratory Coat/Protective Suit: A standard laboratory coat is the minimum requirement.[4][7] For procedures involving larger quantities or with a higher risk of contamination, consider using impervious or disposable protective suits.[4][7]

4. Respiratory Protection:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][6]

  • Respirator: If engineering controls like a fume hood are not available or if exposure limits are exceeded, a full-face respirator with appropriate particulate filters should be used.[1][7]

Operational Handling and Disposal Plan

Adherence to systematic procedures for handling and disposal is critical for laboratory safety.

Step-by-Step Handling Procedure:

  • Preparation: Designate a specific area for handling. Ensure emergency exits are clear and an eyewash station and safety shower are accessible.[1][7]

  • Personal Protective Equipment: Before handling the compound, put on all required PPE as detailed above.

  • Handling: Avoid the formation of dust and aerosols.[1][6] Use non-sparking tools to prevent ignition sources.[1][6] Do not eat, drink, or smoke in the handling area.[4][6][8][9]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1] Remove and properly store or dispose of PPE.

Spill Management:

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[4][5] Do not let the chemical enter drains.[1]

  • Clean-up: Use personal protective equipment.[1] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal.[1]

Disposal Plan:

  • Waste Collection: All waste materials, including contaminated PPE and spill cleanup materials, should be collected in sealed, properly labeled containers.

  • Disposal: Dispose of chemical waste in accordance with all applicable local, state, and federal regulations.[4] Discharge into the environment must be avoided.[1]

Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Instructions
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][9] Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1][9]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[8] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Quantitative Exposure Data

While specific occupational exposure limits for this compound have not been established, the limits for the parent compound, Doramectin, provide a valuable reference for risk assessment.

SubstanceExposure Limit TypeValueOrganization
DoramectinTWA (8-hour)35 µg/m³ (OEB 3)Internal (MSD)[7]
DoramectinWipe Limit350 µ g/100 cm²Internal (MSD)[7]
DoramectinADI (Acceptable Daily Intake)0.001 mg/kg/dayJECFA / Australian ADI List[10][11]

TWA: Time-Weighted Average; OEB: Occupational Exposure Band; ADI: Acceptable Daily Intake.

Visualized Workflow for Safe Handling

The following diagram outlines the logical steps for safely managing this compound in a laboratory setting, from preparation to final disposal.

G prep 1. Preparation - Designate Area - Check Safety Equipment ppe 2. Don PPE - Chemical-Resistant Gloves - Safety Goggles/Face Shield - Lab Coat/Suit prep->ppe Proceed handling 3. Chemical Handling - Use Fume Hood - Avoid Dust/Aerosols - Use Non-Sparking Tools ppe->handling Proceed spill_check Spill Occurs? handling->spill_check Monitor spill_manage Spill Management - Evacuate & Ventilate - Contain & Absorb - Collect for Disposal spill_check->spill_manage Yes post_handling 4. Post-Handling - Decontaminate Area - Wash Hands Thoroughly spill_check->post_handling No spill_manage->handling Resume Task doff_ppe 5. Doff PPE - Remove & Dispose/Store - Follow Procedure post_handling->doff_ppe Proceed disposal 6. Waste Disposal - Collect in Sealed Containers - Dispose per Regulations doff_ppe->disposal Final Step

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.